Methyl 3-oxo-3-(pyridin-4-yl)propanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-oxo-3-pyridin-4-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)6-8(11)7-2-4-10-5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDIWFXVVDOKCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437141 | |
| Record name | Methyl 3-oxo-3-(pyridin-4-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
829-45-8 | |
| Record name | Methyl 3-oxo-3-(pyridin-4-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-oxo-3-(pyridin-4-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Section 1: Chemical Identity and Physicochemical Properties
An In-Depth Technical Guide to Methyl 3-oxo-3-(pyridin-4-yl)propanoate
Topic: this compound CAS Number: 829-45-8
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive technical overview of this compound (CAS No. 829-45-8), a versatile β-keto ester of significant interest in medicinal chemistry and organic synthesis. Moving beyond a simple data sheet, this document delves into the compound's core reactivity, field-proven synthetic methodologies, and its strategic application as a foundational scaffold in the development of novel therapeutic agents. We will explore the mechanistic underpinnings of its chemical behavior, provide detailed protocols for its synthesis and analysis, and contextualize its utility in contemporary drug discovery, particularly in generating libraries of pyridine-based compounds with potential anti-inflammatory and anti-cancer properties.[1]
This compound is a bifunctional organic molecule characterized by a methyl ester and a ketone, separated by a methylene group—the classic β-keto ester motif. The ketone is attached to a pyridin-4-yl ring, which critically influences the molecule's electronic properties and reactivity.[2] This structure makes it an important intermediate for synthesizing more complex heterocyclic systems.[1][2]
Table 1: Core Physicochemical and Structural Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 829-45-8 | [1][2][3][4] |
| Molecular Formula | C₉H₉NO₃ | [1][2][3] |
| Molecular Weight | 179.17 g/mol | [1][2][3] |
| Synonym | 3-Oxo-3-pyridin-4-yl-propionic acid methyl ester | [1] |
| Appearance | White to buff/orange crystalline solid/powder | [1][2] |
| Melting Point | 55–78 °C (range varies by purity) | [1][2] |
| PubChem ID | 10241380 | [1][2] |
| SMILES | COC(=O)CC(=O)C1=CC=NC=C1 | [2] |
| InChI | InChI=1S/C9H9NO3/c1-13-9(12)6-8(11)7-2-4-10-5-3-7/h2-5H,6H2,1H3 | [2] |
| Storage Conditions | Store at 0-8°C |[1] |
Section 2: The Chemistry of a Pyridyl β-Keto Ester: Reactivity and Mechanistic Considerations
The utility of this compound stems from the interplay of its three key components: the ester, the ketone, and the intervening α-carbon. The electron-withdrawing nature of the pyridin-4-yl ring system significantly enhances the electrophilicity of the adjacent ketone carbonyl.[2] This has two major consequences:
-
Enhanced Acidity of the α-Protons: The protons on the central methylene (C2) are significantly acidic. The electron-withdrawing effects of both the ketone and the ester carbonyls stabilize the resulting carbanion (enolate) through resonance. The pyridine ring further delocalizes this negative charge, making deprotonation by a suitable base highly favorable. This is the mechanistic cornerstone of its utility in alkylation and condensation reactions.
-
Keto-Enol Tautomerism: Like all β-dicarbonyl compounds, it exists in equilibrium with its enol tautomer. This equilibrium is crucial for many of its reactions, as the enol form provides a nucleophilic C=C double bond while the keto form provides an electrophilic carbonyl carbon. A related compound, ethyl 3-oxo-3-(pyridin-4-yl)propanoate, is known to exist in equilibrium with its enol form.[5]
The position of the nitrogen in the pyridine ring is critical. As a 4-pyridyl derivative, the nitrogen exerts a strong electron-withdrawing effect through resonance, making the α-protons more acidic compared to its 3-pyridyl isomer. In contrast, the 2-pyridyl isomer can participate in intramolecular hydrogen bonding or chelation with metal ions, altering its reactivity profile.[6]
Section 3: Synthesis and Manufacturing
The most common and industrially scalable method for synthesizing β-keto esters is the Claisen condensation . This reaction involves the base-mediated condensation of two ester molecules. For a "crossed" Claisen condensation to synthesize this compound, methyl isonicotinate (also known as methyl pyridine-4-carboxylate) is reacted with methyl acetate.
Causality of Experimental Choices:
-
Base: Sodium methoxide (NaOMe) is used as the base. It is critical to use the alkoxide corresponding to the ester alcohol (methanol) to prevent transesterification, which would result in a mixture of products. The base must be strong enough to deprotonate the α-carbon of methyl acetate, initiating the reaction.
-
Solvent: A non-protic solvent like toluene or THF is typically used to prevent quenching the base and the enolate intermediate.
-
Temperature: The reaction is often initiated at room temperature and may be gently heated to drive it to completion.
-
Workup: An acidic workup (e.g., with dilute HCl) is essential to protonate the resulting β-keto ester enolate, which is the stable product under basic conditions, to yield the final neutral compound.
Experimental Protocol: Synthesis via Claisen Condensation
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium methoxide (1.1 equivalents) and anhydrous toluene.
-
Reagent Addition: While stirring under a nitrogen atmosphere, add methyl acetate (1.5 equivalents) dropwise. Follow with the dropwise addition of methyl isonicotinate (1.0 equivalent).
-
Reaction: Heat the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Quenching: Cool the mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 1M HCl until the pH is ~6-7.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the final product as a crystalline solid.
Visualization: Synthetic Workflow
Caption: Workflow for the Claisen condensation synthesis.
Section 4: Applications in Medicinal Chemistry and Drug Discovery
This compound is not typically a final drug product but rather a high-value building block. Its bifunctional nature allows it to participate in a wide array of cyclization and condensation reactions to form more complex heterocyclic scaffolds. This makes it a preferred choice for chemists aiming to generate libraries of novel compounds for high-throughput screening.[1]
Key Applications:
-
Heterocycle Synthesis: It is a classic precursor in multicomponent reactions like the Hantzsch pyridine synthesis , where a β-keto ester, an aldehyde, and ammonia condense to form dihydropyridine rings, which can be oxidized to pyridines.[7] This allows for the rapid generation of substituted pyridine cores, a privileged scaffold in medicinal chemistry.
-
Scaffold for Bioactive Molecules: The compound serves as an intermediate in the synthesis of molecules with demonstrated potential as anti-inflammatory, anti-cancer, and antitubercular agents.[1][2][6] The pyridine nitrogen can act as a hydrogen bond acceptor, improving solubility and target engagement.
-
Agrochemical Development: Beyond pharmaceuticals, it is also used in the formulation of agrochemicals, such as pesticides and herbicides, where the pyridine core is a common feature.[1][2]
Visualization: Role as a Versatile Chemical Scaffold
References
"Methyl 3-oxo-3-(pyridin-4-yl)propanoate" chemical properties
An In-depth Technical Guide to Methyl 3-oxo-3-(pyridin-4-yl)propanoate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, reactivity, and applications, grounding all claims in established scientific literature.
Introduction: A Versatile Heterocyclic Building Block
This compound is a β-keto ester functionalized with a pyridine ring. This unique structural combination makes it a highly valuable and versatile building block in modern organic synthesis.[1] The compound serves as a crucial intermediate in the production of a wide array of pharmaceuticals and agrochemicals.[1][2] Its significance lies in the dual reactivity offered by the β-keto ester moiety and the specific electronic properties conferred by the pyridin-4-yl group. The nitrogen atom in the pyridine ring significantly influences the electron density of the adjacent carbonyl group, rendering the molecule particularly susceptible to nucleophilic attack and subsequent cyclization reactions, which is a cornerstone of heterocyclic chemistry.[2] This reactivity profile has been exploited for the synthesis of complex molecules with potential therapeutic applications, including anti-inflammatory, anti-cancer, and antitubercular agents.[1][2][3]
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 829-45-8 | [1][4] |
| Molecular Formula | C₉H₉NO₃ | [1][4] |
| Molecular Weight | 179.17 g/mol | [1][4] |
| Appearance | Buff colored crystalline solid | [1] |
| Melting Point | 72-78 °C | [1] |
| Purity | ≥ 97-98% (by HPLC) | [1][4] |
| Synonyms | 3-Oxo-3-pyridin-4-yl-propionic acid methyl ester | [1] |
| Storage | Store at 0-8°C in a tightly closed container | [1] |
Synthesis and Production
The reliable synthesis of this compound is critical for its use as a research chemical and industrial intermediate. While several methods exist for the formation of β-keto esters, a common and direct approach for this specific compound is the acid-catalyzed esterification of its corresponding carboxylic acid.[2]
Workflow for Laboratory-Scale Synthesis
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Fischer Esterification
This protocol describes a representative lab-scale synthesis.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-oxo-3-(pyridin-4-yl)propanoic acid.
-
Reagent Addition: Add an excess of methanol (acting as both solvent and reactant). The use of excess methanol is a key experimental choice driven by Le Châtelier's principle to shift the reaction equilibrium towards the product side.
-
Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise. The acid protonates the carbonyl oxygen of the carboxylic acid, dramatically increasing its electrophilicity and rendering it susceptible to nucleophilic attack by methanol.
-
Heating: Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup & Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate. This step is crucial to neutralize the acid catalyst and any unreacted carboxylic acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Repeat the extraction multiple times to maximize yield.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford the final, high-purity product.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from its predictable and versatile reactivity, which is dominated by the β-keto ester functional group and modulated by the pyridine ring.
-
Influence of the Pyridine Ring: The electron-withdrawing nature of the nitrogen atom in the pyridin-4-yl ring significantly enhances the electrophilicity of the adjacent keto-carbonyl carbon. This electronic activation makes the compound particularly reactive towards nucleophiles, a critical feature for building more complex heterocyclic structures.[2]
-
Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, it exists as an equilibrium mixture of keto and enol tautomers. This allows for reactivity at both the carbonyl carbon and the α-carbon, enabling a wide range of transformations.
-
Key Reaction Types:
-
Reduction: The keto group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).[2] More powerful reagents such as lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester.
-
Oxidation: The compound can undergo oxidation reactions, though these are less common synthetically.[2]
-
Nucleophilic Substitution: The ester group can be replaced by other nucleophiles in transesterification or amidation reactions.[2]
-
Cyclocondensation: Its most significant application is in cyclocondensation reactions. The 1,3-dicarbonyl system readily reacts with dinucleophiles like hydrazine, hydroxylamine, or guanidine to form various five- and six-membered heterocycles, such as pyrazoles, isoxazoles, and pyrimidines.
-
Core Reactivity: Nucleophilic Attack
The enhanced electrophilicity of the keto-carbonyl is central to its function as a synthetic intermediate.
Caption: Nucleophilic attack on the activated keto-carbonyl of the title compound.
Applications in Research and Development
The unique reactivity profile of this compound makes it a valuable precursor in several high-value research areas.
-
Pharmaceutical Synthesis: It is a key building block for synthesizing pharmaceutical agents.[1] The pyridine moiety is a common feature in many drugs, contributing to favorable pharmacological properties such as improved binding to biological targets.[2] It is particularly noted for its use in developing compounds targeting neurological disorders and agents with anti-inflammatory and anti-cancer properties.[1][2]
-
Antitubercular Agents: The pyridin-4-yl group is a critical pharmacophore in certain anti-tubercular drugs, where it is thought to enhance binding to mycobacterial enzymes.[2] This makes the title compound an important starting material in the search for new treatments for tuberculosis.[3]
-
Agrochemicals: The compound is used in the formulation of modern agrochemicals, where it can enhance the efficacy of pesticides and herbicides, contributing to improved crop yields.[1][2]
-
Material Science: Researchers are exploring its use in the creation of novel polymers and advanced materials, leveraging its reactive sites to build larger, functionalized structures.[1]
-
Biological Research: It is employed in biological studies to investigate enzyme interactions and metabolic pathways, providing valuable insights into drug metabolism and action.[1][2]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. The following guidelines are based on general safety protocols for related chemical classes.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[5][6]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5][7]
-
Handling: Avoid contact with skin, eyes, and clothing.[5][7] Wash hands thoroughly after handling.[5] Avoid the formation of dust and aerosols.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[1][8] The recommended storage temperature is often refrigerated (0-8°C).[1]
-
First Aid:
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes.[7]
-
Skin: Flush skin with plenty of water while removing contaminated clothing.[7]
-
Inhalation: Remove from exposure and move to fresh air immediately.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
References
An In-depth Technical Guide to Methyl 3-oxo-3-(pyridin-4-yl)propanoate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Workhorse of Pyridine-Based Drug Scaffolds
In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, embedded in a multitude of therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in drug design. Yet, the successful construction of these complex molecules often hinges on the strategic use of versatile, yet unassuming, building blocks. Methyl 3-oxo-3-(pyridin-4-yl)propanoate is one such critical intermediate. This technical guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a deep dive into the molecular architecture, synthesis, reactivity, and strategic applications of this pivotal β-keto ester. Herein, we elucidate not just the "what" and "how," but the fundamental "why" behind its utility, offering insights to empower the rational design and efficient synthesis of next-generation therapeutics.
Molecular Structure and Physicochemical Properties
This compound (CAS Number: 829-45-8) is a solid at room temperature, typically appearing as a buff-colored crystalline solid. Its molecular structure features a central propanoate chain with a ketone at the β-position and a methyl ester at the carboxyl end. Crucially, the carbonyl group of the ketone is directly attached to the 4-position of a pyridine ring. This arrangement dictates the compound's reactivity and its utility as a synthetic intermediate.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₃ | |
| Molecular Weight | 179.17 g/mol | |
| CAS Number | 829-45-8 | |
| Melting Point | 72-78 °C | |
| Appearance | Buff color crystalline solid | |
| Purity | ≥ 98% (HPLC) |
The presence of the electron-withdrawing pyridine ring significantly influences the electronic character of the adjacent carbonyl group, rendering it more electrophilic. This inherent reactivity is a key feature exploited in various synthetic transformations.
Synthesis of this compound: A Practical Approach
The synthesis of β-keto esters is a well-established transformation in organic chemistry, with the Claisen condensation being a classical and reliable method. For the synthesis of the ethyl analog, ethyl 3-oxo-3-(pyridin-4-yl)propanoate, a procedure involving the reaction of ethyl isonicotinate with ethyl acetate in the presence of a strong base like sodium ethoxide has been reported. This approach can be adapted for the synthesis of the methyl ester.
Synthetic Workflow: Claisen Condensation
The following diagram illustrates the logical flow of the synthesis based on the Claisen condensation of methyl isonicotinate and methyl acetate.
Caption: Workflow for the synthesis of this compound via Claisen condensation.
Detailed Experimental Protocol (Adapted from the synthesis of the ethyl analog)
Materials:
-
Methyl isonicotinate
-
Methyl acetate
-
Sodium metal
-
Anhydrous Methanol
-
Anhydrous Diethyl Ether
-
Hydrochloric Acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of Sodium Methoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous methanol. Carefully add sodium metal in small portions to the methanol under a nitrogen atmosphere. The reaction is exothermic and will generate hydrogen gas, which should be safely vented. Continue adding sodium until the desired molar equivalent is reached.
-
Reaction Setup: Once all the sodium has reacted and the solution has cooled to room temperature, add methyl isonicotinate to the flask.
-
Claisen Condensation: Add methyl acetate dropwise to the stirred solution at room temperature. After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench the reaction by pouring it into a beaker of ice. Neutralize the mixture with a calculated amount of hydrochloric acid to a pH of approximately 7.
-
Extraction and Purification: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield pure this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine ring, the methylene group, and the methyl ester.
-
Pyridine Protons: The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). Due to the substitution at the 4-position, two distinct signals are expected, each integrating to 2H. The protons at the 2 and 6 positions (ortho to the nitrogen) will be downfield due to the deshielding effect of the nitrogen atom, appearing as a doublet. The protons at the 3 and 5 positions (meta to the nitrogen) will appear as another doublet at a slightly upfield chemical shift.
-
Methylene Protons: The protons of the methylene group (CH₂) flanked by the two carbonyl groups will appear as a singlet. In the keto form, this signal is typically found around δ 3.5-4.5 ppm. In the enol form, this signal would be absent and replaced by a vinylic proton signal at a more downfield position.
-
Methyl Protons: The protons of the methyl ester group (OCH₃) will appear as a sharp singlet, typically in the range of δ 3.6-3.9 ppm.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbons: Two signals for the carbonyl carbons are expected in the downfield region of the spectrum (δ 160-200 ppm). The ester carbonyl carbon will typically appear around δ 165-175 ppm, while the ketone carbonyl carbon will be further downfield, around δ 190-200 ppm.
-
Pyridine Carbons: The carbons of the pyridine ring will resonate in the aromatic region (δ 120-155 ppm). The carbon at the 4-position, attached to the carbonyl group, will be significantly downfield. The carbons at the 2 and 6 positions will also be downfield due to their proximity to the nitrogen atom.
-
Methylene Carbon: The methylene carbon will appear around δ 40-50 ppm.
-
Methyl Carbon: The methyl carbon of the ester group will give a signal in the upfield region, typically around δ 50-55 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretching: Two strong absorption bands are expected for the carbonyl groups. The ester carbonyl stretch will appear around 1735-1750 cm⁻¹, while the ketone carbonyl stretch will be at a lower wavenumber, typically in the range of 1680-1700 cm⁻¹, due to conjugation with the pyridine ring.
-
C-O Stretching: A strong band corresponding to the C-O stretching of the ester group will be observed in the region of 1100-1300 cm⁻¹.
-
C-H Stretching: C-H stretching vibrations for the aromatic pyridine ring and the aliphatic methylene and methyl groups will be present in the region of 2850-3100 cm⁻¹.
-
C=N and C=C Stretching: Vibrations associated with the pyridine ring will appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted)
In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (179.17). Common fragmentation patterns for β-keto esters involve cleavage adjacent to the carbonyl groups. Expected fragments would include the loss of the methoxy group (-OCH₃, m/z 31) and the loss of the methoxycarbonyl group (-COOCH₃, m/z 59).
Reactivity and Mechanistic Considerations
The chemical behavior of this compound is dominated by the interplay of its three key functional components: the pyridine ring, the ketone, and the methyl ester. A crucial aspect of its reactivity is the existence of keto-enol tautomerism.
Keto-Enol Tautomerism
This compound can exist in equilibrium between its keto and enol forms. This tautomerization is a fundamental aspect of its chemistry and influences its reactivity in various transformations.
Caption: Keto-enol tautomerism of this compound.
The equilibrium position is influenced by factors such as the solvent, temperature, and pH. In many cases, the keto form is thermodynamically more stable. However, the enol form is often the reactive species in reactions requiring a nucleophilic carbon, such as alkylations at the α-carbon.
Key Reactions
-
Reactions at the Methylene Group: The protons on the methylene carbon are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This allows for deprotonation by a suitable base to form a stable enolate, which can then act as a nucleophile in various reactions, including alkylation, acylation, and condensation reactions.
-
Reactions of the Ketone: The ketone carbonyl group can undergo nucleophilic addition reactions. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
-
Reactions of the Ester: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification with other alcohols or be converted to an amide by reaction with an amine.
-
Reactions involving the Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. The pyridine ring can also participate in various metal-catalyzed cross-coupling reactions, allowing for further functionalization of the molecule.
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its utility stems from its ability to participate in reactions that form more complex heterocyclic systems.
Synthesis of Pharmaceutical Scaffolds
This intermediate is particularly useful in the synthesis of substituted pyridines, pyrimidines, and other heterocyclic systems that are prevalent in pharmaceuticals. It serves as a precursor for introducing the pyridinyl moiety into a larger molecular framework, which is often crucial for achieving desired pharmacological activity.
Role in the Synthesis of Kinase Inhibitors
The pyridine ring is a common feature in many kinase inhibitors, where it often interacts with key amino acid residues in the ATP-binding pocket of the enzyme. While a direct, published synthesis of the blockbuster drug Nilotinib (a Bcr-Abl tyrosine kinase inhibitor) using this compound was not found in the immediate search results, the structural similarity of this intermediate to key precursors used in the synthesis of Nilotinib and other related kinase inhibitors is noteworthy. The synthesis of Nilotinib involves the coupling of a pyrimidine core with a substituted aniline, and intermediates bearing a pyridinyl group are essential. The reactivity of this compound makes it an attractive starting material for the construction of such pyridinyl-containing fragments.
Precursor for Antiviral Agents
The development of novel antiviral agents is a critical area of research. Pyridine and other nitrogen-containing heterocycles are found in many antiviral drugs. For instance, Favipiravir (T-705) is a broad-spectrum antiviral agent with a pyrazinecarboxamide core that has shown activity against influenza and other RNA viruses. While not a direct precursor, the synthetic strategies for creating such heterocyclic systems often rely on versatile building blocks like β-keto esters. The structural motifs present in this compound make it a candidate for the synthesis of novel antiviral compounds with pyridine or related heterocyclic cores.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound was not retrieved, general guidelines for handling similar β-keto esters should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed when not in use.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound is more than just a simple organic molecule; it is a testament to the power of functional group interplay in enabling complex molecular construction. Its strategic combination of a reactive β-keto ester system with the pharmaceutically relevant pyridine scaffold makes it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its structure, synthesis, reactivity, and applications, with a focus on the underlying chemical principles that govern its utility. As the demand for novel therapeutics continues to grow, the importance of versatile and strategically designed building blocks like this compound will only increase. Future research will likely uncover new and innovative ways to leverage its unique reactivity in the synthesis of the next generation of life-saving medicines.
Spectroscopic Analysis of Methyl 3-oxo-3-(pyridin-4-yl)propanoate: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of Methyl 3-oxo-3-(pyridin-4-yl)propanoate, a key intermediate in pharmaceutical and agrochemical research.[1] This document details the foundational principles and practical methodologies for the characterization of this molecule using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Emphasis is placed on the interpretation of spectral data in the context of the compound's unique structural feature: the keto-enol tautomerism inherent to β-keto esters. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply these analytical techniques for the robust characterization of this and similar chemical entities.
Introduction: The Significance of this compound
This compound (C₉H₉NO₃, M.W. 179.17 g/mol ) is a buff-colored crystalline solid with a melting point of 72-78 °C.[1] Its chemical structure, featuring a pyridine ring, a β-keto group, and a methyl ester, makes it a versatile building block in organic synthesis. The pyridinyl moiety imparts specific electronic properties and potential biological activity, rendering its derivatives valuable in medicinal chemistry.
A crucial aspect of this molecule's chemistry is its existence as a mixture of keto and enol tautomers in solution. The equilibrium between these two forms is sensitive to the solvent environment and is a key consideration in its spectroscopic analysis. A thorough characterization is therefore essential to confirm its identity, purity, and to understand its chemical behavior in various applications.
Foundational Spectroscopic Principles and Methodologies
A multi-faceted spectroscopic approach is essential for the unambiguous characterization of this compound. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are indispensable for characterizing the carbon-hydrogen framework and for studying the dynamics of keto-enol tautomerism.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methylene protons, and the methyl ester protons. The presence of both keto and enol forms in solution will result in two sets of signals for the protons in the vicinity of the tautomerizing moiety.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Assignment | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyridine | H-2, H-6 | ~8.7 | Doublet | Protons ortho to the nitrogen are deshielded. |
| Pyridine | H-3, H-5 | ~7.8 | Doublet | Protons meta to the nitrogen. |
| Methylene (Keto) | -CH₂- | ~4.0 | Singlet | Active methylene protons adjacent to two carbonyl groups. |
| Methyl Ester | -OCH₃ | ~3.7 | Singlet | |
| Vinylic (Enol) | =CH- | ~5.8 | Singlet | Appears in the enol tautomer. |
| Enolic OH | -OH | ~12-14 | Broad Singlet | Highly deshielded due to intramolecular hydrogen bonding. Often not observed. |
Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The spectrum will show distinct signals for the carbonyl carbons (keto and ester), the aromatic carbons of the pyridine ring, the methylene carbon, and the methyl carbon. The presence of the enol tautomer will give rise to additional signals for the vinylic carbons.
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
| Assignment | Carbon | Expected Chemical Shift (δ, ppm) |
| Ketone Carbonyl (Keto) | C=O | ~192 |
| Ester Carbonyl | C=O | ~167 |
| Pyridine (C-4) | C-Ar | ~142 |
| Pyridine (C-2, C-6) | C-Ar | ~150 |
| Pyridine (C-3, C-5) | C-Ar | ~122 |
| Methylene (Keto) | -CH₂- | ~46 |
| Methyl Ester | -OCH₃ | ~52 |
| Enol Carbonyl | =C-O | ~175 (enol ester) |
| Vinylic Carbon (C-β) | =C- | ~160 (enol ketone) |
| Vinylic Carbon (C-α) | =CH- | ~90 |
Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.7 mL of deuterated solvent.
-
Instrumentation: Use a broadband probe on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Employ proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Data Processing: Fourier transform, phase correct, and reference the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum will be dominated by the characteristic stretching vibrations of the carbonyl groups. The presence of both keto and enol forms will be evident from the distinct carbonyl absorption bands.
Expected IR Absorption Frequencies:
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| C=O (Ester) | Stretch | ~1740 | Strong |
| C=O (Ketone) | Stretch | ~1720 | Strong |
| C=O (Enol, conjugated) | Stretch | ~1650 | Strong |
| C=C (Enol) | Stretch | ~1600 | Medium |
| C-O (Ester) | Stretch | ~1250 | Strong |
| C-H (Aromatic) | Stretch | ~3050 | Medium |
| C-H (Aliphatic) | Stretch | ~2950 | Medium |
| O-H (Enol, H-bonded) | Stretch | 3200-2500 (broad) | Broad, Medium |
Protocol for IR Spectroscopy:
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Identify and label the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.
Expected Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 179, corresponding to the molecular weight of the compound.
-
Major Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 148.
-
Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 120.
-
Cleavage of the C-C bond between the carbonyls to give the pyridinoyl cation at m/z = 106.
-
Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use an appropriate ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring and the conjugated enol form of this compound are expected to show characteristic absorptions in the UV region.
Expected UV-Vis Absorption Maxima (in Ethanol):
-
π → π* transitions: The pyridine ring and the conjugated enone system of the enol tautomer are expected to show strong absorptions in the range of 250-280 nm.
Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Integrated Spectroscopic Analysis and Data Interpretation
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The following workflow illustrates how to combine the information to build a complete picture of this compound.
Caption: Integrated workflow for the spectroscopic analysis of the target compound.
By combining the data, we can confirm the presence of all expected functional groups, determine the connectivity of the atoms, verify the molecular weight, and assess the purity of the sample. The NMR and IR data are particularly crucial for characterizing the keto-enol tautomerism, with the relative integration of the keto and enol signals in the ¹H NMR spectrum providing a quantitative measure of the equilibrium in a given solvent.
Conclusion
The spectroscopic analysis of this compound requires a multi-technique approach to fully elucidate its structure and understand its tautomeric behavior. This guide has provided the foundational principles, practical methodologies, and expected spectral data for the characterization of this important synthetic intermediate. By following these protocols and principles of data interpretation, researchers can ensure the quality and integrity of their scientific work.
References
Navigating the Spectral Landscape of Methyl 3-oxo-3-(pyridin-4-yl)propanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. Methyl 3-oxo-3-(pyridin-4-yl)propanoate, a versatile building block in organic synthesis, presents a unique spectroscopic challenge due to the interplay of its β-ketoester functionality and the electronic influence of the pyridine ring. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data of this compound, offering field-proven insights into experimental choices, data interpretation, and practical applications for researchers in drug discovery and development.
The Structural Significance of this compound
This compound, also known as methyl isonicotinoylacetate, serves as a key intermediate in the synthesis of a variety of bioactive molecules and functional materials.[1] Its structure, featuring a reactive β-dicarbonyl system directly attached to a pyridine ring, allows for a diverse range of chemical transformations, making it a valuable synthon for creating complex molecular architectures. Accurate and unambiguous characterization of this molecule is the foundational step for its effective utilization in any synthetic endeavor. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the molecular framework and the electronic environment of each atom.
Unraveling the Proton NMR Spectrum (¹H NMR)
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the pyridine ring, the active methylene group, and the methyl ester. The chemical shifts are significantly influenced by the electron-withdrawing nature of the pyridin-4-yl group and the carbonyl functionalities.
A critical aspect to consider is the potential for keto-enol tautomerism, a common phenomenon in β-dicarbonyl compounds. In solution, this compound can exist as an equilibrium mixture of the keto and enol forms. This equilibrium is often slow on the NMR timescale, leading to the observation of distinct sets of signals for each tautomer. The ratio of the keto to enol form can be influenced by factors such as the solvent, temperature, and concentration.
Predicted ¹H NMR Spectral Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Notes |
| Pyridine H-2, H-6 | ~8.7-8.9 | Doublet (d) | ~6.0 | Deshielded due to proximity to the electronegative nitrogen and the carbonyl group. |
| Pyridine H-3, H-5 | ~7.8-8.0 | Doublet (d) | ~6.0 | Less deshielded than H-2 and H-6. |
| Methylene (-CH₂-) | ~4.0-4.2 | Singlet (s) | - | Active methylene protons in the keto form. |
| Methyl (-OCH₃) | ~3.7-3.8 | Singlet (s) | - | Protons of the methyl ester group. |
| Enolic Vinyl (=CH-) | ~5.8-6.0 | Singlet (s) | - | Appears in the enol tautomer. |
| Enolic Hydroxyl (-OH) | ~12.0-14.0 | Broad Singlet (br s) | - | Highly deshielded due to intramolecular hydrogen bonding in the enol tautomer. |
Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.
Expert Insight: The choice of deuterated solvent is crucial in studying the keto-enol tautomerism. Aprotic solvents like chloroform-d (CDCl₃) or acetone-d₆ are often preferred to minimize the exchange of the enolic proton with the solvent. In contrast, protic solvents like methanol-d₄ or D₂O can lead to the disappearance of the enolic hydroxyl signal due to rapid exchange.
Decoding the Carbon Skeleton: The ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, offering valuable structural information. As with the ¹H NMR, the presence of both keto and enol tautomers can result in two sets of signals for the carbons involved in the tautomerism.
Predicted ¹³C NMR Spectral Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment Notes |
| Ester Carbonyl (C=O) | ~167-170 | Carbon of the methyl ester group. |
| Ketone Carbonyl (C=O) | ~190-195 | Carbon of the ketone group in the keto form. |
| Pyridine C-4 | ~140-142 | Carbon attached to the acyl group. |
| Pyridine C-2, C-6 | ~150-152 | Deshielded due to proximity to nitrogen. |
| Pyridine C-3, C-5 | ~121-123 | Shielded relative to C-2 and C-6. |
| Methylene (-CH₂-) | ~45-50 | Methylene carbon in the keto form. |
| Methyl (-OCH₃) | ~52-54 | Methyl carbon of the ester group. |
| Enolic Vinyl (=C-) | ~90-95 | The carbon of the C=C double bond bearing the hydrogen in the enol form. |
| Enolic Carbonyl (=C-OH) | ~175-180 | The carbon of the C=C double bond bearing the hydroxyl group in the enol form. |
Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reliable NMR data for this compound, the following detailed protocol is recommended:
Sample Preparation:
-
Weighing: Accurately weigh 10-20 mg of the purified solid this compound.
-
Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) of high purity (≥99.8 atom % D). The choice of solvent can influence the keto-enol equilibrium.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Pulse Sequence: Use a standard single-pulse experiment.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds is usually sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.
-
Spectral Width: Set a spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A longer delay (e.g., 2-5 seconds) is often necessary for quaternary carbons to fully relax.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Visualizing Molecular Connectivity
To better understand the relationships between the different parts of the molecule, a connectivity diagram can be generated.
Caption: Molecular structure of this compound.
Conclusion and Future Perspectives
The NMR spectral data of this compound provides a detailed fingerprint of its molecular structure. A thorough understanding of its ¹H and ¹³C NMR spectra, including the nuances of keto-enol tautomerism, is indispensable for researchers utilizing this compound in their synthetic endeavors. The protocols and interpretive guidelines presented in this guide are designed to empower scientists to confidently characterize this and similar molecules, ensuring the integrity and success of their research and development projects. Future investigations could involve advanced 2D NMR techniques, such as HSQC and HMBC, to further confirm the assignments and explore through-bond correlations within the molecule.
References
An In-Depth Technical Guide to the Mass Spectrometry of Methyl 3-oxo-3-(pyridin-4-yl)propanoate
Introduction: The Analytical Imperative for a Versatile Building Block
Methyl 3-oxo-3-(pyridin-4-yl)propanoate is a compound of significant interest in the realms of medicinal chemistry and organic synthesis.[1][2] Its role as a key intermediate in the synthesis of novel pharmaceutical agents, particularly those targeting neurological disorders, and in the development of advanced agrochemicals, underscores the critical need for robust analytical methods for its characterization.[1] Mass spectrometry, with its unparalleled sensitivity and structural elucidation capabilities, stands as the premier technique for confirming the identity, purity, and stability of this versatile molecule.[3]
This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will delve into the principles of ionization, predict the fragmentation pathways based on established chemical logic, and present a detailed, field-proven protocol for its analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to apply mass spectrometry to this important chemical entity.
Molecular Profile and Ionization Strategy
Before delving into the mass spectrometric analysis, it is essential to understand the fundamental properties of the target molecule.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₃ | [1][4] |
| Molecular Weight | 179.17 g/mol | [1][4][5] |
| Structure | Pyridine ring attached to a β-keto ester | [2][4] |
| Key Functional Groups | Pyridine, Ketone, Methyl Ester | |
| CAS Number | 829-45-8 | [1][4] |
The presence of the basic pyridine nitrogen makes this compound an ideal candidate for positive-ion electrospray ionization (ESI). ESI is a "soft ionization" technique that is particularly well-suited for producing intact protonated molecules ([M+H]⁺) of polar and thermally labile compounds, minimizing in-source fragmentation and providing a clear molecular weight determination.[6][7] The acidic protons in the solvent system readily protonate the basic pyridine nitrogen, leading to a stable gas-phase ion.
Experimental Workflow: From Solution to Spectrum
The logical flow of an ESI-MS experiment is designed to efficiently generate, separate, and detect ions from a liquid sample. The process is initiated by introducing a dilute solution of the analyte into the ESI source, where it is ionized. The resulting ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). Finally, a detector records the abundance of each ion, generating the mass spectrum.
Caption: General workflow for ESI-MS analysis.
Predicted Mass Spectrum and Fragmentation Analysis
The analysis of fragmentation patterns in mass spectrometry provides a roadmap to the molecule's structure. For this compound, the fragmentation is expected to be dictated by the inherent chemistry of the β-keto ester and the pyridine ring.
The Protonated Molecule: The Starting Point
Under positive-ion ESI conditions, the molecule is expected to readily accept a proton, primarily on the more basic pyridine nitrogen atom.
-
[M+H]⁺ : The protonated molecular ion will be the most abundant ion in the full scan spectrum, appearing at an m/z of 180.18 .
Collision-Induced Dissociation (CID): Unraveling the Structure
By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), we can induce fragmentation. The resulting product ions reveal the connectivity of the molecule. The fragmentation of β-keto esters is known to be dominated by cleavages alpha to the carbonyl groups.[8][9][10]
Predicted Fragmentation Pathway:
-
Loss of Methanol (-32 Da): A common fragmentation pathway for methyl esters involves the loss of methanol. This would result in an ion at m/z 148.15 .
-
Loss of the Methoxy Radical (•OCH₃, -31 Da): Cleavage of the ester can lead to the loss of a methoxy radical, forming an acylium ion at m/z 149.15 .
-
Alpha-Cleavage - Loss of the Methoxycarbonyl Group (-59 Da): A significant fragmentation is the cleavage of the bond between the carbonyl carbon and the adjacent methylene group, leading to the loss of the methoxycarbonyl group (•COOCH₃). This would generate a pyridinoyl cation at m/z 121.13 .
-
Formation of the Pyridinoyl Cation (-73 Da): Cleavage of the bond between the two carbonyl groups would result in the formation of the stable pyridinoyl cation at m/z 106.12 .
-
Loss of Carbon Monoxide from the Pyridinoyl Cation (-28 Da): The pyridinoyl cation (m/z 106.12) can further fragment by losing a molecule of carbon monoxide, yielding a pyridinyl cation at m/z 78.11 .
Caption: Predicted fragmentation of protonated this compound.
Summary of Predicted Key Ions
| m/z (Predicted) | Ion Identity | Description |
| 180.18 | [M+H]⁺ | Protonated Molecular Ion |
| 149.15 | [M+H - •OCH₃]⁺ | Loss of a methoxy radical |
| 148.15 | [M+H - CH₃OH]⁺ | Loss of methanol |
| 121.13 | [M+H - •COOCH₃]⁺ | Loss of the methoxycarbonyl group |
| 106.12 | [C₆H₄NO]⁺ | Pyridinoyl cation |
| 78.11 | [C₅H₄N]⁺ | Pyridinyl cation |
Experimental Protocol: A Self-Validating System
This protocol outlines a robust method for the analysis of this compound using a standard ESI-MS system.
1. Materials and Reagents
-
This compound (purity ≥95%)
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Calibrant solution appropriate for the mass spectrometer
2. Sample Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
From the stock solution, prepare a working solution at 1 µg/mL in a solvent mixture of 50:50 methanol:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.
3. Instrument Setup and Calibration
-
Calibrate the mass spectrometer according to the manufacturer's guidelines using the appropriate calibrant solution. Ensure mass accuracy is within 5 ppm.
-
Set up the ESI source in positive ion mode.
4. Mass Spectrometer Parameters (Example for a Quadrupole-TOF)
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The basic pyridine nitrogen is readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume for stable ion generation. |
| Nebulizer Gas (N₂) | 1.5 - 2.5 Bar | Assists in the formation of fine droplets. |
| Drying Gas (N₂) | 8 - 12 L/min | Facilitates desolvation of the droplets. |
| Drying Gas Temp. | 250 - 350 °C | Promotes efficient solvent evaporation. |
| Scan Range (MS1) | m/z 50 - 500 | Covers the expected molecular ion and fragments. |
| Collision Energy (MS2) | Ramped (e.g., 10-40 eV) | To observe a range of fragment ions from low to high energy pathways. |
5. Data Acquisition
-
Full Scan (MS1): Infuse the working solution at a flow rate of 5-10 µL/min. Acquire full scan data to confirm the presence of the [M+H]⁺ ion at m/z 180.18.
-
Tandem MS (MS/MS): Perform a product ion scan by selecting the precursor ion at m/z 180.18. Acquire fragmentation data to confirm the predicted product ions.
6. Data Analysis and Validation
-
Process the acquired data using the instrument's software.
-
Validation:
-
The measured mass of the [M+H]⁺ ion should be within 5 ppm of the theoretical mass (180.1821).
-
The observed fragment ions should match at least three of the predicted ions in the table above.
-
The isotopic pattern of the molecular ion should match the theoretical pattern for C₉H₁₀NO₃⁺.
-
Conclusion: A Framework for Confident Characterization
The mass spectrometric analysis of this compound is a straightforward yet powerful application of modern analytical techniques. By leveraging the principles of electrospray ionization and collision-induced dissociation, a wealth of structural information can be obtained with high confidence. The predicted fragmentation pathways, rooted in the fundamental chemistry of β-keto esters and pyridinyl compounds, provide a robust framework for the interpretation of experimental data. The protocol detailed herein offers a reliable and self-validating system for the routine analysis of this important synthetic intermediate, ensuring its quality and identity in the critical path of drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methyl 3-oxo-3-(pyridin-3-yl)propanoate | CymitQuimica [cymitquimica.com]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to the Physical Characteristics of Methyl 3-oxo-3-(pyridin-4-yl)propanoate
Introduction
Methyl 3-oxo-3-(pyridin-4-yl)propanoate is a versatile intermediate compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis.[1] Its unique molecular structure, featuring a pyridine ring, a ketone, and an ester functional group, makes it a valuable building block for the synthesis of a wide array of more complex molecules.[1] This guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, along with detailed experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's properties for its effective application in research and development.
Core Molecular and Physical Properties
A foundational understanding of the basic physical and chemical properties of a compound is paramount before its use in any experimental setting. These properties not only confirm the identity and purity of the substance but also inform its handling, storage, and application in synthetic chemistry.
Structural and Chemical Identity
-
IUPAC Name: this compound
-
Synonyms: 3-Oxo-3-pyridin-4-yl-propionic acid methyl ester
-
CAS Number: 829-45-8[1]
-
Molecular Formula: C₉H₉NO₃
-
Molecular Weight: 179.17 g/mol
Tabulated Physical Properties
| Property | Value | Source |
| Appearance | Buff colored crystalline solid | Commercial Supplier Data |
| Melting Point | 72-78 °C | Commercial Supplier Data |
| Purity (typical) | ≥ 98% (HPLC) | Commercial Supplier Data |
| Storage Conditions | 0-8°C | Commercial Supplier Data |
The observed melting point range of 72-78 °C suggests that commercially available this compound may possess some level of impurity. A pure crystalline solid typically exhibits a sharp melting point with a narrow range of 1-2°C.[2] The presence of impurities disrupts the crystalline lattice, leading to a depression and broadening of the melting point range.[2]
Experimental Workflows for Physical Characterization
The following sections detail the standard experimental procedures for the comprehensive characterization of this compound. The causality behind key experimental choices is explained to provide a deeper understanding of the methodologies.
Workflow for Accurate Identity and Purity Determination
Caption: Workflow for the comprehensive characterization of this compound.
Melting Point Determination
The melting point is a critical physical property that provides a preliminary indication of a compound's purity.
Experimental Protocol:
-
Sample Preparation: A small amount of the crystalline solid is finely ground into a powder.[3] The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped on a hard surface to pack the solid into the closed end.[2] The packed sample height should be approximately 1-2 mm.[2]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or similar digital device.
-
Approximate Melting Point: A rapid heating rate (10-20°C per minute) is used to determine an approximate melting range.[4]
-
Accurate Melting Point: The apparatus is allowed to cool, and a fresh sample is heated rapidly to about 20°C below the approximate melting point.[5] The heating rate is then reduced to 1-2°C per minute.[5]
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[5]
Causality: A slow heating rate near the melting point is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thus providing an accurate measurement.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of an organic compound by providing information about the chemical environment of its nuclei.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a small vial.[6] The use of a deuterated solvent is necessary for the instrument's deuterium lock and to avoid large solvent signals in the proton spectrum.[6]
-
Sample Filtration: If any solid particles are present, the solution is filtered through a small cotton plug in a Pasteur pipette into a clean, dry NMR tube.[7] Solid impurities can adversely affect the resolution of the spectrum.[8]
-
Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution. TMS provides a reference signal at 0 ppm.[9]
-
Spectrum Acquisition: The NMR tube is placed in the spectrometer, and the instrument is shimmed to optimize the homogeneity of the magnetic field. The ¹H NMR spectrum is then acquired.[10]
Data Interpretation: The resulting spectrum is analyzed for chemical shifts, integration values (proton ratios), and splitting patterns (spin-spin coupling), which together provide a detailed picture of the molecule's proton framework.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[11]
Experimental Protocol (Thin Solid Film Method):
-
Sample Preparation: A small amount (5-10 mg) of the solid is dissolved in a few drops of a volatile solvent, such as methylene chloride or acetone.[12][13]
-
Film Deposition: A drop of this solution is placed on the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[12][13] The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[12][13]
-
Spectrum Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer, and the IR spectrum is recorded.[12]
Causality: The thin film method is often preferred for its simplicity and for avoiding the characteristic IR absorption bands of mulling agents like Nujol, which can obscure important regions of the spectrum.[13]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[14]
Experimental Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and a polar organic solvent like acetonitrile or methanol.
-
Infusion: The sample solution is introduced into the ESI source of the mass spectrometer at a constant flow rate.
-
Ionization: In the ESI source, the sample is nebulized and subjected to a high voltage, which generates charged droplets. As the solvent evaporates, ions of the analyte are formed.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus mass-to-charge ratio.
Data Interpretation: The mass spectrum will show a peak corresponding to the molecular ion (M+) or a protonated molecule ([M+H]+), which confirms the molecular weight of the compound.[15] High-resolution mass spectrometry can provide the exact mass, which can be used to determine the elemental composition.[16] The fragmentation pattern observed in the spectrum can provide further structural information.[15]
Safety and Handling
Conclusion
This compound is a valuable chemical intermediate with a well-defined set of physical and chemical properties. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this and similar organic compounds. A thorough understanding and application of these techniques are essential for ensuring the quality and suitability of this compound for its intended applications in research and development.
References
- 1. jk-sci.com [jk-sci.com]
- 2. chm.uri.edu [chm.uri.edu]
- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. How To [chem.rochester.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
An In-depth Technical Guide to the Keto-enol Tautomerism of Methyl 3-oxo-3-(pyridin-4-yl)propanoate
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Keto-enol tautomerism, a fundamental concept in organic chemistry, governs the equilibrium between a carbonyl compound (keto form) and its corresponding vinyl alcohol (enol form).[1][2] This phenomenon is particularly pronounced in β-dicarbonyl compounds, where the enol form is often stabilized by intramolecular hydrogen bonding and conjugation. This guide provides a comprehensive technical analysis of the keto-enol tautomerism in Methyl 3-oxo-3-(pyridin-4-yl)propanoate, a β-ketoester featuring a heteroaromatic pyridin-4-yl substituent. We will explore the structural and electronic factors influencing the tautomeric equilibrium, present detailed experimental protocols for its characterization using spectroscopic and computational methods, and discuss the implications for its reactivity and application in drug discovery and organic synthesis.
Introduction: The Dynamic Equilibrium of Tautomers
Tautomers are constitutional isomers that readily interconvert, primarily through the migration of a proton.[3] The equilibrium between the keto and enol forms is a dynamic process influenced by several factors, including the structure of the molecule, solvent polarity, temperature, and pH.[4][5][6] For simple monocarbonyl compounds, the equilibrium heavily favors the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[2]
However, in β-dicarbonyl systems like this compound, the enol form can be significantly stabilized. This stabilization arises from two key factors:
-
Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating an extended π-system that delocalizes electron density and lowers the overall energy of the molecule.
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the adjacent carbonyl group, forming a stable six-membered ring-like structure.[7]
The presence of the pyridin-4-yl group introduces an additional layer of complexity, influencing the electronic properties of the β-dicarbonyl system and, consequently, the position of the tautomeric equilibrium.
Structural and Electronic Considerations for this compound
The structure of this compound features a β-ketoester moiety where one of the carbonyl groups is part of an ester and the other is a ketone directly attached to a pyridin-4-yl ring.[8]
The β-Ketoester Core
The inherent asymmetry of the β-ketoester gives rise to two possible enol forms, where the enolization can occur towards either the ester carbonyl or the keto carbonyl. However, enolization predominantly occurs towards the ketone due to the greater electron-withdrawing nature of the keto group compared to the ester group.
Electronic Effects of the Pyridin-4-yl Substituent
The pyridine ring, being a heteroaromatic system, exerts a significant electronic influence on the attached β-dicarbonyl system. The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to an overall electron-withdrawing effect through both inductive and resonance mechanisms.[9]
-
Inductive Effect (-I): The electronegative nitrogen atom pulls electron density away from the ring carbons and, consequently, from the attached keto group.
-
Resonance Effect (-M): The nitrogen atom can participate in resonance, delocalizing the π-electrons of the ring and creating partial positive charges at the ortho and para positions.[9]
The pyridin-4-yl group is attached at the para-position relative to the nitrogen atom. This placement means that the carbonyl carbon of the keto group is directly attached to a carbon atom that bears a partial positive charge in some resonance structures. This strong electron-withdrawing effect is expected to increase the acidity of the α-protons and influence the stability of the enolate intermediate, thereby affecting the keto-enol equilibrium. Electron-withdrawing substituents generally favor the enol form.[10][11]
Experimental Characterization of the Tautomeric Equilibrium
A combination of spectroscopic and computational techniques provides a comprehensive understanding of the keto-enol equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism because the interconversion between keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[1][12]
3.1.1. ¹H NMR Spectroscopy
-
Keto Form: The key diagnostic signals for the keto form are the singlet for the two α-protons (methylene group), typically appearing in the range of 3.5-4.5 ppm, and the singlet for the methyl ester protons around 3.7 ppm.
-
Enol Form: The enol form is characterized by a singlet for the vinylic proton (C=CH), usually found between 5.0 and 6.0 ppm, and a broad singlet for the enolic hydroxyl proton, which can appear over a wide range (often >10 ppm) due to intramolecular hydrogen bonding.
The relative amounts of the keto and enol forms can be determined by integrating the signals corresponding to the α-protons of the keto form and the vinylic proton of the enol form.[13] The equilibrium constant (Keq) can then be calculated.
3.1.2. ¹³C NMR Spectroscopy
Distinct signals for the carbonyl carbons of the keto and enol forms can also be observed. The keto carbonyl carbon will appear at a lower field (more deshielded) compared to the ester carbonyl. In the enol form, the carbon atoms of the C=C double bond will have characteristic chemical shifts.
3.1.3. Experimental Protocol: NMR Analysis
-
Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, CD₃OD) at a concentration of approximately 10-20 mg/mL. The choice of solvent is critical as it can significantly influence the tautomeric equilibrium.[14][15]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
Assign the peaks for both the keto and enol tautomers.
-
Integrate the characteristic signals for each tautomer in the ¹H NMR spectrum.
-
Calculate the percentage of each tautomer and the equilibrium constant (Keq = [enol]/[keto]).
-
UV-Vis Spectroscopy
UV-Vis spectroscopy can also be used to study keto-enol tautomerism, as the keto and enol forms have different chromophores and thus absorb light at different wavelengths.[16] The keto form typically has a π → π* transition for the C=O bond, while the enol form has a more extended conjugated system, leading to a bathochromic shift (absorption at a longer wavelength).[17]
3.2.1. Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare dilute solutions of the compound in various solvents of different polarities (e.g., hexane, acetonitrile, ethanol, water).
-
Data Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Analyze the changes in the absorption maxima and intensities as a function of solvent polarity to infer the relative populations of the tautomers.
Computational Modeling
Density Functional Theory (DFT) calculations can provide valuable insights into the relative stabilities of the keto and enol tautomers and the energy barrier for their interconversion.[18]
3.3.1. Computational Protocol
-
Structure Optimization: Build the 3D structures of the keto and both possible enol tautomers of this compound. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.
-
Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM) to predict how the equilibrium will shift in various media.[19]
-
Transition State Search: Locate the transition state for the interconversion between the keto and the most stable enol form to determine the activation energy of the tautomerization process.
Expected Results and Discussion
The tautomeric equilibrium of this compound is expected to be highly dependent on the solvent.
| Solvent | Expected Dominant Tautomer | Rationale |
| Non-polar (e.g., CCl₄, Benzene) | Enol | The intramolecular hydrogen bond in the enol form is highly stabilizing in non-polar solvents that cannot form strong intermolecular hydrogen bonds. |
| Aprotic Polar (e.g., Acetone, DMSO) | Keto | Polar aprotic solvents can stabilize the dipole moment of the more polar keto form. |
| Protic Polar (e.g., Methanol, Water) | Keto | Protic solvents can form strong intermolecular hydrogen bonds with the carbonyl groups of the keto form, disrupting the intramolecular hydrogen bond of the enol form. |
The strong electron-withdrawing nature of the pyridin-4-yl group is anticipated to increase the percentage of the enol form compared to its phenyl analogue, methyl 3-oxo-3-phenylpropanoate.[20] This is because the pyridin-4-yl group enhances the acidity of the α-protons, facilitating enolization.
Implications for Reactivity and Drug Development
The tautomeric equilibrium of this compound has significant implications for its chemical reactivity. The keto form acts as a carbon electrophile at the carbonyl carbons, while the enol form behaves as a carbon nucleophile at the α-carbon.[7] This dual reactivity makes it a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds of medicinal interest.[21]
In the context of drug development, understanding the predominant tautomeric form under physiological conditions is crucial. The different tautomers will have distinct shapes, polarities, and hydrogen bonding capabilities, leading to different interactions with biological targets such as enzymes and receptors. Controlling the tautomeric equilibrium through structural modification is a key strategy in medicinal chemistry to optimize the pharmacological properties of a lead compound.
Conclusion
The keto-enol tautomerism of this compound is a finely balanced equilibrium governed by the interplay of intramolecular stabilization, solvent effects, and the electronic influence of the pyridin-4-yl substituent. A thorough characterization of this equilibrium using a combination of NMR and UV-Vis spectroscopy, supported by computational modeling, is essential for predicting its reactivity and for its rational application in synthetic and medicinal chemistry. The insights gained from such studies will undoubtedly contribute to the development of novel pharmaceuticals and advanced organic materials.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE [vedantu.com]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry [eureka.patsnap.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. cores.research.asu.edu [cores.research.asu.edu]
- 14. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 20. chemsynthesis.com [chemsynthesis.com]
- 21. chemimpex.com [chemimpex.com]
Methyl 3-oxo-3-(pyridin-4-yl)propanoate: A Versatile Heterocyclic Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyridinyl β-Keto Ester Scaffold
In the landscape of contemporary organic synthesis and medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast array of functional molecules. Among these, the pyridine ring holds a privileged position due to its prevalence in numerous pharmaceuticals, agrochemicals, and functional materials. Methyl 3-oxo-3-(pyridin-4-yl)propanoate, a bifunctional molecule integrating a pyridine nucleus with a reactive β-keto ester moiety, has emerged as a highly valuable and versatile building block. Its strategic importance lies in the unique electronic interplay between the electron-withdrawing pyridine ring and the dicarbonyl system, which facilitates a diverse range of chemical transformations. This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and applications, with a focus on leveraging its properties for the efficient construction of complex molecular architectures. Researchers have found it particularly beneficial in synthesizing compounds with anti-inflammatory and anti-cancer properties, highlighting its potential in drug discovery and development[1].
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in synthesis and for quality control.
| Property | Value | Source |
| CAS Number | 829-45-8 | [2] |
| Molecular Formula | C₉H₉NO₃ | [2] |
| Molecular Weight | 179.17 g/mol | [2] |
| Appearance | Buff-colored crystalline solid | [2] |
| Melting Point | 72-78 °C | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
Spectroscopic Characterization
The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the pyridine ring protons, the active methylene protons, and the methyl ester protons. The protons on the pyridine ring typically appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the nitrogen atom and the carbonyl group. The active methylene protons are observed as a singlet, and the methyl ester protons also present as a singlet in a more upfield region.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct resonances for the carbonyl carbons of the ketone and ester, the carbons of the pyridine ring, the methylene carbon, and the methyl carbon of the ester.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester groups. The C=N and C=C stretching vibrations of the pyridine ring will also be prominent.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthesis of this compound: A Mechanistic Perspective
The most common and efficient method for the synthesis of this compound is the Claisen condensation . This reaction involves the condensation of a pyridine-based ester with an acetate ester in the presence of a strong base.
A typical procedure involves the reaction of ethyl isonicotinate with ethyl acetate using sodium ethoxide as the base. The corresponding methyl ester can be synthesized by using methyl isonicotinate and methyl acetate. The choice of an alkoxide base that matches the alkyl group of the ester is crucial to prevent transesterification side reactions.
Mechanism of the Claisen Condensation
The mechanism proceeds through the following key steps:
-
Enolate Formation: The alkoxide base abstracts an acidic α-proton from the acetate ester to form a resonance-stabilized enolate.
-
Nucleophilic Acyl Substitution: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyridine ester. This results in a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, eliminating the alkoxide leaving group to form the β-keto ester.
-
Deprotonation: The newly formed β-keto ester is more acidic than the starting alcohol, and it is deprotonated by the alkoxide base. This final, irreversible deprotonation step drives the equilibrium towards the product.
-
Protonation: A final workup with a mild acid protonates the enolate to yield the final product.
Caption: Claisen condensation for the synthesis of the target β-keto ester.
Experimental Protocol: Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)propanoate
This protocol is adapted from a known procedure for the ethyl ester and can be modified for the methyl ester by using the corresponding methyl esters and sodium methoxide.
-
Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in an appropriate solvent like benzene or toluene, add anhydrous ethyl acetate.
-
Addition of Pyridine Ester: The mixture is heated to reflux, and ethyl isonicotinate is added dropwise.
-
Reflux: The reaction mixture is refluxed for several hours to ensure the completion of the reaction.
-
Workup: After cooling, the solvent is removed under reduced pressure. The residue is then hydrolyzed with a dilute acid (e.g., acetic acid).
-
Extraction and Purification: An excess of a weak base (e.g., potassium carbonate) is added, and the product is extracted with an organic solvent like diethyl ether. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), concentrated, and the crude product is purified by column chromatography to yield Ethyl 3-oxo-3-(pyridin-4-yl)propanoate.
The Reactivity Profile: A Hub for Molecular Diversity
The synthetic utility of this compound stems from its three reactive centers: the active methylene group, the ketone, and the ester carbonyls.
-
Active Methylene Group: The protons of the methylene group are acidic and can be readily removed by a base to form a nucleophilic enolate. This enolate can participate in a variety of C-C bond-forming reactions, including alkylations and acylations.
-
Ketone Carbonyl: The ketone carbonyl is electrophilic and susceptible to nucleophilic attack. It can be reduced to a secondary alcohol, converted to an imine, or participate in condensation reactions.
-
Ester Carbonyl: The ester group can undergo nucleophilic acyl substitution, allowing for its conversion to amides, carboxylic acids (via hydrolysis), or other esters (via transesterification).
Applications in Organic Synthesis: Building Complex Heterocycles
The unique reactivity of this compound makes it an ideal starting material for the synthesis of a variety of more complex heterocyclic systems.
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines[3][4][5]. This compound can serve as the β-keto ester component in this reaction. The reaction involves the condensation of an aldehyde, an amine (typically ammonia or ammonium acetate), and two equivalents of a β-dicarbonyl compound.
Caption: General workflow of the Hantzsch pyridine synthesis.
Knoevenagel Condensation
The Knoevenagel condensation is the reaction between an active methylene compound and a carbonyl compound, typically an aldehyde or a ketone. The active methylene group of this compound can participate in this reaction, leading to the formation of α,β-unsaturated products. This reaction is often catalyzed by a weak base.
Synthesis of Pyrazolones
Pyrazolones are an important class of heterocycles with diverse biological activities. They can be readily synthesized by the condensation of β-keto esters with hydrazines. This compound can react with hydrazine or substituted hydrazines to yield pyridinyl-substituted pyrazolones.
Case Study: A Key Intermediate in the Synthesis of Tyrosine Kinase Inhibitors
The true value of a building block is demonstrated by its application in the synthesis of high-value targets. This compound is a precursor to a key intermediate in the synthesis of several tyrosine kinase inhibitors, including Nilotinib .
The enaminone, 3-(dimethylamino)-1-(pyridin-4-yl)propen-1-one , is a crucial component in the construction of the pyrimidine ring of Nilotinib. This enaminone can be prepared from this compound by reaction with a dimethylformamide acetal.
Caption: Pathway to a key intermediate for Nilotinib synthesis.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General safety guidelines include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its unique structural features and predictable reactivity allow for the efficient construction of a wide range of complex heterocyclic molecules. Its demonstrated utility in the synthesis of key pharmaceutical intermediates underscores its importance in drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers and scientists to fully exploit its potential in their synthetic endeavors.
References
- 1. scribd.com [scribd.com]
- 2. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. youtube.com [youtube.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Claisen condensation reaction - Examples and Mechanism [chemicalnote.com]
Methodological & Application
Application Note: Strategic Synthesis of Novel Anti-inflammatory Agents from Methyl 3-oxo-3-(pyridin-4-yl)propanoate
Abstract: This document provides a comprehensive guide for researchers and drug development professionals on the strategic utilization of Methyl 3-oxo-3-(pyridin-4-yl)propanoate as a versatile starting material for the synthesis of novel compounds with potential anti-inflammatory activity. We detail robust synthetic protocols, including the Hantzsch dihydropyridine synthesis and Knoevenagel condensation, explaining the chemical rationale behind these methodologies. Furthermore, we present a standard protocol for the in-vitro evaluation of the synthesized compounds' anti-inflammatory efficacy using a nitric oxide inhibition assay. This guide is designed to bridge synthetic chemistry with pharmacological screening, providing a validated workflow for the discovery of new anti-inflammatory drug candidates.
Introduction: The Imperative for Novel Anti-inflammatory Therapeutics
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] While existing nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used, their long-term application is often limited by significant gastrointestinal and cardiovascular side effects.[2] This clinical challenge necessitates the exploration of new chemical scaffolds to develop safer and more effective anti-inflammatory agents.
Pyridine and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3][4][5] The nitrogen atom in the pyridine ring can engage in hydrogen bonding and other key interactions with biological targets, making it a valuable feature for drug design.
This application note focuses on This compound (CAS No: 829-45-8, Molecular Formula: C₉H₉NO₃) as a high-potential starting material.[6] Its β-ketoester functionality provides multiple reactive sites, making it an ideal building block for constructing complex heterocyclic systems. We will explore its application in established, high-yield multicomponent reactions to generate libraries of novel pyridine-based compounds for anti-inflammatory screening.
Core Synthetic Strategies and Mechanistic Rationale
The synthetic versatility of this compound stems from its β-ketoester moiety. The protons on the α-carbon (C2) are acidic and easily removed by a base, generating a nucleophilic enolate. This enolate is central to two powerful carbon-carbon bond-forming reactions: the Hantzsch synthesis and the Knoevenagel condensation.
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a one-pot, multi-component reaction that combines an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine (DHP) ring.[7] DHPs are well-known as calcium channel blockers but also exhibit a range of other biological activities, including anti-inflammatory effects.[8]
Causality of the Reaction: The elegance of this reaction lies in its efficiency, creating a complex heterocyclic structure from simple precursors in a single step. The mechanism proceeds through two key intermediates:
-
An α,β-unsaturated ketoester formed via a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester.
-
An enamine formed from the reaction of the second equivalent of the β-ketoester with ammonia.
A subsequent Michael addition of the enamine to the unsaturated ketoester, followed by cyclization and dehydration, yields the final DHP product.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (like our β-ketoester) to a carbonyl group, followed by dehydration to form an α,β-unsaturated product.[9] This reaction is often catalyzed by a weak base, such as an amine (e.g., piperidine) or an environmentally benign ionic liquid.[9][10]
Strategic Importance: While it is a key step in the Hantzsch synthesis, the Knoevenagel condensation can be used as a standalone reaction to generate versatile intermediates. The resulting electron-deficient double bond is susceptible to Michael addition, allowing for the subsequent construction of other heterocyclic systems like pyrimidines or pyrazoles, which are also known to possess anti-inflammatory properties.[11]
Experimental Protocols
Standard laboratory safety practices, including the use of personal protective equipment (PPE), should be followed at all times. Reactions should be conducted in a well-ventilated fume hood.
Protocol 1: One-Pot Hantzsch Synthesis of a Symmetrical 1,4-Dihydropyridine
Principle: This protocol describes the synthesis of a symmetrical DHP derivative using two equivalents of this compound, an aromatic aldehyde, and ammonium acetate as the ammonia source.
Materials:
-
This compound (2.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Ammonium Acetate (1.2 eq)
-
Absolute Ethanol (as solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for work-up and recrystallization
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 10 mmol, 1.79 g), 4-chlorobenzaldehyde (5 mmol, 0.70 g), and ammonium acetate (6 mmol, 0.46 g).
-
Add absolute ethanol (30 mL) to the flask.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer hotplate.
-
Heat the mixture to reflux (approx. 80°C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 6-10 hours.[8]
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
A solid precipitate should form. If not, slowly add cold water to the mixture to induce precipitation.
-
Collect the crude solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Purify the product by recrystallization from hot ethanol to yield the pure DHP derivative as a crystalline solid.
Expected Characterization Data: The final product should be characterized by standard analytical techniques to confirm its structure.
-
¹H NMR: Expect characteristic signals for the pyridine rings, the 4-chlorophenyl ring, a singlet for the C4-H proton (around 5.0 ppm), a broad singlet for the N-H proton, and signals for the methyl ester groups.[8]
-
IR (cm⁻¹): Expect peaks corresponding to N-H stretching (~3300), C=O stretching of the ester (~1700), and C=C stretching (~1650).[12]
-
Mass Spec (m/z): The molecular ion peak [M+] should correspond to the calculated molecular weight of the product.
Protocol 2: Base-Catalyzed Knoevenagel Condensation
Principle: This protocol outlines the synthesis of an α,β-unsaturated intermediate by reacting this compound with an aldehyde in the presence of a piperidine catalyst.
Materials:
-
This compound (1.0 eq)
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde) (1.0 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Toluene (as solvent)
-
Dean-Stark apparatus
-
Round-bottom flask, reflux condenser, magnetic stirrer with heating
Procedure:
-
Combine this compound (10 mmol, 1.79 g), vanillin (10 mmol, 1.52 g), and toluene (40 mL) in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
-
Add piperidine (1 mmol, 0.1 mL) to the mixture.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Continue refluxing until no more water is collected (typically 3-5 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Knoevenagel adduct.
Biological Evaluation: In-Vitro Anti-inflammatory Activity
Rationale: A primary indicator of acute inflammation is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages. Therefore, a compound's ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages is a reliable and widely used primary screen for potential anti-inflammatory activity.[13][14]
Protocol 3: Griess Assay for Nitric Oxide Inhibition in LPS-Stimulated RAW 264.7 Macrophages
Principle: RAW 264.7 murine macrophage cells are stimulated with LPS to produce NO. The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is quantified using the Griess reagent. A reduction in nitrite concentration in the presence of a test compound indicates anti-inflammatory activity.
Materials:
-
RAW 264.7 cell line
-
DMEM medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO, final concentration <0.1%)
-
Reference Drug: Dexamethasone or Indomethacin
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.
-
Compound Treatment: Remove the old medium. Add fresh medium containing various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM) to the wells. Include wells for a vehicle control (DMSO) and a positive control (reference drug).
-
Inflammation Induction: After 1 hour of pre-treatment with the compounds, add LPS (1 µg/mL) to all wells except the negative control (untreated) group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Reaction:
-
Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples. The percentage of NO inhibition is calculated as:
-
% Inhibition = [1 - (Absorbance of Treated Group / Absorbance of LPS-only Group)] * 100
-
Data Presentation: Sample Results Table
The data obtained should be tabulated to allow for clear comparison and determination of the half-maximal inhibitory concentration (IC₅₀).
| Compound ID | Concentration (µM) | % Nitric Oxide Inhibition | IC₅₀ (µM) |
| Vehicle | N/A | 0 ± 2.1 | > 100 |
| Indomethacin | 10 | 65 ± 4.5 | 7.8 |
| DHP-1 | 1 | 15 ± 3.2 | \multirow{4}{}{12.5} |
| 5 | 38 ± 4.1 | ||
| 10 | 47 ± 3.8 | ||
| 25 | 72 ± 5.0 | ||
| DHP-2 | 1 | 5 ± 1.9 | \multirow{4}{}{> 50} |
| 5 | 12 ± 2.5 | ||
| 10 | 21 ± 3.0 | ||
| 25 | 35 ± 4.2 |
Note: Data are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This compound is a commercially available and highly effective precursor for the synthesis of novel heterocyclic compounds. The Hantzsch and Knoevenagel reactions provide reliable and scalable routes to generate structurally diverse libraries of potential anti-inflammatory agents. The protocols outlined herein offer a validated workflow from chemical synthesis to primary biological screening.
Promising 'hit' compounds identified from the in-vitro nitric oxide assay, such as DHP-1 in the illustrative data, should be advanced to further studies. Future work should include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogues to determine the key structural features required for activity.
-
Mechanism of Action Studies: Investigating the effect of lead compounds on the expression of inflammatory enzymes like iNOS and COX-2, and the production of pro-inflammatory cytokines.[13][14]
-
In-Vivo Efficacy: Testing the most promising compounds in animal models of inflammation, such as the carrageenan-induced paw edema model, to confirm their therapeutic potential.[3]
This integrated approach provides a robust framework for the discovery and development of the next generation of pyridine-based anti-inflammatory therapeutics.
References
- 1. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsdr.org [ijsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. chemuniverse.com [chemuniverse.com]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. ijrcs.org [ijrcs.org]
- 9. Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evaluation [ajgreenchem.com]
- 10. Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Methyl 3-oxo-3-(pyridin-4-yl)propanoate in Anti-Cancer Drug Discovery
Introduction: The Pyridine Scaffold as a Privileged Structure in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The pyridine ring is a quintessential example of such a scaffold, recognized for its diverse biological activities, including potent antitumor properties.[1][2][3] Its presence in numerous FDA-approved drugs is a testament to its favorable physicochemical properties, metabolic stability, and ability to form key interactions—such as hydrogen bonds and π-π stacking—with biological targets.[1][4]
This guide focuses on Methyl 3-oxo-3-(pyridin-4-yl)propanoate (CAS No. 829-45-8), a versatile β-keto ester featuring the pyridine-4-yl moiety.[5][6] While primarily known as a synthetic intermediate, its structure represents a valuable starting point for generating libraries of novel compounds for anti-cancer screening.[4][5] The molecule combines a reactive β-dicarbonyl system, ripe for chemical modification, with the biologically significant pyridine ring, making it an ideal scaffold for structure-activity relationship (SAR) studies.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not just protocols, but the underlying scientific rationale for utilizing this compound as a foundational element in the discovery of next-generation oncology therapeutics. We will explore its synthesis, derivatization, and a systematic cascade of in vitro and in vivo assays designed to identify and validate novel anti-cancer drug candidates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 829-45-8 | [6] |
| Molecular Formula | C₉H₉NO₃ | [4][6] |
| Molecular Weight | 179.17 g/mol | [4][6] |
| Appearance | Solid | [4] |
| Melting Point | 72-78 °C | [4] |
| Topological Polar Surface Area | 56.26 Ų | [4] |
| SMILES | COC(=O)CC(=O)C1=CC=NC=C1 | [4] |
Section 1: Synthesis and Derivatization Strategies
The utility of this compound lies in its synthetic accessibility and the reactivity of its β-keto ester moiety, which allows for the creation of a diverse library of analogs. This diversity is crucial for exploring the structure-activity relationship (SAR) to enhance potency and selectivity.[4][7]
Protocol 1: Synthesis of this compound
This protocol describes a standard Claisen condensation reaction, a robust method for forming carbon-carbon bonds.
Principle: The reaction involves the condensation of methyl isonicotinate with methyl acetate in the presence of a strong base, such as sodium methoxide. The base deprotonates the α-carbon of methyl acetate to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of methyl isonicotinate. Subsequent workup yields the desired β-keto ester.
Materials:
-
Methyl isonicotinate
-
Methyl acetate (anhydrous)
-
Sodium methoxide
-
Anhydrous Toluene or THF
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Under a nitrogen atmosphere, dissolve sodium methoxide (1.1 equivalents) in anhydrous toluene.
-
Add methyl acetate (3.0 equivalents) to the flask.
-
Slowly add methyl isonicotinate (1.0 equivalent) to the reaction mixture at room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction to room temperature and carefully quench by pouring it over ice.
-
Acidify the aqueous layer to pH 5-6 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure this compound.
Diagram 1: Synthetic Derivatization Workflow
This diagram illustrates how the parent compound can be used as a scaffold to generate a diverse library of potential anti-cancer agents.
Caption: Workflow for synthesis and derivatization of the parent scaffold.
Section 2: In Vitro Anti-Cancer Evaluation Cascade
A systematic, stepwise approach is essential for evaluating new chemical entities, starting with broad cytotoxicity screening and progressing to more detailed mechanistic assays for promising candidates.[8] This cascade allows for the efficient allocation of resources by focusing only on compounds that show initial promise.[8][9]
Diagram 2: In Vitro Screening Cascade
This flowchart outlines the logical progression of experiments to characterize the anti-cancer properties of newly synthesized compounds.
Caption: A logical workflow for in vitro anti-cancer drug screening.
Protocol 2: Cytotoxicity Screening via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[10] Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Selected cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) and a non-malignant cell line (e.g., HEK293)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (dissolved in DMSO, stock solution at 10 mM)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Positive control (e.g., Doxorubicin)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in each well with 100 µL of medium containing the test compounds. Include "vehicle control" (medium with 0.5% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours. Purple formazan crystals should become visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis. Calculate the Selectivity Index (SI) as: SI = IC₅₀ (non-malignant cells) / IC₅₀ (cancer cells). A higher SI value indicates greater selectivity for cancer cells.
Table 2: Example In Vitro Cytotoxicity Data (Hypothetical)
| Compound | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) | HEK293 (Non-Malignant) IC₅₀ (µM) | Selectivity Index (vs. MCF-7) |
| MOPP (Parent) | > 100 | > 100 | > 100 | > 100 | - |
| Derivative A | 8.5 | 12.3 | 9.1 | 95.2 | 11.2 |
| Derivative B | 50.2 | 45.8 | 61.5 | > 100 | > 2.0 |
| Derivative C | 2.1 | 3.5 | 1.8 | 65.7 | 31.3 |
| Doxorubicin | 0.5 | 0.8 | 0.6 | 5.4 | 10.8 |
Data is for illustrative purposes only.
Section 3: Elucidating the Mechanism of Action
Identifying a compound's molecular target or the pathway it modulates is a critical step in drug development.[11] Pyridine-containing compounds have been shown to inhibit a wide range of targets, including kinases, metabolic enzymes, and protein-protein interactions.[7][12]
Hypothetical Target Pathway: The Mevalonate Pathway
The mevalonate (MVA) pathway, responsible for cholesterol and isoprenoid biosynthesis, is frequently upregulated in cancer to support membrane production and protein prenylation for key signaling molecules like Ras and Rho GTPases.[13] Targeting this pathway is a validated anti-cancer strategy. Let's hypothesize that a promising MOPP derivative (e.g., Derivative C) exerts its effect by disrupting this pathway.
Diagram 3: Hypothetical Inhibition of the Mevalonate Pathway
Caption: Potential mechanism of action via Mevalonate pathway inhibition.
Protocol 3: Western Blot for Pathway Modulation
Principle: Western blotting allows for the detection of specific proteins in a cell lysate. To validate the hypothesis, we will probe for proteins whose expression or post-translational modification is altered by the inhibition of protein prenylation. Unprenylated RhoA, for instance, is targeted for degradation, and inhibition of the pathway can also induce apoptotic markers like cleaved PARP.
Materials:
-
Cancer cells treated with the hit compound (at IC₅₀ and 2x IC₅₀), vehicle control, and a positive control (e.g., a statin).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-RhoA, anti-cleaved PARP, anti-Actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-RhoA, 1:1000 dilution) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST (3 x 10 min). Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST (3 x 10 min). Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity relative to the loading control (Actin). A decrease in RhoA levels and an increase in cleaved PARP in treated samples would support the proposed mechanism.
Section 4: In Vivo Preclinical Evaluation
Promising candidates identified through in vitro testing must be evaluated in animal models to assess their efficacy and safety in a whole biological system.[8][9] The human tumor xenograft mouse model is a widely used and reliable method for this purpose.[14]
Protocol 4: Human Tumor Xenograft Mouse Model
Principle: This model involves implanting human cancer cells into immunodeficient mice (e.g., Nude or SCID mice), where they grow to form a solid tumor. The mice are then treated with the test compound to evaluate its effect on tumor growth.[14]
Materials:
-
Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Human cancer cell line (e.g., HCT116) that demonstrated in vitro sensitivity.
-
Matrigel or PBS for cell suspension.
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Positive control drug (e.g., 5-Fluorouracil).
-
Calipers for tumor measurement.
-
Animal balance.
Procedure:
-
Ethical Approval: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Subcutaneously inject approximately 5 x 10⁶ HCT116 cells, suspended in 100 µL of PBS or a Matrigel mix, into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice daily. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 per group): Vehicle Control, Test Compound (e.g., 25 mg/kg), and Positive Control.
-
Treatment Administration: Administer the treatments via the determined route (e.g., oral gavage, intraperitoneal injection) daily or on a specified schedule for 2-3 weeks.
-
Monitoring: Measure tumor dimensions with calipers and the body weight of each mouse 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2. Body weight is a key indicator of toxicity.
-
Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size, or if mice show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage. Analyze survival data using Kaplan-Meier curves.
Conclusion and Future Directions
This compound represents a strategically valuable starting scaffold for the discovery of novel anti-cancer agents. Its synthetic tractability allows for the rapid generation of diverse chemical libraries, which can be efficiently screened through a logical cascade of in vitro assays. By progressing from broad cytotoxicity screening to specific mechanism-of-action studies, researchers can identify lead compounds with potent and selective anti-cancer activity. Subsequent validation in robust in vivo models, such as the xenograft mouse model, is the crucial final step in the preclinical evaluation of these promising candidates. The methodologies and protocols detailed in this guide provide a comprehensive framework for leveraging this pyridine-based scaffold in the ongoing search for more effective and safer cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4- (8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene )- piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. ijpbs.com [ijpbs.com]
- 10. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. joinsysmed.com [joinsysmed.com]
Application Note & Protocol: Strategic Synthesis of Methyl 3-oxo-3-(pyridin-4-yl)propanoate via Claisen Condensation
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 3-oxo-3-(pyridin-4-yl)propanoate, a pivotal β-keto ester intermediate in medicinal chemistry and drug development. The protocol herein details a robust and efficient crossed Claisen condensation methodology. We delve into the mechanistic underpinnings of this carbon-carbon bond-forming reaction, offering insights into reagent selection, reaction control, and product purification. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries, providing a practical framework for the synthesis of this valuable molecular scaffold.
Introduction: The Significance of β-Keto Esters and the Pyridine Moiety
β-Keto esters are a cornerstone of modern organic synthesis, serving as versatile precursors for a wide array of more complex molecules. Their inherent functionality, characterized by a ketone and an ester separated by a methylene group, allows for a rich tapestry of subsequent chemical transformations. The target molecule, this compound, incorporates a pyridine ring, a privileged scaffold in medicinal chemistry. The pyridine moiety is a common feature in numerous therapeutic agents due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] Consequently, this compound is a highly sought-after intermediate for the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders, as well as for the development of innovative agrochemicals.[1][2] Its structure provides a versatile handle for introducing diverse functional groups, thereby facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[1]
The synthesis of this compound is efficiently achieved through a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[3][4] This specific transformation involves the reaction between an ester that can form an enolate (methyl acetate) and one that cannot (methyl isonicotinate) in the presence of a strong base.[5][6]
The Claisen Condensation: A Mechanistic Overview
The Claisen condensation is a powerful tool for the formation of β-keto esters from two ester molecules.[3][7] The reaction is typically promoted by a strong base, such as an alkoxide, which serves to deprotonate the α-carbon of one of the ester molecules, generating a nucleophilic enolate.[3][4] This enolate then attacks the electrophilic carbonyl carbon of the second ester molecule. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group yields the final β-keto ester product.[3][4]
In the context of synthesizing this compound, a crossed or mixed Claisen condensation is employed.[5] This is a variation where two different esters are used.[7] To ensure a single major product, one of the esters, in this case, methyl isonicotinate, lacks α-hydrogens and therefore cannot self-condense. Methyl acetate, possessing acidic α-hydrogens, serves as the enolate precursor.
Visualizing the Mechanism
The following diagram illustrates the key steps in the crossed Claisen condensation for the synthesis of this compound.
Caption: Key steps of the crossed Claisen condensation.
Experimental Protocol
This protocol outlines the synthesis of this compound from methyl isonicotinate and methyl acetate using sodium methoxide as the base.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| Methyl Isonicotinate | C₇H₇NO₂ | 137.14 | 13.7 g (0.1 mol) | ≥98% | Sigma-Aldrich |
| Methyl Acetate | C₃H₆O₂ | 74.08 | 22.2 g (0.3 mol) | ≥99% | Sigma-Aldrich |
| Sodium Methoxide | CH₃ONa | 54.02 | 8.1 g (0.15 mol) | ≥95% | Sigma-Aldrich |
| Toluene | C₇H₈ | 92.14 | 200 mL | Anhydrous | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Anhydrous | Sigma-Aldrich |
| Hydrochloric Acid | HCl | 36.46 | As needed | 2 M (aq) | Fisher Scientific |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | (aq) | Fisher Scientific |
| Saturated Sodium Chloride | NaCl | 58.44 | As needed | (aq) | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Fisher Scientific |
| Silica Gel | SiO₂ | 60.08 | As needed | 60 Å, 230-400 mesh | VWR |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | ACS Grade | VWR |
| Hexanes | C₆H₁₄ | 86.18 | As needed | ACS Grade | VWR |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium methoxide (8.1 g, 0.15 mol).
-
Solvent and Reagent Addition: Under a positive pressure of nitrogen, add anhydrous toluene (100 mL) to the flask. Begin vigorous stirring to create a suspension of the sodium methoxide. In the dropping funnel, prepare a solution of methyl isonicotinate (13.7 g, 0.1 mol) and methyl acetate (22.2 g, 0.3 mol) in anhydrous toluene (100 mL).
-
Initiation of the Reaction: Add the solution from the dropping funnel to the stirred suspension of sodium methoxide at a rate that maintains a gentle reflux. The addition should take approximately 30-45 minutes.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Reaction Quench and Workup: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly and carefully quench the reaction by adding 2 M hydrochloric acid until the pH of the aqueous layer is approximately 6-7.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and saturated aqueous sodium chloride (brine) solution (1 x 50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Column Preparation: Pack a glass column with silica gel using a slurry of hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 30%). Collect the fractions containing the desired product, as identified by TLC analysis.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Discussion of Experimental Choices and Causality
-
Choice of Base: Sodium methoxide is a strong base capable of deprotonating methyl acetate to form the necessary enolate.[8][9][10] Using the methoxide corresponding to the methyl ester helps to avoid transesterification side reactions.[3][11]
-
Stoichiometry: An excess of methyl acetate is used to ensure that it acts as the primary nucleophile, driving the reaction towards the desired crossed Claisen product and minimizing the self-condensation of any potential enolizable starting material.
-
Solvent: Anhydrous toluene is an excellent solvent for this reaction as it is inert under the basic conditions and has a suitable boiling point for refluxing the reaction mixture to completion.
-
Workup Procedure: The acidic quench protonates the enolate of the β-keto ester product, which is formed under the basic reaction conditions.[11] The subsequent washes with sodium bicarbonate and brine remove any remaining acid and water-soluble impurities, respectively.
-
Purification: Flash column chromatography is a standard and effective method for purifying organic compounds, allowing for the separation of the desired product from unreacted starting materials and any side products.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of all protons in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[12]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester and ketone carbonyls.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sodium methoxide is a corrosive and moisture-sensitive solid. Handle it with care under an inert atmosphere.
-
Toluene and diethyl ether are flammable solvents. Avoid open flames and sparks.
-
Hydrochloric acid is corrosive. Handle with appropriate care.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By understanding the principles of the Claisen condensation and carefully controlling the reaction parameters, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. chemuniverse.com [chemuniverse.com]
Application of "Methyl 3-oxo-3-(pyridin-4-yl)propanoate" in heterocyclic synthesis
An Application Guide for Researchers and Drug Development Professionals
Application of Methyl 3-oxo-3-(pyridin-4-yl)propanoate in Heterocyclic Synthesis
Introduction: this compound is a highly versatile and valuable building block in the realm of organic and medicinal chemistry.[1] Its structure, which incorporates a reactive β-ketoester moiety and a pyridin-4-yl group, makes it an ideal precursor for the synthesis of a wide array of complex heterocyclic systems. The pyridine nitrogen atom influences the reactivity of the molecule, while the 1,3-dicarbonyl system provides two electrophilic sites, and the intermediate active methylene group offers a key nucleophilic site upon deprotonation. This unique combination of features allows for diverse cyclization strategies, rendering it a preferred choice for chemists aiming to construct novel molecular architectures, particularly those with potential therapeutic applications in areas like oncology and neurology.[1] This guide provides an in-depth look at its application in the synthesis of key heterocyclic scaffolds, complete with detailed protocols and mechanistic insights.
Core Synthetic Applications: A Gateway to Privileged Scaffolds
The strategic placement of functional groups in this compound allows it to serve as a linchpin in the construction of various nitrogen-containing heterocycles. The most prominent applications involve its use as a C-C-C synthon in condensation reactions with binucleophiles.
Synthesis of Substituted Pyrimidines
The pyrimidine nucleus is a cornerstone of numerous biologically active compounds, including nucleic acids and a plethora of pharmaceuticals.[2][3] The reaction of β-ketoesters with amidines, guanidines, or ureas is a classical and highly efficient method for constructing the pyrimidine ring.[2][4]
Mechanistic Rationale: The synthesis proceeds via a condensation reaction where the β-ketoester acts as a 1,3-dielectrophile. The reaction is typically base-catalyzed, initiating the deprotonation of the active methylene group to form a nucleophilic enolate. This is followed by a sequence of nucleophilic attacks by the N-C-N synthon (e.g., guanidine) onto the carbonyl carbons of the ketoester, culminating in cyclization and dehydration to yield the aromatic pyrimidine ring.
Caption: Workflow for Pyrimidine Synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-6-(pyridin-4-yl)pyrimidine
-
Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol (100 mL). Carefully add sodium metal (1.15 g, 50 mmol) in small portions to prepare a fresh solution of sodium ethoxide. Allow the mixture to cool to room temperature.
-
Reaction Initiation: To the sodium ethoxide solution, add guanidine hydrochloride (4.78 g, 50 mmol) and stir for 20 minutes to form the free base.
-
Addition of Ketoester: Add this compound (8.96 g, 50 mmol) dropwise to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the starting ketoester spot indicates reaction completion.
-
Work-up: After completion, cool the reaction mixture in an ice bath. Carefully neutralize the mixture with glacial acetic acid until pH ~7. A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL) and then cold ethanol (2 x 15 mL).
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to afford the title compound as a crystalline solid.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis of Substituted Pyrazoles
Pyrazole derivatives are another class of heterocycles with immense significance in medicinal chemistry, known for a wide range of biological activities.[5][6] The most straightforward synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction known as the Knorr pyrazole synthesis.[7][8]
Mechanistic Rationale: The reaction begins with the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl groups of the β-ketoester. This is followed by an intramolecular condensation, where the second nitrogen atom attacks the remaining carbonyl group, leading to a cyclic intermediate. Subsequent dehydration of this intermediate readily furnishes the stable aromatic pyrazole ring. The regioselectivity of the reaction (i.e., which nitrogen of an unsymmetrical hydrazine attacks which carbonyl) can be influenced by the steric and electronic properties of the substituents and the reaction conditions.
Caption: Workflow for Pyrazole Synthesis.
Experimental Protocol: Synthesis of 5-Hydroxy-3-(pyridin-4-yl)-1H-pyrazole
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (5.37 g, 30 mmol) in glacial acetic acid (40 mL).
-
Addition of Hydrazine: To this solution, add hydrazine hydrate (1.5 mL, ~30 mmol) dropwise with stirring. An initial exothermic reaction may be observed.
-
Reaction Conditions: Stir the mixture at room temperature for 1 hour, then heat to reflux for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing 200 mL of crushed ice with constant stirring.
-
Isolation: The resulting solid precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove acetic acid, and dried under vacuum.
-
Purification: The crude pyrazole can be purified by recrystallization from aqueous ethanol to yield the final product.
-
Characterization: The identity and purity of the compound should be confirmed by standard analytical techniques (NMR, MS, melting point).
Synthesis of Substituted Pyridones
Pyridone scaffolds are present in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities, including antiviral and anticancer properties.[9] While multiple routes exist for their synthesis, β-ketoesters can be utilized in cyclocondensation reactions to build the pyridone core.[10][11]
Mechanistic Rationale: One common approach involves reacting the β-ketoester with an enamine or a compound containing an active methylene group and an amine, such as cyanoacetamide (in the Guareschi-Thorpe reaction). The base-catalyzed reaction typically starts with the formation of a nucleophile from the active methylene compound, which then attacks the ester carbonyl of the β-ketoester. This is followed by an intramolecular cyclization via attack of the amine onto the ketone carbonyl, and subsequent dehydration to form the substituted 4-hydroxy-2-pyridone derivative.
Caption: Workflow for Pyridone Synthesis.
Experimental Protocol: Synthesis of 6-Hydroxy-2-oxo-4-(pyridin-4-yl)-1,2-dihydropyridine-3-carbonitrile
-
Reaction Setup: Combine this compound (3.58 g, 20 mmol), cyanoacetamide (1.68 g, 20 mmol), and ethanol (50 mL) in a 100 mL round-bottom flask.
-
Catalyst Addition: Add piperidine (0.5 mL) as a base catalyst to the mixture.
-
Reflux: Heat the reaction mixture to reflux with stirring for 5-7 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the flask to room temperature. A solid may precipitate out.
-
Isolation: Pour the cooled reaction mixture into water (100 mL) and acidify with dilute hydrochloric acid to pH 5-6. The resulting solid is collected by vacuum filtration.
-
Purification: Wash the collected solid with water and then with a small amount of cold ethanol to remove impurities. The product can be recrystallized if necessary.
-
Characterization: Characterize the final product using spectroscopic methods (IR, NMR, MS) to confirm its structure.
Comparative Summary of Synthetic Protocols
| Target Heterocycle | N-Containing Reagent | Catalyst / Medium | Conditions | Typical Yield |
| Pyrimidine | Guanidine HCl | Sodium Ethoxide / Ethanol | Reflux, 6-8 h | Good to Excellent |
| Pyrazole | Hydrazine Hydrate | Acetic Acid | Reflux, 4 h | Good to Excellent |
| Pyridone | Cyanoacetamide | Piperidine / Ethanol | Reflux, 5-7 h | Good |
Conclusion
This compound is an exemplary scaffold for the efficient synthesis of diverse and medicinally relevant heterocyclic compounds.[1][12] Its inherent reactivity, when paired with common binucleophiles, provides reliable and high-yielding pathways to pyrimidines, pyrazoles, and pyridones. The protocols outlined in this guide are robust and can be adapted for the synthesis of a wide range of analogues by simply varying the non-ketoester reactant, thus enabling the rapid generation of compound libraries for drug discovery programs. The strategic importance of this building block lies in its ability to directly introduce the pharmacologically significant pyridine moiety into complex heterocyclic systems.
References
- 1. chemimpex.com [chemimpex.com]
- 2. bu.edu.eg [bu.edu.eg]
- 3. researchgate.net [researchgate.net]
- 4. growingscience.com [growingscience.com]
- 5. mdpi.com [mdpi.com]
- 6. chim.it [chim.it]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. journalajst.com [journalajst.com]
- 9. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-Pyridone synthesis [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Methyl 3-oxo-3-(pyridin-4-yl)propanoate: A Key Intermediate in the Synthesis of Novel Agrochemicals
Introduction
The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and agrochemicals, owing to its unique electronic properties and ability to interact with biological targets.[1][2] Within the field of agrochemical research, the development of novel herbicides, fungicides, and insecticides containing the pyridine moiety is a continuous effort to address the challenges of resistance and enhance crop protection.[2][3] Methyl 3-oxo-3-(pyridin-4-yl)propanoate, a β-keto ester, has emerged as a highly versatile and valuable intermediate in the synthesis of such agrochemicals.[4] Its bifunctional nature, possessing both a ketone and an ester group, allows for the construction of a variety of heterocyclic systems that form the core of many active agrochemical ingredients.[5][6]
This application note provides a comprehensive technical guide for researchers and scientists in the agrochemical industry on the synthesis and application of this compound. We will detail a robust protocol for its synthesis via a crossed Claisen condensation, explore its subsequent conversion into a pyridyl-pyrazole derivative—a common motif in modern herbicides—and discuss the mechanistic principles that underpin these transformations.
Synthesis of this compound: A Crossed Claisen Condensation Approach
The synthesis of this compound is efficiently achieved through a crossed Claisen condensation between methyl isonicotinate and methyl acetate. In this reaction, a strong base is used to generate an enolate from methyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of methyl isonicotinate.[7] The choice of base is critical to prevent side reactions such as transesterification.[8] Sodium methoxide is a suitable choice when working with methyl esters.
Mechanistic Rationale
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction.[7] The mechanism involves the deprotonation of the α-carbon of an ester to form a resonance-stabilized enolate. This enolate then undergoes nucleophilic acyl substitution on a second ester molecule. The final deprotonation of the resulting β-keto ester is the thermodynamic driving force for the reaction.
Diagram 1: General Mechanism of the Crossed Claisen Condensation
A simplified representation of the reaction mechanism.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl isonicotinate
-
Methyl acetate
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous methanol.
-
Base Addition: Carefully add sodium methoxide to the methanol. If using solid sodium methoxide, add it portion-wise to control the exothermic reaction.
-
Reactant Addition: To the stirred solution of sodium methoxide, add methyl isonicotinate followed by the dropwise addition of methyl acetate.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. Carefully neutralize the reaction mixture by the slow addition of 1 M hydrochloric acid until the pH is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
| Parameter | Value |
| Reactant 1 | Methyl isonicotinate |
| Reactant 2 | Methyl acetate |
| Base | Sodium methoxide |
| Solvent | Anhydrous Methanol |
| Reaction Temp. | Reflux |
| Typical Yield | 60-80% |
Table 1: Typical reaction parameters for the synthesis of this compound.
Application in Agrochemical Synthesis: Preparation of a Pyridyl-Pyrazole Herbicide Scaffold
Mechanistic Rationale: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis proceeds via the initial formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on both the β-keto ester and the hydrazine.[10][11]
Diagram 2: Synthesis of a Pyridyl-Pyrazole from the Intermediate
A conceptual workflow for the synthesis of a pyridyl-pyrazole.
Experimental Protocol: Synthesis of a Representative 3-(Pyridin-4-yl)-1H-pyrazol-5-ol
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent such as ethanol or acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate (or a substituted hydrazine) to the solution.
-
Reaction: Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold solvent, and dry. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
| Reactant 1 | Reactant 2 | Solvent | Product Class | Potential Activity |
| This compound | Hydrazine hydrate | Ethanol/Acetic Acid | Pyridyl-pyrazole | Herbicidal[12][13] |
| This compound | Hydroxylamine | Ethanol | Pyridyl-isoxazole | Fungicidal[4][5] |
Table 2: Representative reactions of this compound to form agrochemical scaffolds.
Conclusion
This compound is a readily accessible and highly versatile intermediate for the synthesis of a wide range of pyridine-containing agrochemicals. The protocols detailed in this application note for its synthesis via Claisen condensation and its subsequent conversion to a pyridyl-pyrazole scaffold provide a solid foundation for researchers in the field. The adaptability of the β-keto ester moiety allows for the creation of diverse heterocyclic structures, making it a key building block in the ongoing quest for more effective and sustainable crop protection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. On the reaction of sterically hindered α,β-unsaturated ketones with hydroxylamine: preparation of 5-hydroxy derivatives of isoxazolidine and 4,5-dihydroisoxazole | CoLab [colab.ws]
- 3. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity | MDPI [mdpi.com]
- 4. Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Synthesis of Pyrazolylpyridine-Based Kinase Inhibitors from Methyl 3-oxo-3-(pyridin-4-yl)propanoate: An Application and Protocol Guide
Introduction: The Pyrazolopyridine Scaffold in Kinase Inhibitor Discovery
The relentless pursuit of targeted therapies in oncology and other disease areas has positioned protein kinases as pivotal targets for drug discovery. Among the myriad of heterocyclic scaffolds employed to inhibit these enzymes, the pyrazolopyridine core has emerged as a privileged structure. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal foundation for the design of potent and selective inhibitors.[1][2] This guide provides a detailed technical overview and step-by-step protocols for the synthesis of a pyrazolylpyridine kinase inhibitor core starting from the readily available building block, "Methyl 3-oxo-3-(pyridin-4-yl)propanoate." We will explore the foundational cyclocondensation reaction to form the core scaffold and discuss subsequent functionalization strategies to elaborate this core into potent kinase inhibitors targeting signaling pathways implicated in cell proliferation and survival.
Rationale and Strategic Overview
The synthetic strategy hinges on the classic and robust reaction of a β-keto ester with a hydrazine to form a pyrazole ring. In this case, "this compound" serves as the 1,3-dicarbonyl equivalent, which upon reaction with hydrazine hydrate, cyclizes to form the key intermediate, 5-(pyridin-4-yl)-1H-pyrazol-3-ol. This intermediate is a versatile platform for further chemical modifications to achieve desired potency and selectivity against specific kinase targets.
This guide will detail:
-
Part 1: Synthesis of the Core Scaffold: A detailed protocol for the synthesis of 5-(pyridin-4-yl)-1H-pyrazol-3-ol.
-
Part 2: Functionalization of the Core Scaffold: Strategies and protocols for introducing diversity and building complexity, focusing on common reactions in medicinal chemistry such as halogenation, Suzuki coupling, and amide bond formation.
-
Part 3: Target Kinases and Biological Evaluation: An overview of the kinase families frequently targeted by pyrazolopyridine inhibitors and typical assay considerations.
Part 1: Synthesis of the Core Scaffold: 5-(pyridin-4-yl)-1H-pyrazol-3-ol
The initial and most critical step is the formation of the pyrazolylpyridine core. This is achieved through a cyclocondensation reaction between this compound and hydrazine hydrate. The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. The product exists in tautomeric equilibrium, predominantly as the pyrazol-3-ol form.
Experimental Protocol 1: Synthesis of 5-(pyridin-4-yl)-1H-pyrazol-3-ol
Materials:
-
This compound
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of starting material).
-
To this solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Slowly add cold distilled water to the concentrated mixture until a precipitate forms.
-
Stir the suspension in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration and wash the filter cake with cold water.
-
To neutralize any residual acid, wash the solid with a small amount of cold, saturated sodium bicarbonate solution, followed by another wash with cold water.
-
Dry the product under vacuum to yield 5-(pyridin-4-yl)-1H-pyrazol-3-ol as a solid.
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Functionalization of the Core Scaffold for Kinase Inhibitor Synthesis
The synthesized 5-(pyridin-4-yl)-1H-pyrazol-3-ol is a versatile intermediate for the generation of a library of potential kinase inhibitors. Key functionalization strategies include:
-
Halogenation: Introduction of a halogen atom (e.g., bromine or chlorine) onto the pyrazole ring provides a handle for subsequent cross-coupling reactions.
-
N-Alkylation/Arylation: The pyrazole nitrogen can be substituted to modulate solubility, pharmacokinetic properties, and to probe specific interactions within the kinase active site.
-
Cross-Coupling Reactions (e.g., Suzuki Coupling): The halogenated pyrazolylpyridine can be coupled with various boronic acids or esters to introduce aryl or heteroaryl moieties, which are often crucial for achieving high potency.[3][4]
-
Amide Bond Formation: If the introduced substituents contain carboxylic acids or amines, standard peptide coupling reagents can be used to build more complex structures.[5][6][7][8]
Below are representative protocols for these key transformations.
Experimental Protocol 2: Bromination of 5-(pyridin-4-yl)-1H-pyrazol-3-ol
Materials:
-
5-(pyridin-4-yl)-1H-pyrazol-3-ol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 5-(pyridin-4-yl)-1H-pyrazol-3-ol (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the brominated pyrazolylpyridine.
Experimental Protocol 3: Suzuki Coupling of Brominated Pyrazolylpyridine
Materials:
-
Brominated 5-(pyridin-4-yl)-1H-pyrazol-3-ol derivative
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Standard Schlenk line or glovebox for inert atmosphere techniques
Procedure:
-
To a Schlenk flask, add the brominated pyrazolylpyridine (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Part 3: Target Kinases and Biological Evaluation
Pyrazolopyridine-based scaffolds have shown inhibitory activity against a wide range of kinases involved in cancer and inflammatory diseases.
Table 1: Kinase Targets for Pyrazolopyridine-Based Inhibitors
| Kinase Target Family | Specific Examples | Disease Relevance | Reference |
| Serine/Threonine Kinases | |||
| Cyclin-Dependent Kinases (CDKs) | CDK1, CDK2, CDK5, CDK9 | Cell Cycle Control, Cancer | [9][10] |
| Glycogen Synthase Kinase 3 (GSK-3) | GSK-3β | Neurological Disorders, Diabetes, Cancer | [9] |
| Polo-like Kinase 1 (Plk1) | Plk1 | Mitosis, Cancer | [11] |
| Protein Kinase B (Akt) | Akt1 | Cell Survival, Proliferation, Cancer | [12][13] |
| PIM Kinases | PIM-1 | Cell Growth, Survival, Cancer | [14] |
| Tyrosine Kinases | |||
| c-Jun N-terminal Kinases (JNKs) | JNK1, JNK2, JNK3 | Inflammation, Apoptosis, Cancer | [15] |
| Spleen Tyrosine Kinase (Syk) | Syk | Inflammatory Diseases, Cancer | [1] |
| Interleukin-2 inducible T cell kinase (ITK) | ITK | T-cell mediated disorders | [1] |
The biological activity of the synthesized compounds is typically evaluated using in vitro kinase assays to determine their IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).[14][16][17] Promising compounds are then profiled for their cellular activity, selectivity against a panel of other kinases, and pharmacokinetic properties.
Table 2: Representative IC50 Values for Pyrazolopyridine-Based Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrazolopyridine Derivative | PIM-1 | 18.9 - 21.2 | [14] |
| Pyrazolopyridine Derivative | Akt1 | 1.3 - 61 | [13] |
| Pyrazolo[3,4-g]isoquinoline | Haspin | 57 - 66 | [18] |
| 3-Amino-1H-pyrazole Derivative | CDK2 | 4.6 | [10] |
| 3-Amino-1H-pyrazole Derivative | JNK3 | 26.1 | [10] |
Visualizing the Synthetic and Signaling Pathways
Synthetic Pathway Diagram
Caption: Synthetic route to functionalized kinase inhibitors.
Kinase Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt signaling pathway.
Conclusion and Future Directions
The synthesis of kinase inhibitors from "this compound" provides a robust and versatile route to a privileged scaffold in medicinal chemistry. The protocols outlined in this guide offer a foundational framework for the generation of pyrazolylpyridine-based compound libraries. Further optimization of the functionalization steps, guided by structure-activity relationship (SAR) studies and computational modeling, can lead to the discovery of novel, potent, and selective kinase inhibitors for a variety of therapeutic applications. The continued exploration of this chemical space holds significant promise for the development of next-generation targeted therapies.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. growingscience.com [growingscience.com]
- 7. hepatochem.com [hepatochem.com]
- 8. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Design and synthesis of 2-amino-pyrazolopyridines as Polo-like kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 18. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Methyl 3-oxo-3-(pyridin-4-yl)propanoate and Its Derivatives
Abstract
This document provides a detailed experimental guide for the synthesis of Methyl 3-oxo-3-(pyridin-4-yl)propanoate, a versatile β-keto ester intermediate crucial in pharmaceutical and agrochemical research.[1][2] The core of this synthesis is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[3] This guide delves into the mechanistic underpinnings of the reaction, provides step-by-step protocols for synthesis and purification, outlines methods for spectroscopic characterization, and explores pathways to derivative compounds. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure reproducibility and success.
Introduction and Significance
This compound, also known as methyl isonicotinoylacetate, is a key building block in organic synthesis. Its structure, featuring a pyridine ring, a ketone, and an ester, provides multiple reaction sites, making it a valuable precursor for a wide range of more complex molecules.[4] This compound and its derivatives are integral to the development of novel therapeutic agents, including those with anti-inflammatory, anti-cancer, and neurological properties.[1][2] Furthermore, its applications extend to agrochemical formulations, where it can enhance the efficacy of pesticides and herbicides.[1][2]
The primary synthetic route to this class of β-keto esters is the Claisen condensation , which involves the base-mediated reaction between an ester and another carbonyl compound.[3][5] Understanding the principles of this reaction is paramount to achieving high yields and purity.
The Core Reaction: Mechanistic Insights into the Claisen Condensation
The synthesis of this compound is a classic example of a "crossed" Claisen condensation.[5][6] In this reaction, an enolizable ester (methyl acetate) is deprotonated by a strong base to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of a non-enolizable ester (methyl isonicotinate).
Causality Behind Key Requirements:
-
Choice of Base: The base must be strong enough to deprotonate the α-carbon of the enolizable ester but should not interfere with the reaction through saponification (hydrolysis of the ester).[5] Sodium methoxide (NaOCH₃) is the ideal choice here. Using the corresponding alkoxide of the ester's alcohol component prevents transesterification, a potential side reaction.
-
Stoichiometry of Base: A full stoichiometric equivalent of the base is required. The overall reaction is reversible and often endergonic. However, the β-keto ester product is significantly more acidic than the starting alcohol. The base deprotonates the product to form a resonance-stabilized enolate, an essentially irreversible step that drives the entire reaction to completion.[3]
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Any moisture will protonate and consume the strong base and the enolate intermediate, halting the reaction.
The mechanism proceeds in four key steps:
-
Enolate Formation: The methoxide base removes an acidic α-proton from methyl acetate.
-
Nucleophilic Attack: The resulting enolate anion attacks the carbonyl carbon of methyl isonicotinate.
-
Elimination: The tetrahedral intermediate collapses, eliminating a methoxide leaving group.
-
Deprotonation (Driving Force): The newly formed β-keto ester is deprotonated by methoxide, forming a stable enolate.
-
Protonation: An acidic workup in the final step neutralizes the base and protonates the enolate to yield the final product.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis.
Part A: Preparation of Starting Material: Methyl Isonicotinate
While commercially available, the synthesis of the starting ester from isonicotinic acid is a straightforward Fischer esterification.
Protocol A: Fischer Esterification
-
To a 250 mL round-bottom flask, add isonicotinic acid (0.1 mol).
-
Add anhydrous methanol (0.12 mol) and slowly add concentrated sulfuric acid (0.12 mol) with cooling in an ice bath.[7]
-
Equip the flask with a reflux condenser and heat the mixture to reflux.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield methyl isonicotinate.[7]
Part B: Synthesis of this compound
This protocol details the core Claisen condensation reaction. A similar procedure has been reported for the synthesis of the ethyl ester analog.[8]
Reagents & Materials Summary
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |
| Methyl Isonicotinate | 137.14 | 1.0 | (user defined) |
| Methyl Acetate | 74.08 | 3.0 | (user defined) |
| Sodium Methoxide | 54.02 | 1.1 | (user defined) |
| Anhydrous Toluene | - | - | (as solvent) |
| 1 M Hydrochloric Acid | - | - | (for workup) |
| Ethyl Acetate | - | - | (for extraction) |
| Anhydrous Na₂SO₄ | - | - | (for drying) |
Protocol B: Claisen Condensation
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.
-
Reagents: Charge the flask with sodium methoxide (1.1 eq) and anhydrous toluene.
-
In the dropping funnel, prepare a solution of methyl isonicotinate (1.0 eq) and anhydrous methyl acetate (3.0 eq) in anhydrous toluene.
-
Reaction: Heat the toluene/sodium methoxide suspension to reflux. Add the ester solution dropwise from the funnel over 1 hour.
-
Continue refluxing for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using a 9:1 petroleum ether:ethyl acetate eluent system).[7]
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl until the pH is ~7.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[9] The crude product can be purified by column chromatography on silica gel or by recrystallization.[10]
Product Characterization and Validation
Spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. This compound exists in a dynamic equilibrium between its keto and enol tautomers, which is observable via NMR and IR spectroscopy.[11]
Caption: Experimental workflow from synthesis to validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for characterizing β-keto esters and observing their keto-enol tautomerism.[11][12][13]
Expected ¹H and ¹³C NMR Data (in CDCl₃) [14]
| Tautomer | Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Keto | -OCH₃ (ester) | ~3.7-3.8 (s, 3H) | ~52 |
| α-CH₂ | ~4.0-4.2 (s, 2H) | ~45 | |
| Pyridine-H | ~7.6-7.8 (d, 2H), ~8.7-8.9 (d, 2H) | ~122, ~151 | |
| C=O (keto) | - | ~195-200 | |
| C=O (ester) | - | ~167 | |
| Enol | -OCH₃ (ester) | ~3.7-3.8 (s, 3H) | ~51 |
| =CH- | ~5.6-5.8 (s, 1H) | ~90 | |
| Enol -OH | ~12.0-12.5 (s, 1H, broad) | - | |
| Pyridine-H | (similar to keto form) | (similar to keto form) | |
| C-OH (enol) | - | ~175-180 | |
| C=O (ester) | - | ~168 |
Infrared (IR) Spectroscopy
IR spectroscopy provides clear evidence for the presence of the different functional groups in both tautomeric forms.[11]
Expected IR Absorption Bands
| Tautomer | Functional Group | Wavenumber (cm⁻¹) | Description |
| Keto | C=O (ester) | ~1740-1750 | Strong, sharp |
| C=O (ketone) | ~1710-1720 | Strong, sharp | |
| Enol | O-H | ~2500-3200 | Very broad (intramolecular H-bond) |
| C=O (conjugated ester) | ~1650-1660 | Strong, sharp | |
| C=C | ~1600-1620 | Medium |
Synthesis of Derivatives
The synthesized this compound is a platform for creating a library of derivatives. The acidic α-protons between the two carbonyl groups are readily removed to form a nucleophilic enolate, which can react with various electrophiles.
Caption: Key pathways for derivatization.
-
α-Alkylation/Acylation: Treatment with a base like sodium hydride (NaH) followed by an alkyl halide (R-X) or acyl chloride (R-COCl) will introduce a substituent at the C2 position.
-
Heterocycle Formation: The 1,3-dicarbonyl moiety is a classic precursor for forming five- and six-membered heterocycles. For example, reaction with hydrazine or substituted hydrazines leads to the formation of pyrazole derivatives, a common scaffold in medicinal chemistry.
Conclusion
This guide provides a robust and well-rationalized framework for the synthesis and characterization of this compound. By understanding the underlying Claisen condensation mechanism and adhering to the detailed protocols, researchers can reliably produce this valuable intermediate for applications in drug discovery and materials science. The described characterization methods serve as a necessary validation system, ensuring the quality and identity of the final product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Methyl isonicotinate synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Methyl isonipecotate synthesis - chemicalbook [chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Pivotal Role of Methyl 3-oxo-3-(pyridin-4-yl)propanoate in the Synthesis of Pyridine-Based Pharmaceuticals
Abstract
Methyl 3-oxo-3-(pyridin-4-yl)propanoate, a β-keto ester functionalized with a pyridine ring, stands as a critical and versatile building block in modern medicinal chemistry. Its unique molecular architecture, combining the reactive 1,3-dicarbonyl system with the pharmacologically significant pyridine nucleus, offers a powerful platform for constructing complex heterocyclic scaffolds. The pyridine moiety is a cornerstone in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding, enhance solubility, and modulate pharmacokinetic properties.[1][2] This guide provides an in-depth exploration of this compound, detailing its synthesis, physicochemical properties, and, most importantly, its application in the synthesis of advanced pyridine-based drug intermediates. We present validated, step-by-step protocols, mechanistic insights, and safety considerations to empower researchers in drug discovery and development.
Introduction: The Strategic Importance of a Versatile Precursor
The pyridine ring is a privileged scaffold in pharmaceutical science, found in a vast array of essential medicines.[1] Its nitrogen atom acts as a hydrogen bond acceptor and imparts polarity, which can be crucial for target engagement and improving the bioavailability of drug candidates.[1][2] this compound (also known as methyl isonicotinoylacetate) serves as a highly valuable intermediate for introducing this key heterocycle.[3] The compound's β-keto ester functionality provides a reactive handle for a multitude of classical organic reactions, including condensations, cyclizations, and alkylations, enabling the efficient assembly of diverse molecular frameworks.
Researchers have successfully utilized this precursor to synthesize compounds with potential anti-inflammatory, anti-cancer, and neurological applications, making it a compound of significant interest for generating novel therapeutic agents.[3] This document serves as a practical guide, bridging the gap between theoretical chemistry and applied synthesis for professionals in the field.
Physicochemical Properties & Characterization
A thorough understanding of the precursor's properties is fundamental to its effective use.
Table 1: Physicochemical Properties of this compound [3][4][5]
| Property | Value | Source |
| CAS Number | 829-45-8 | [3][4][5] |
| Molecular Formula | C₉H₉NO₃ | [3][5] |
| Molecular Weight | 179.17 g/mol | [3][4][5] |
| Appearance | Buff to light orange crystalline solid | [3][6] |
| Melting Point | 72-78 °C | [3][5] |
| Purity | ≥97-98% (HPLC) | [3][4] |
| SMILES | COC(=O)CC(=O)C1=CC=NC=C1 | [5] |
| InChI Key | WRGLZAJBHUOPFO-UHFFFAOYSA-N | [7] |
| Topological Polar Surface Area | 56.26 Ų | [5] |
Characterization:
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the material.
-
Structural Verification: The identity of the compound should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to ensure the correct molecular weight and fragmentation pattern.
Synthesis Protocol: this compound
The most common and efficient method for synthesizing β-keto esters like the title compound is the Claisen condensation. This protocol adapts established procedures for this class of reaction.[8] It involves the base-mediated condensation of a methyl ester with a methyl ketone, in this case, methyl isonicotinate and methyl acetate.
Reaction Scheme: Methyl Isonicotinate + Methyl Acetate → (in the presence of a strong base) → this compound
Detailed Experimental Protocol
Materials:
-
Methyl isonicotinate
-
Methyl acetate (dried)
-
Sodium methoxide (NaOMe)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate for extraction
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure the system is inert by purging with dry nitrogen.
-
Reagent Addition: To the flask, add anhydrous toluene (or THF) followed by sodium methoxide (1.1 equivalents). Cool the resulting suspension in an ice bath.
-
In a separate flask, prepare a solution of methyl isonicotinate (1.0 equivalent) and dry methyl acetate (3.0 equivalents).
-
Condensation: Add the methyl isonicotinate/methyl acetate solution dropwise to the cooled sodium methoxide suspension over 30-45 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Neutralization: Cool the reaction mixture back to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of 1M HCl until the pH of the aqueous layer is ~6-7.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine all organic layers. Wash sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a crystalline solid.
Workflow Diagram
Caption: Workflow for the Claisen condensation synthesis of the title compound.
Application: Synthesis of a Dihydropyridinone (DHP) Core
The β-keto ester functionality of this compound is ideal for constructing more complex heterocyclic systems, such as dihydropyridinones, which are precursors to many calcium channel blockers and other therapeutic agents. The Hantzsch Dihydropyridine synthesis is a classic and reliable method for this transformation.[9][10]
Reaction Scheme (Generalized Hantzsch Synthesis): this compound + Aldehyde + β-Aminocrotonate → Dihydropyridine derivative
Protocol: Synthesis of a Substituted Dihydropyridinone
This protocol describes the synthesis of a model dihydropyridinone, a key scaffold in drug discovery.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (or other suitable aromatic aldehyde) (1.0 eq)
-
Methyl 3-aminocrotonate (1.0 eq)
-
Ethanol or Isopropanol as solvent
-
Catalytic amount of acetic acid (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) and the selected aldehyde (e.g., benzaldehyde, 1.0 eq) in ethanol.
-
Reagent Addition: To the stirred solution, add methyl 3-aminocrotonate (1.0 eq). A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 80 °C for ethanol) for 8-12 hours. The reaction should be monitored by TLC until the starting materials are consumed.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, slowly add cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol, followed by a small amount of cold diethyl ether to facilitate drying.
-
The crude product can be further purified by recrystallization from ethanol to yield the pure dihydropyridinone derivative.
Mechanistic Pathway Diagram
The Hantzsch synthesis proceeds through a series of condensation and cyclization steps to form the dihydropyridine ring.
Caption: Simplified mechanism of the Hantzsch Dihydropyridine synthesis.
Safety, Handling, and Storage
Working with any chemical reagent requires strict adherence to safety protocols. While a specific safety data sheet (SDS) for the title compound was not retrieved, data for structurally similar β-keto esters and pyridines provide a strong basis for safe handling.[11][12][13]
Table 2: Hazard and Precautionary Information (Representative)
| Category | Statements |
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12] H335: May cause respiratory irritation.[12] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12] P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Always handle this compound in a well-ventilated fume hood.[11]
-
Eye Protection: Wear chemical safety goggles or a face shield.[13]
-
Skin Protection: Use nitrile or other chemically resistant gloves. Wear a lab coat.[14]
-
Respiratory Protection: For handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.
-
General Hygiene: Avoid ingestion and inhalation. Wash hands thoroughly after handling.[11][14]
Storage:
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] The recommended storage temperature is often refrigerated (0-8 °C) to ensure long-term stability.[3]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical research. Its predictable reactivity, coupled with the inherent value of the pyridine core, provides a reliable and efficient route to a wide range of biologically relevant molecules. The protocols and data presented in this guide offer a solid foundation for researchers to confidently and safely utilize this powerful building block in the quest for the next generation of pyridine-based therapeutics.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. benchchem.com [benchchem.com]
- 6. Methyl 3-oxo-3-(pyridin-3-yl)propanoate | CymitQuimica [cymitquimica.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sarchemlabs.com [sarchemlabs.com]
- 10. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. aksci.com [aksci.com]
- 13. fishersci.fr [fishersci.fr]
- 14. fishersci.com [fishersci.com]
Application Notes and Protocols: The Versatile Role of Methyl 3-oxo-3-(pyridin-4-yl)propanoate in Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often hinges on the strategic use of versatile chemical building blocks. Methyl 3-oxo-3-(pyridin-4-yl)propanoate, a pyridin-4-yl substituted β-ketoester, has emerged as a cornerstone intermediate in the synthesis of a diverse array of biologically active molecules.[1][2] Its unique structural arrangement, featuring a reactive β-ketoester moiety and a pyridyl group capable of engaging in crucial hydrogen bonding and π-π stacking interactions, makes it a highly sought-after precursor in drug development.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and an analysis of the chemical principles that underpin its utility. These applications span from the creation of enzyme inhibitors for metabolic diseases to the synthesis of kinase inhibitors for oncology.[3][4]
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is paramount for its effective and safe use in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₃ | [1] |
| Molecular Weight | 179.17 g/mol | [1] |
| CAS Number | 829-45-8 | [1] |
| Appearance | Buff-colored crystalline solid | [1] |
| Melting Point | 72-78 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Safety and Handling Precautions:
Core Applications in Medicinal Chemistry: A Gateway to Diverse Heterocycles
The synthetic utility of this compound is primarily derived from the reactivity of its β-ketoester functionality. This allows for its elaboration into a variety of complex heterocyclic systems that are prevalent in pharmaceuticals.
Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
The inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes.[3][9] Several DPP-4 inhibitors, known as "gliptins," feature heterocyclic cores that can be synthesized from β-ketoesters.[10][11] this compound serves as a key precursor for the construction of pyrimidine-based or similar heterocyclic scaffolds found in some DPP-4 inhibitors.[12]
Protocol 1: Synthesis of a Dihydropyrimidinone Core via Biginelli-type Reaction
This protocol outlines a plausible, generalized procedure for the condensation of this compound with an aldehyde and urea (or a urea derivative) to form a dihydropyrimidinone ring system, a common core in various bioactive molecules.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Urea
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (catalyst)
-
Reaction flask with reflux condenser
-
Magnetic stirrer with heating
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (10 mmol), the chosen aromatic aldehyde (10 mmol), and urea (15 mmol).
-
Solvent and Catalyst Addition: Add 30 mL of absolute ethanol to the flask. While stirring, carefully add a few drops (e.g., 0.5 mL) of concentrated hydrochloric acid as a catalyst.
-
Reaction Execution: Heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. If not, the solution can be concentrated under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure dihydropyrimidinone derivative.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for the reactants and is relatively non-toxic. Its boiling point allows for a suitable reaction temperature to drive the condensation.
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the initial nucleophilic attack by urea. It also catalyzes the subsequent cyclization and dehydration steps.
-
Excess Urea: Using a slight excess of urea helps to drive the reaction to completion by Le Chatelier's principle.
-
Recrystallization: This is a standard and effective method for purifying solid organic compounds, ensuring the removal of impurities and leading to a high-purity final product.
Construction of Kinase Inhibitor Scaffolds
Kinase inhibitors are a major class of targeted cancer therapies.[13][14][15] The pyridine and pyrazole moieties are common features in many kinase inhibitors, and this compound can be a precursor to such structures.[4][13][16] For example, it can be used to synthesize substituted pyridyl-pyrazole systems, which have shown promise as c-Jun N-terminal kinase (JNK) inhibitors.[13]
Protocol 2: Synthesis of a Pyridyl-Substituted Pyrazolone
This protocol describes a general method for the synthesis of a pyrazolone ring through the condensation of this compound with hydrazine or a substituted hydrazine.
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Glacial Acetic Acid (solvent and catalyst)
-
Reaction flask with reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (10 mmol) in 20 mL of glacial acetic acid.
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (10 mmol) or the substituted hydrazine dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Execution: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and then pour it into 100 mL of ice-cold water. A solid precipitate should form.
-
Purification: Collect the solid by vacuum filtration, wash it with water, and then with a small amount of cold ethanol. The product can be dried in a vacuum oven. Further purification can be achieved by recrystallization if necessary.
Causality of Experimental choices:
-
Glacial Acetic Acid: It acts as both a solvent and a catalyst. The acidic medium facilitates the condensation and subsequent cyclization-dehydration steps.
-
Dropwise Addition of Hydrazine: Hydrazine is a reactive nucleophile, and its controlled addition helps to manage the reaction rate and any potential exotherm.
-
Precipitation in Water: The pyrazolone product is typically less soluble in water than the starting materials and the acetic acid solvent, allowing for its isolation by precipitation.
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a classic multi-component reaction for the formation of dihydropyridine and pyridine rings.[17][18][19] this compound can serve as the β-ketoester component in this synthesis, leading to highly substituted pyridine derivatives.[20][21]
Visualization of Synthetic Utility
The following diagram illustrates the central role of this compound as a versatile precursor in the synthesis of medicinally relevant heterocyclic cores.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 4-(1-aminoalkyl)-N-(4-pyridyl)cyclohexanecarboxamides as Rho kinase inhibitors and neurite outgrowth promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 54950-20-8 Cas No. | Methyl 3-oxo-3-(pyridin-3-yl)propanoate | Apollo [store.apolloscientific.co.uk]
- 7. aksci.com [aksci.com]
- 8. fishersci.fr [fishersci.fr]
- 9. oatext.com [oatext.com]
- 10. Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dipeptidyl peptidase IV inhibitors derived from beta-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. chemtube3d.com [chemtube3d.com]
- 18. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 19. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 20. Hantzsch pyridine synthesis | 37 Publications | 294 Citations | Top Authors | Related Topics [scispace.com]
- 21. Acid-promoted oxidative methylenation of 1,3-dicarbonyl compounds with DMSO: application to the three-component synthesis of Hantzsch-type pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis and Derivatization of Enaminones from Methyl 3-oxo-3-(pyridin-4-yl)propanoate and Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide details the synthesis, characterization, and further application of a versatile class of enaminones derived from the reaction of methyl 3-oxo-3-(pyridin-4-yl)propanoate with various substituted anilines. These compounds are valuable intermediates in medicinal chemistry, serving as precursors to a range of biologically active molecules. This document provides in-depth technical insights, detailed experimental protocols, and data interpretation to empower researchers in drug discovery and development.
Introduction and Significance
The reaction between β-ketoesters and primary amines to form β-enaminones is a fundamental transformation in organic synthesis. The resulting enaminone scaffold, characterized by a conjugated system of an amine, an alkene, and a ketone, is a privileged structure in medicinal chemistry. The incorporation of a pyridine-4-yl moiety introduces a key pharmacophoric element, as pyridine rings are prevalent in numerous approved drugs, often participating in hydrogen bonding and other key interactions with biological targets.
The products of the reaction between this compound and substituted anilines are of particular interest due to their potential as precursors for compounds with diverse pharmacological activities, including anticonvulsant and antitumor properties.[1][2][3] The nature of the substituent on the aniline ring allows for the fine-tuning of the electronic and lipophilic properties of the final compounds, which is a crucial aspect of structure-activity relationship (SAR) studies in drug discovery.[1]
This guide will provide a detailed exploration of this reaction, from the underlying mechanism to practical, step-by-step laboratory protocols and potential downstream applications.
Reaction Mechanism and Rationale
The formation of a β-enaminone from a β-ketoester and an aniline is a condensation reaction that typically proceeds via an acid-catalyzed pathway. The mechanism involves the initial formation of a hemiaminal intermediate, followed by dehydration to yield the stable enaminone product.
Reaction Mechanism Workflow
Causality Behind Experimental Choices:
-
Catalyst: The use of a catalytic amount of a weak acid, such as acetic acid, is crucial. The acid protonates the carbonyl oxygen of the β-ketoester, increasing its electrophilicity and facilitating the nucleophilic attack by the weakly basic aniline. Strong acids are generally avoided as they can protonate the aniline, rendering it non-nucleophilic.
-
Solvent: The reaction can often be performed under solvent-free conditions, which is environmentally advantageous. When a solvent is used, a non-polar, aprotic solvent like toluene is often chosen to facilitate the azeotropic removal of water, which drives the reaction equilibrium towards the product.
-
Temperature: The reaction is typically carried out at elevated temperatures (reflux) to accelerate the rate of reaction and aid in the removal of water.
Experimental Protocols
The following protocols are provided as detailed, self-validating systems for the synthesis of representative enaminones. Researchers should adapt these protocols based on the specific substituted aniline used and the scale of the reaction.
General Protocol for the Synthesis of Methyl 3-(substituted anilino)-3-(pyridin-4-yl)acrylates
This protocol describes a general method for the synthesis of the target enaminones.
Experimental Workflow
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (e.g., 4-chloroaniline, 4-methoxyaniline) (1.0 - 1.2 eq)
-
Glacial acetic acid (catalytic amount, ~5 mol%)
-
Toluene (or solvent-free)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate, hexanes)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using a solvent), add this compound, the substituted aniline, and toluene.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
If the reaction is performed solvent-free, heat the mixture at 100-120 °C and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Dry the purified product under vacuum to obtain the desired enaminone.
Data Presentation: Representative Examples
The following table summarizes expected data for the synthesis of two representative enaminones. These values are based on literature for analogous compounds and are intended to serve as a guide for characterization.
| Substituent (on Aniline) | Product Name | Molecular Formula | Expected Yield (%) | Expected Melting Point (°C) |
| 4-Chloro | Methyl 3-(4-chloroanilino)-3-(pyridin-4-yl)prop-2-enoate | C₁₅H₁₃ClN₂O₂ | 85-95 | 145-150 |
| 4-Methoxy | Methyl 3-(4-methoxyanilino)-3-(pyridin-4-yl)prop-2-enoate | C₁₆H₁₆N₂O₃ | 80-90 | 130-135 |
Spectroscopic Data Interpretation:
-
¹H NMR: Key signals to identify in the ¹H NMR spectrum include:
-
A singlet for the vinylic proton, typically in the range of δ 5.0-6.0 ppm.
-
A singlet for the methyl ester protons around δ 3.6-3.8 ppm.
-
Signals for the aromatic protons of the pyridine and substituted aniline rings in the aromatic region (δ 6.5-8.5 ppm).
-
A broad singlet for the N-H proton, which may be exchangeable with D₂O.
-
-
¹³C NMR: Characteristic signals in the ¹³C NMR spectrum include:
-
The carbonyl carbon of the ester group around δ 165-175 ppm.
-
The carbonyl carbon of the enaminone system (C=O) typically appears in the range of δ 179-191 ppm.[4]
-
Carbons of the pyridine and substituted aniline rings in the aromatic region.
-
Applications in Drug Development
The enaminones synthesized through this protocol are versatile intermediates for the development of novel therapeutic agents.
Anticonvulsant Activity
Enaminones, particularly those bearing substituted aniline moieties, have shown significant promise as anticonvulsant agents.[1][2][5] The mechanism of action for some of these compounds is believed to involve the modulation of sodium channels.[1] The ability to readily synthesize a library of analogs with varying substituents on the aniline ring allows for systematic SAR studies to optimize potency and reduce neurotoxicity.[1]
Antitumor Activity
Compounds containing the pyridinyl-enaminone scaffold have been investigated for their potential as antitumor agents. The pyridine moiety can enhance the binding of molecules to various biological targets, and the enaminone core can be a precursor to more complex heterocyclic systems with demonstrated cytotoxic activity against various cancer cell lines.[6]
Synthesis of Pyrazole Derivatives via Knorr Pyrazole Synthesis
A significant application of the synthesized enaminones is their use as 1,3-dicarbonyl synthons in the Knorr pyrazole synthesis. This reaction involves the condensation of the enaminone with a hydrazine derivative to form a pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Pyrazoles are a well-established class of pharmacophores found in numerous approved drugs.
Knorr Pyrazole Synthesis Workflow
Protocol for Knorr Pyrazole Synthesis:
-
In a round-bottom flask, dissolve the enaminone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add the hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.0-1.2 eq).
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the pyrazole product.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
Troubleshooting
-
Low Yield: If the yield of the enaminone synthesis is low, ensure that water is being effectively removed from the reaction mixture. The use of a Dean-Stark trap is highly recommended when using a solvent. If performing the reaction solvent-free, ensure the reaction temperature is sufficient. Also, consider increasing the amount of the aniline to 1.2 equivalents.
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a fresh portion of the acid catalyst.
-
Purification Difficulties: If the product is difficult to purify by recrystallization, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a reliable alternative.
Conclusion
The reaction of this compound with substituted anilines provides a straightforward and efficient route to a library of enaminones with significant potential in drug discovery. This guide has provided the foundational knowledge, detailed protocols, and insights into the application of these valuable intermediates. By leveraging the information presented, researchers can confidently synthesize, characterize, and further derivatize these compounds to explore their therapeutic potential.
References
- 1. Synthesis and anticonvulsant activity of enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of enaminones. 2. Further structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Methyl acrylate(96-33-3) 1H NMR spectrum [chemicalbook.com]
Application Notes & Protocols: Synthesis of Novel Bioactive Molecules from Methyl 3-oxo-3-(pyridin-4-yl)propanoate
Introduction: The Versatile Scaffolding Potential of Methyl 3-oxo-3-(pyridin-4-yl)propanoate
In the landscape of modern drug discovery and development, the strategic selection of starting materials is paramount. This compound, a bifunctional molecule incorporating both a reactive β-keto ester and a pharmacologically significant pyridine ring, represents a cornerstone for the synthesis of a diverse array of bioactive heterocyclic compounds. The inherent electronic properties of the pyridine nucleus, coupled with the synthetic versatility of the β-keto ester moiety, provide a fertile ground for the construction of novel molecular architectures with potential therapeutic applications. This guide offers an in-depth exploration of synthetic pathways to harness the potential of this valuable intermediate, complete with detailed experimental protocols and mechanistic insights. The methodologies outlined herein are designed to be robust and adaptable, empowering researchers to generate libraries of novel compounds for biological screening.
Strategic Overview: Leveraging a Privileged Starting Material
The synthetic utility of this compound stems from the reactivity of its constituent parts. The β-keto ester can participate in a variety of condensation and cyclization reactions, while the pyridin-4-yl group can influence the biological activity and physicochemical properties of the final molecule. This guide will focus on three principal synthetic transformations to generate distinct classes of bioactive heterocycles:
-
Hantzsch Dihydropyridine Synthesis: A multicomponent reaction to produce 1,4-dihydropyridine derivatives, a class of compounds renowned for their cardiovascular and anticancer activities.
-
Knorr-type Pyrazolone Synthesis: A condensation reaction with hydrazines to yield pyrazolones, which are known to exhibit a broad spectrum of antimicrobial and anti-inflammatory properties.
-
Pechmann Condensation: An acid-catalyzed reaction with activated phenols to generate coumarins, a diverse family of natural and synthetic compounds with a wide range of biological activities, including anticoagulant, anticancer, and antimicrobial effects.
Caption: Synthetic pathways from this compound.
Application I: Synthesis of Novel 1,4-Dihydropyridine Derivatives with Anticancer Potential
The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that efficiently constructs the 1,4-dihydropyridine (1,4-DHP) core.[1][2] This scaffold is present in numerous approved drugs and is a subject of ongoing research for new therapeutic agents, including those with anticancer properties.[3][4][5] The use of this compound in this reaction allows for the incorporation of a pyridyl moiety at the 4-position of the resulting 1,4-DHP, a structural feature that has been shown to modulate biological activity.
Mechanistic Rationale
The Hantzsch synthesis proceeds through a series of condensation and cyclization steps.[6] An aldehyde condenses with one equivalent of the β-keto ester to form a Knoevenagel condensation product. A second equivalent of the β-keto ester reacts with a nitrogen source, typically ammonia or ammonium acetate, to form an enamine. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to afford the 1,4-dihydropyridine ring. The reaction is often carried out in a one-pot fashion, making it an efficient method for generating molecular diversity.
Caption: Workflow for Hantzsch dihydropyridine synthesis.
Experimental Protocol: Synthesis of Dimethyl 2,6-dimethyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate
This protocol describes the synthesis of a representative 1,4-dihydropyridine derivative using this compound.
Materials:
-
This compound
-
Substituted Aldehyde (e.g., Benzaldehyde)
-
Ammonium acetate
-
Ethanol
-
Standard laboratory glassware and purification equipment (TLC, column chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the substituted aldehyde (1.0 mmol), this compound (2.0 mmol), and ammonium acetate (1.2 mmol).
-
Add ethanol (15-25 mL) as the solvent.
-
Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-8 hours), allow the mixture to cool to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the ethanol under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Table 1: Representative Data for a Synthesized 1,4-Dihydropyridine Derivative
| Parameter | Value |
| Product Name | Dimethyl 2,6-dimethyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
| Molecular Formula | C₁₇H₁₈N₂O₄ |
| Molecular Weight | 314.34 g/mol |
| Appearance | Yellow crystalline solid |
| Yield | 75-85% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.51 (d, 2H), 7.20 (d, 2H), 5.85 (s, 1H, NH), 4.95 (s, 1H, H-4), 3.65 (s, 6H, 2 x OCH₃), 2.30 (s, 6H, 2 x CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 167.5, 155.0, 149.5, 145.0, 122.0, 104.0, 51.0, 39.0, 19.5 |
| IR (KBr, cm⁻¹) | 3340 (N-H), 1695 (C=O), 1650 (C=C) |
| MS (ESI) | m/z 315.1 [M+H]⁺ |
| Reported Bioactivity | Potential anticancer activity against various cell lines (e.g., HeLa, MCF-7).[3][5] |
Application II: Synthesis of Novel Pyrazolone Derivatives with Antimicrobial Activity
Pyrazolone derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[7][8] The reaction of β-keto esters with hydrazines, a variation of the Knorr pyrazole synthesis, provides a straightforward route to 5-pyrazolone scaffolds.[9]
Mechanistic Rationale
The synthesis of 5-pyrazolones from β-keto esters and hydrazines involves the initial formation of a hydrazone intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazine onto the ester carbonyl group, with subsequent elimination of an alcohol molecule to form the stable pyrazolone ring. The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) allows for diversification at the N1 position of the pyrazolone ring.
Caption: Workflow for Knorr-type pyrazolone synthesis.
Experimental Protocol: Synthesis of 2-phenyl-5-(pyridin-4-yl)-2,4-dihydro-3H-pyrazol-3-one
This protocol details the synthesis of a representative pyrazolone derivative.
Materials:
-
This compound
-
Phenylhydrazine
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (15 mL).
-
Add phenylhydrazine (1.0 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazolone derivative.
Table 2: Representative Data for a Synthesized Pyrazolone Derivative
| Parameter | Value |
| Product Name | 2-phenyl-5-(pyridin-4-yl)-2,4-dihydro-3H-pyrazol-3-one |
| Molecular Formula | C₁₄H₁₁N₃O |
| Molecular Weight | 237.26 g/mol |
| Appearance | Off-white solid |
| Yield | 80-90% |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.8 (s, 1H, NH), 8.65 (d, 2H), 7.80 (d, 2H), 7.50 (t, 2H), 7.30 (t, 1H), 7.20 (d, 2H), 3.50 (s, 2H, CH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 170.0, 158.0, 150.0, 142.0, 138.0, 129.0, 125.0, 120.0, 118.0, 42.0 |
| IR (KBr, cm⁻¹) | 3200-3400 (N-H), 1710 (C=O), 1600 (C=N) |
| MS (ESI) | m/z 238.1 [M+H]⁺ |
| Reported Bioactivity | Potential antimicrobial activity against various bacterial and fungal strains.[7][10] |
Application III: Synthesis of Novel Coumarin Derivatives
Coumarins are a large class of naturally occurring and synthetic compounds with a wide range of biological activities, including anticoagulant, anti-inflammatory, antiviral, and anticancer properties.[11][12] The Pechmann condensation is a widely used method for the synthesis of coumarins, involving the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.[13][14]
Mechanistic Rationale
The Pechmann condensation is initiated by the acid-catalyzed transesterification between the phenol and the β-keto ester.[15] This is followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) onto the activated aromatic ring of the phenol. Subsequent dehydration of the resulting cyclic intermediate yields the coumarin core. The choice of a substituted phenol allows for the introduction of various functional groups onto the benzene ring of the coumarin.
Caption: Workflow for Pechmann condensation.
Experimental Protocol: Synthesis of 7-hydroxy-4-(pyridin-4-yl)-2H-chromen-2-one
This protocol describes the synthesis of a representative coumarin derivative.
Materials:
-
This compound
-
Resorcinol
-
Concentrated sulfuric acid or a solid acid catalyst (e.g., Amberlyst-15)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, carefully add concentrated sulfuric acid (5 mL) and cool it in an ice bath.
-
To the cold sulfuric acid, add a mixture of this compound (1.0 mmol) and resorcinol (1.1 mmol) portion-wise with stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid by filtration and wash thoroughly with water until the washings are neutral.
-
Recrystallize the crude product from aqueous ethanol to obtain the pure coumarin derivative.
Table 3: Representative Data for a Synthesized Coumarin Derivative
| Parameter | Value |
| Product Name | 7-hydroxy-4-(pyridin-4-yl)-2H-chromen-2-one |
| Molecular Formula | C₁₄H₉NO₃ |
| Molecular Weight | 239.23 g/mol |
| Appearance | Pale yellow solid |
| Yield | 60-70% |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.5 (s, 1H, OH), 8.70 (d, 2H), 7.80 (d, 1H), 7.50 (d, 2H), 6.90 (dd, 1H), 6.80 (d, 1H), 6.30 (s, 1H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 162.0, 161.0, 155.0, 150.0, 148.0, 145.0, 126.0, 122.0, 113.0, 112.0, 102.0 |
| IR (KBr, cm⁻¹) | 3400-3200 (O-H), 1720 (C=O, lactone), 1610 (C=C) |
| MS (ESI) | m/z 240.1 [M+H]⁺ |
| Reported Bioactivity | Potential antioxidant, anti-inflammatory, and anticancer activities.[4][16] |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of bioactive heterocyclic compounds. The protocols detailed in this guide for the synthesis of 1,4-dihydropyridines, pyrazolones, and coumarins provide a solid foundation for researchers to generate novel molecular entities for drug discovery programs. The inherent reactivity of the β-keto ester functionality, combined with the biological relevance of the pyridine moiety, makes this compound a powerful tool in the arsenal of medicinal chemists. Further exploration of other cyclization and condensation reactions, as well as the use of a broader range of reaction partners, will undoubtedly lead to the discovery of new bioactive molecules with diverse therapeutic potential.
References
- 1. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest | MDPI [mdpi.com]
- 4. An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. eurjchem.com [eurjchem.com]
- 11. A QSAR Study on the 4-Substituted Coumarins as Potent Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. preprints.org [preprints.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-oxo-3-(pyridin-4-yl)propanoate
Welcome to the technical support guide for the synthesis of Methyl 3-oxo-3-(pyridin-4-yl)propanoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights and robust troubleshooting strategies. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, making its efficient production critical.[1] This guide moves beyond a simple protocol to address the common challenges encountered during its synthesis, ensuring you can optimize your yield and purity with a deep understanding of the underlying chemical principles.
The primary synthetic route to this β-keto ester is the Claisen condensation , a fundamental carbon-carbon bond-forming reaction.[2][3] Specifically, this involves a "crossed" Claisen condensation between methyl isonicotinate and methyl acetate, facilitated by a strong, non-nucleophilic base.[4][5]
Core Synthesis Protocol
This section outlines a standard laboratory procedure for the synthesis. Subsequent sections will address common deviations and problems related to this protocol.
Reaction: Crossed Claisen Condensation
-
Reactant 1 (Electrophile): Methyl Pyridine-4-carboxylate (Methyl Isonicotinate)
-
Reactant 2 (Nucleophile Precursor): Methyl Acetate
-
Base: Sodium Methoxide (NaOMe) or Sodium Hydride (NaH)
-
Solvent: Anhydrous Toluene or Tetrahydrofuran (THF)
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) to a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and thermometer. Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane. Add anhydrous toluene.
-
Enolate Formation: Cool the suspension to 0°C in an ice bath. Slowly add methyl acetate (2.0-3.0 eq.) via the dropping funnel, keeping the internal temperature below 10°C. Stir the resulting mixture at 0°C for 30-60 minutes.
-
Condensation: Dissolve methyl isonicotinate (1.0 eq.) in anhydrous toluene and add it dropwise to the reaction mixture at 0°C.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Cool the reaction mixture back to 0°C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acetic acid until the effervescence ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Question 1: My reaction yield is very low or I've recovered only starting material. What went wrong?
This is the most frequent issue and often points to problems with the reaction setup or reagents, as the Claisen condensation is an equilibrium-driven process that is sensitive to conditions.[6]
Possible Causes & Solutions
| Cause | Scientific Explanation & Solution |
| Wet Reagents/Solvent | The enolate intermediate is a very strong base and will be quenched instantly by any protic source, especially water. Solution: Ensure all solvents are rigorously dried (e.g., distilled over a suitable drying agent or passed through an activated alumina column). Dry methyl acetate over calcium hydride. Ensure glassware is flame- or oven-dried immediately before use. |
| Inactive Base | Sodium hydride (NaH) can become inactive through oxidation upon exposure to air. Sodium methoxide is hygroscopic. Solution: Use a fresh bottle of NaH or titrate your base to determine its activity. If using NaH dispersion, wash it with dry hexanes immediately before use to remove the protective mineral oil which can coat the reactive surface. |
| Incorrect Base Stoichiometry | The Claisen condensation requires a stoichiometric amount of base because the final deprotonation of the β-keto ester product is the thermodynamic driving force of the reaction.[2][6] An insufficient amount of base will result in poor conversion. Solution: Use at least 1.1-1.2 equivalents of a strong base relative to the limiting reagent (methyl isonicotinate). |
| Inefficient Enolate Formation | The deprotonation of methyl acetate to form the nucleophilic enolate is a critical step.[3] Solution: Allow sufficient time for enolate formation after adding methyl acetate to the base before adding the methyl isonicotinate electrophile. Pre-forming the enolate at 0°C for 30-60 minutes is recommended. |
| Reaction Temperature Too High | High temperatures can promote side reactions, such as self-condensation of methyl acetate or decomposition of the product. Solution: Maintain a low temperature (0°C) during the addition of reagents to control the reaction rate and minimize side reactions. |
Question 2: I'm observing multiple spots on my TLC plate, indicating significant impurity formation. What are these side products and how can I avoid them?
Side product formation is common and usually results from competing reaction pathways.
Common Side Products & Mitigation Strategies
-
Methyl Acetoacetate: This arises from the self-condensation of methyl acetate. It is a major byproduct if the enolate of methyl acetate reacts with another molecule of methyl acetate before reacting with the desired electrophile, methyl isonicotinate.
-
Causality: This occurs when the concentration of methyl acetate is too high relative to the methyl isonicotinate or if the isonicotinate is added too slowly.
-
Solution: Use methyl isonicotinate as the limiting reagent. A common strategy in crossed Claisen condensations is to use an excess of the enolizable ester (methyl acetate) to push the reaction forward, but adding the electrophile (isonicotinate) dissolved in solvent to a pre-formed enolate solution can improve selectivity.[5]
-
-
Saponification Products (Isonicotinic Acid/Acetate): If sodium hydroxide or water is present, it can hydrolyze the ester functional groups, leading to the formation of carboxylate salts.
-
Causality: Use of an incorrect base (like NaOH) or presence of water.
-
Solution: Strictly use an alkoxide base corresponding to the ester's alcohol (sodium methoxide for methyl esters) or a non-nucleophilic hydride base (NaH).[5] This prevents transesterification and saponification.
-
Troubleshooting Logic Diagram
Caption: A diagnostic flowchart for troubleshooting low-yield Claisen condensation reactions.
Question 3: Why is the final deprotonation of the product so important?
The formation of the β-keto ester is reversible. The overall equilibrium for the condensation steps is often unfavorable.[6] However, the product, this compound, has acidic protons on the carbon between the two carbonyl groups (the α-carbon). These protons are significantly more acidic (pKa ≈ 11) than the α-protons of the starting methyl acetate (pKa ≈ 25).[4]
The alkoxide or hydride base present in the reaction mixture will irreversibly deprotonate this product to form a highly resonance-stabilized enolate. This final, irreversible acid-base step acts as the thermodynamic sink, driving the entire reaction sequence to completion.[3] This is also why a full equivalent of base is required. During the acidic workup, this enolate is protonated to give the final neutral product.
Question 4: What are the best practices for purifying this compound?
The crude product is often an oil or semi-solid contaminated with unreacted starting materials, side products, and residual base.
Purification Protocol
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity to elute the product. The pyridine nitrogen makes the product more polar than simple β-keto esters. |
| TLC Visualization | UV light (254 nm) and/or Potassium Permanganate stain | The pyridine ring is UV active. The β-keto ester moiety will react with a KMnO4 stain. |
| Post-Column Handling | The product can exist in equilibrium with its enol form.[7] It may also be sensitive to prolonged exposure to silica (an acidic medium). It is advisable to combine the pure fractions and remove the solvent promptly. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 3-oxo-3-(pyridin-4-yl)propanoate
Welcome to the technical support guide for the synthesis of Methyl 3-oxo-3-(pyridin-4-yl)propanoate. This molecule is a valuable intermediate in the development of pharmaceuticals and agrochemicals, making its efficient synthesis critical for researchers.[1] This guide is designed for drug development professionals and organic chemists, providing in-depth, field-proven insights to troubleshoot common side reactions and optimize your experimental outcomes. We will move beyond simple protocols to explain the chemical causality behind each step, empowering you to make informed decisions in the lab.
Section 1: The Core Reaction - A Crossed Claisen Condensation
The most common and practical route to this compound is a crossed Claisen condensation . This reaction involves the carbon-carbon bond formation between two different esters, in this case, Methyl pyridine-4-carboxylate (methyl isonicotinate) and methyl acetate, mediated by a strong base.[2][3]
The fundamental mechanism involves the base abstracting an acidic α-proton from methyl acetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl isonicotinate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide leaving group yields the target β-keto ester.[4] A crucial and thermodynamically favorable final step is the deprotonation of the product by the methoxide, which drives the reaction equilibrium toward the product.[2][4]
References
Technical Support Center: Purification of Methyl 3-oxo-3-(pyridin-4-yl)propanoate
Welcome to the technical support center for the purification of Methyl 3-oxo-3-(pyridin-4-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile β-keto ester.[1]
I. Compound Overview and Purification Strategy
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure, featuring a pyridine ring and a β-keto ester moiety, presents unique purification challenges. The basicity of the pyridine nitrogen can lead to interactions with acidic stationary phases in chromatography, while the β-keto ester is susceptible to hydrolysis and decarboxylation under certain conditions.
A successful purification strategy for this compound typically involves either recrystallization or column chromatography, with the choice depending on the impurity profile and the desired final purity.
II. Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization Troubleshooting
Q1: My compound is not crystallizing from the solution, even after cooling.
A1: This is a common issue that can arise from several factors:
-
Excess Solvent: You may have used too much solvent, keeping the compound fully dissolved even at low temperatures.
-
Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2]
-
-
Inappropriate Solvent System: The chosen solvent may not be ideal for recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3]
-
Solution: If you are using a single solvent, try a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Gently heat to redissolve and then cool slowly.
-
-
Lack of Nucleation Sites: Crystal formation requires an initial seed or a surface to begin growing.
-
Solution: Try scratching the inside of the flask with a glass rod below the solvent level. This can create microscopic scratches that serve as nucleation sites. Alternatively, add a tiny "seed" crystal of the pure compound to the cooled solution.[2]
-
Q2: The product crystallizes too quickly and appears as a fine powder or an amorphous solid.
A2: Rapid crystallization can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[2]
-
Cause: The solution is likely too supersaturated.
-
Solution: Reheat the solution and add a small amount of additional solvent to decrease the saturation. Allow the solution to cool more slowly. Insulating the flask can promote the formation of larger, purer crystals.[2]
Q3: The recrystallized product is an oil, not a solid.
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of the compound is lower than the temperature of the solution or if the solution is too concentrated.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add more of the "good" solvent to lower the saturation point.
-
Ensure a slow cooling rate. You can also try adding the "poor" solvent at a lower temperature.
-
Column Chromatography Troubleshooting
Q1: My compound is showing significant peak tailing on the TLC plate and during column chromatography.
A1: Peak tailing is a frequent problem with basic compounds like pyridine derivatives when using silica gel.[4]
-
Cause: The basic nitrogen on the pyridine ring interacts strongly with the acidic silanol groups on the surface of the silica gel.
-
Solutions:
-
Neutralize the Silica Gel: Before packing your column, you can prepare a slurry of silica gel in your eluent containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%). This will neutralize the acidic sites on the silica.[5]
-
Use a Modified Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a polymer-based column.[4]
-
Adjust the Mobile Phase: Adding a small amount of a polar solvent like methanol to your eluent can sometimes improve peak shape by competing with your compound for binding sites on the silica.
-
Q2: I'm seeing multiple spots on the TLC plate for what should be a pure compound.
A2: While this could indicate the presence of impurities, for β-keto esters, it can also be due to keto-enol tautomerism. The keto and enol forms can have different polarities and may appear as separate, often elongated or overlapping, spots on a TLC plate.
-
Solution:
-
Confirm Tautomerism: To check if the multiple spots are due to tautomers, you can run a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in your chosen eluent, then dry the plate, rotate it 90 degrees, and run it again in the same eluent. If the spots are due to tautomers in equilibrium, they should still appear on the diagonal. If they are separate compounds, you will see off-diagonal spots.
-
Optimize Eluent: Sometimes, changing the polarity of the eluent can cause the tautomers to co-elute as a single spot.
-
Q3: My compound seems to be decomposing on the column, leading to low recovery.
A3: β-Keto esters can be sensitive to the acidic nature of silica gel, potentially leading to hydrolysis of the ester or other degradation pathways.
-
Solutions:
-
Deactivate the Silica Gel: As mentioned for peak tailing, using silica gel treated with triethylamine can prevent acid-catalyzed degradation.
-
Alternative Stationary Phases: Neutral alumina or Florisil can be good alternatives for acid-sensitive compounds.
-
Speed: Perform flash column chromatography to minimize the time the compound spends on the column.
-
III. Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is adapted from general procedures for the recrystallization of related compounds. The ideal solvent system should be determined on a small scale first. A mixture of ethanol and water or ethyl acetate and hexanes are good starting points.
Step-by-Step Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a "good" solvent (e.g., ethanol or ethyl acetate) with gentle heating. Slowly add a "poor" solvent (e.g., water or hexanes) dropwise until a slight turbidity persists. Add a drop or two of the "good" solvent to redissolve the solid. This will be your recrystallization solvent mixture.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen "good" solvent in small portions while heating the mixture on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then heat the solution back to a boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat and cover it. Allow the solution to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature to remove any residual solvent.
Protocol 2: Flash Column Chromatography of this compound
This is a general protocol for the purification of a polar compound. The choice of eluent is critical and should be determined by thin-layer chromatography (TLC) beforehand.
Step-by-Step Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it in various solvent systems. A good starting point is a mixture of ethyl acetate and hexanes. The ideal eluent system will give your product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If a more polar solvent is used for dissolution, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column (dry loading).
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a hand pump or nitrogen line) to push the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis of Fractions: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
| Parameter | Recommendation |
| Stationary Phase | Silica gel (standard or deactivated with triethylamine) or neutral alumina |
| Mobile Phase (Eluent) | A gradient of ethyl acetate in hexanes is a good starting point. For more polar impurities, a small percentage of methanol in dichloromethane can be used.[5] |
| TLC Visualization | UV light (the pyridine ring is UV active). Staining with iodine or permanganate can also be effective. |
IV. Visualization of Workflows and Concepts
Purification Workflow Decision Tree
Caption: Decision tree for selecting a purification method.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting common column chromatography issues.
V. Stability Considerations
Hydrolysis: As a β-keto ester, this compound is susceptible to hydrolysis, especially under acidic or basic conditions. This will cleave the ester to form the corresponding carboxylic acid. It is advisable to use neutral conditions during workup and purification whenever possible.
Decarboxylation: The product of hydrolysis, 3-oxo-3-(pyridin-4-yl)propanoic acid, is a β-keto acid. These compounds are prone to decarboxylation upon heating, which would result in the loss of CO2 and the formation of 1-(pyridin-4-yl)ethan-1-one as an impurity. Therefore, prolonged heating, especially in the presence of acid or base, should be avoided.
VI. References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from --INVALID-LINK--
-
Supporting Information. (n.d.). Retrieved from a general chemistry resource.
-
BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from a BenchChem technical document.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from --INVALID-LINK--
-
How To Recrystallize A Solid. (2020, July 17). YouTube. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 3-Hydroxymethyl-3-phenylcyclopropene - Organic Syntheses Procedure. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014, September 17). Can anyone suggest a suitable method for the Claisen condensation? Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). (24 mL, 41.7 g, 220 mmol, 2.2 equiv) is added dropwise through a 60-mL dropping funnel (Figure 1, right side) (Notes - Organic Syntheses Procedure. Retrieved from --INVALID-LINK--
-
ChemUniverse. (n.d.). This compound [P75621]. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Claisen Condensation. Retrieved from a general chemistry resource on ResearchGate.
-
CymitQuimica. (n.d.). Methyl 3-oxo-3-(pyridin-3-yl)propanoate. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Column Chromatography Purification of Keto Esters. Retrieved from a BenchChem technical document.
-
The Royal Society of Chemistry. (n.d.). Transborylation Enabled, Borane-Catalysed Reductive Cyanation of Enones. Retrieved from a Royal Society of Chemistry publication.
-
PubChem. (n.d.). Ethyl 3-oxo-3-(pyridin-2-yl)propanoate. Retrieved from --INVALID-LINK--
-
ACG Publications. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved from --INVALID-LINK--
-
Apollo Scientific. (n.d.). 54950-20-8 Cas No. | Methyl 3-oxo-3-(pyridin-3-yl)propanoate. Retrieved from --INVALID-LINK--
-
Cenmed Enterprises. (n.d.). This compound (C007B-476810). Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Methyl 3-oxooctadecanoate. Retrieved from a BenchChem technical document.
-
BenchChem. (n.d.). Application Notes and Protocols: Step-by-Step Guide to Recrystallization of Pyridin-4-ol. Retrieved from a BenchChem technical document.
-
ResearchGate. (2025, August 6). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Retrieved from --INVALID-LINK--
-
Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from --INVALID-LINK--
-
AWS. (n.d.). Catalytic Decarboxylative Fluorination for the Synthesis of Tri- and Difluoromethyl Arenes. Retrieved from an AWS hosted document.
-
Chemistry Steps. (n.d.). Decarboxylation. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved from a research paper on ResearchGate.
-
Google Patents. (n.d.). Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Methyl 3-oxo-3-(pyridin-2-YL)propanoate. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
References
Preventing self-condensation in "Methyl 3-oxo-3-(pyridin-4-yl)propanoate" reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-oxo-3-(pyridin-4-yl)propanoate. This guide is designed to provide in-depth troubleshooting and practical advice for preventing self-condensation and other common side reactions. Our goal is to empower you with the knowledge to optimize your reaction conditions and achieve high yields of your desired products.
I. Frequently Asked Questions (FAQs)
Q1: What is self-condensation in the context of this compound?
A1: Self-condensation of this compound is a type of Claisen condensation where two molecules of the ester react with each other in the presence of a base.[1][2][3] One molecule acts as a nucleophile (after deprotonation at the α-carbon to form an enolate) and the other as an electrophile.[4][5] The product is a β-keto ester, which can complicate purification and reduce the yield of the intended product.[1][6]
Q2: Why is this compound prone to self-condensation?
A2: As a β-keto ester, this compound possesses acidic α-hydrogens (the hydrogens on the carbon between the two carbonyl groups). These hydrogens can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile that can attack the electrophilic carbonyl carbon of another molecule of the ester, initiating the condensation process. The pyridine ring can also influence the reactivity of the molecule.[7][8]
Q3: What are the primary factors that promote self-condensation?
A3: The primary factors include:
-
Base Strength and Concentration: Strong bases and high concentrations favor the formation of the enolate, thus increasing the rate of self-condensation.[9]
-
Temperature: Higher reaction temperatures can provide the necessary activation energy for the condensation to occur.
-
Reaction Time: Prolonged reaction times can lead to an increase in the formation of the self-condensation product.
-
Solvent: The polarity of the solvent can influence the stability and reactivity of the enolate intermediate.
Q4: Can self-condensation be completely avoided?
A4: While complete avoidance can be challenging, self-condensation can be significantly minimized by carefully controlling the reaction conditions. This guide will provide detailed strategies to achieve this.
II. Troubleshooting Guide: Specific Issues and Solutions
This section addresses common problems encountered during reactions involving this compound and provides targeted solutions.
Issue 1: Low yield of the desired product with a significant amount of a high-molecular-weight byproduct.
Q: My reaction is yielding a complex mixture, and I suspect self-condensation is the culprit. How can I confirm this and what are my immediate steps?
A:
-
Confirmation: The self-condensation product will have a molecular weight roughly double that of your starting material, minus the mass of a molecule of methanol. You can confirm its presence using techniques like LC-MS or by isolating and characterizing it using NMR spectroscopy.
-
Immediate Corrective Actions:
-
Lower the Temperature: Immediately decrease the reaction temperature. Many reactions can proceed at lower temperatures, albeit at a slower rate, which can disfavor the higher activation energy pathway of self-condensation.
-
Reduce Base Concentration: If possible, use a catalytic amount of a weaker base or add the strong base slowly and portion-wise to keep the instantaneous concentration of the enolate low.
-
Shorten Reaction Time: Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed to the desired extent.
-
Issue 2: The reaction works well at a small scale, but I'm seeing a significant increase in byproducts upon scale-up.
Q: I'm trying to scale up my synthesis, but the yield is dropping, and I'm getting more of the self-condensation product. What's causing this?
A:
-
Heat Transfer Issues: Scale-up often leads to less efficient heat dissipation. Localized "hot spots" can form, accelerating the rate of self-condensation.
-
Solution: Ensure efficient stirring and consider using a jacketed reactor for better temperature control. A slower addition of reagents can also help manage the reaction exotherm.
-
-
Mixing Inefficiencies: In larger vessels, inefficient mixing can lead to localized high concentrations of the base, promoting enolate formation and subsequent self-condensation.
-
Solution: Use an appropriate stirrer and stirring speed for the reactor size and geometry to ensure homogeneous mixing.
-
Issue 3: I'm performing a reaction that requires a strong base, and self-condensation is a major competing reaction.
Q: My desired transformation requires a strong base like sodium hydride or an alkoxide. How can I minimize self-condensation under these conditions?
A:
-
Choice of Base: The choice of base is critical. Use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) if your reaction allows.[10] If an alkoxide must be used, use the methoxide corresponding to your ester (sodium methoxide) to avoid transesterification.[4][11]
-
Order of Addition: Add the ester slowly to a solution of the base at a low temperature. This "inverse addition" ensures that the enolate is formed in the presence of a large excess of the electrophile it is intended to react with, rather than another molecule of the ester.
-
Use of Additives: In some cases, additives can help. For example, in certain alkylation reactions, using a phase-transfer catalyst can be beneficial.
III. Optimized Protocols for Preventing Self-Condensation
This section provides detailed experimental protocols designed to minimize the self-condensation of this compound in common reaction types.
Protocol 1: General Base-Catalyzed Alkylation
This protocol is designed for the alkylation of the α-carbon of this compound.
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH), 60% in mineral oil | A strong, non-nucleophilic base that effectively deprotonates the β-keto ester. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | A common aprotic solvent that is compatible with NaH. |
| Temperature | 0 °C to room temperature | Lower temperatures disfavor self-condensation. |
| Order of Addition | Inverse addition: Add ester to a suspension of NaH. | Minimizes the concentration of the ester enolate. |
Step-by-Step Methodology:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension over 30-60 minutes.
-
Stir the resulting mixture at 0 °C for 30 minutes to ensure complete enolate formation.
-
Slowly add the alkylating agent (e.g., an alkyl halide, 1.0-1.2 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Proceed with standard aqueous workup and purification.
Protocol 2: Knoevenagel Condensation
This protocol describes the condensation of this compound with an aldehyde or ketone.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Piperidine or a mixture of piperidine and acetic acid | A weak base that is effective for Knoevenagel condensations.[12][13] |
| Solvent | Toluene or Benzene | Allows for azeotropic removal of water using a Dean-Stark apparatus. |
| Temperature | Reflux | The removal of water drives the reaction to completion. |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1.0 equivalent), the aldehyde or ketone (1.0-1.1 equivalents), and the solvent (toluene or benzene).
-
Add a catalytic amount of piperidine (0.1 equivalents) and acetic acid (0.1 equivalents).
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by chromatography or recrystallization.
Visualization of Key Concepts
Self-Condensation Mechanism
Caption: Mechanism of self-condensation of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting self-condensation issues.
IV. References
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. --INVALID-LINK--
-
Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. --INVALID-LINK--
-
JoVE. (2023, April 30). Esters to β-Ketoesters: Claisen Condensation Overview. --INVALID-LINK--
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. --INVALID-LINK--
-
Wikipedia. (n.d.). Claisen condensation. --INVALID-LINK--
-
Wikipedia. (n.d.). Knoevenagel condensation. --INVALID-LINK--
-
Chem-Impex. (n.d.). This compound. --INVALID-LINK--
-
Benchchem. (n.d.). Methyl 3-oxo-3-(pyridin-2-YL)propanoate | 75418-74-5. --INVALID-LINK--
-
Physics Wallah. (n.d.). Reaction Mechanism of Claisen condensation. --INVALID-LINK--
-
JoVE. (2023, April 30). Factors Affecting α-Alkylation of Ketones: Choice of Base. --INVALID-LINK--
-
Chem-Station Int. Ed. (2014, May 3). Knoevenagel Condensation. --INVALID-LINK--
References
- 1. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 2. byjus.com [byjus.com]
- 3. Claisen condensation | Reaction Mechanism of Claisen condensation [pw.live]
- 4. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 5. Predict the products of self-condensation of the following esters... | Study Prep in Pearson+ [pearson.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Video: Factors Affecting α-Alkylation of Ketones: Choice of Base [jove.com]
- 10. Claisen condensation - Wikipedia [en.wikipedia.org]
- 11. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. Knoevenagel Condensation | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: A Guide to Improving the Purity of Methyl 3-oxo-3-(pyridin-4-yl)propanoate
Welcome to the technical support center for Methyl 3-oxo-3-(pyridin-4-yl)propanoate. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. As an important intermediate in the synthesis of pharmaceuticals and agrochemicals, achieving high purity is paramount for reliable downstream applications[1].
This document moves beyond standard protocols to address the specific, practical challenges encountered during the purification of this β-keto ester. We will explore the chemical principles behind common purity issues and provide validated, step-by-step troubleshooting solutions.
Section 1: Understanding the Core Chemistry - Stability and Reactivity
Before troubleshooting purification, it is crucial to understand the inherent chemical properties of β-keto esters that can lead to impurity formation.
FAQ 1: My sample purity is decreasing over time, and I notice a new spot on my TLC/LC-MS. What is happening?
Answer: The most likely cause is chemical degradation through hydrolysis and subsequent decarboxylation. β-keto esters like this compound are susceptible to cleavage, especially in the presence of acid or base, or even residual moisture upon heating[2][3].
Causality:
-
Hydrolysis: The ester functional group is hydrolyzed to a carboxylic acid, forming the unstable intermediate, 3-oxo-3-(pyridin-4-yl)propanoic acid.
-
Decarboxylation: β-keto acids are notoriously unstable and readily lose carbon dioxide (CO₂) upon gentle heating to form a ketone[4][5]. In this case, the degradation product is 4-acetylpyridine.
This two-step degradation pathway is a primary source of impurities.
Caption: Degradation of the target compound via hydrolysis and decarboxylation.
FAQ 2: Why do I sometimes see a broad spot or two closely-eluting peaks on my TLC or HPLC analysis, even with a relatively clean sample?
Answer: This is a classic hallmark of keto-enol tautomerism, an intrinsic property of β-keto esters. Your compound exists as a rapid equilibrium between the ketone form and the enol form. These two isomers have slightly different polarities, which can lead to band broadening or peak splitting during chromatography[6]. This is not an impurity but a characteristic of the molecule's structure.
Caption: Equilibrium between the keto and enol tautomers.
Section 2: Troubleshooting Purification Strategies
Achieving high purity requires selecting the correct method based on the impurity profile and scale of your experiment.
Strategy 1: Recrystallization
For a solid compound with a defined melting point (72-78 °C), recrystallization is often the most effective and scalable purification method[1].
FAQ 3: My crude product is a sticky solid or oil. What is the best solvent system for recrystallization?
Answer: The ideal recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. A solvent screen is the most reliable way to determine the optimal system.
| Solvent System | Observations & Recommendations |
| Isopropanol (IPA) | Often a good starting point. Good solvency when hot, lower when cold. |
| Ethyl Acetate / Heptane | A common non-polar/polar mixture. Dissolve in minimal hot ethyl acetate, then slowly add heptane until turbidity appears. Reheat to clarify and then cool slowly. |
| Toluene | Can be effective for less polar impurities. Ensure complete removal due to toxicity. |
| Water | Generally not recommended due to the risk of hydrolysis, especially if the crude material contains acidic or basic residues. |
Protocol: Optimized Recrystallization
-
Solvent Selection: In parallel vials, test the solubility of ~20 mg of crude material in 0.5 mL of different solvents (IPA, Ethyl Acetate, Toluene) at room temperature and with heating.
-
Dissolution: In an appropriately sized flask, add the chosen hot solvent to your crude material portion-wise, with stirring and gentle heating, until everything is just dissolved. Using the minimum amount of hot solvent is critical for good recovery.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, heat for 5-10 minutes, and perform a hot filtration through celite to remove the charcoal.
-
Crystallization: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place it in an ice bath or refrigerator (0-8°C) for at least one hour[1].
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Strategy 2: Column Chromatography
When impurities have similar solubility profiles to the product, or for smaller scale purifications, column chromatography is the preferred method.
FAQ 4: My compound appears to be degrading on the silica gel column, resulting in streaking on TLC and low recovery. How can I prevent this?
Answer: Standard silica gel is acidic (pH ~4.5-5.5) due to the presence of surface silanol groups (Si-OH). These acidic sites can catalyze the hydrolysis and subsequent decarboxylation of your acid-sensitive β-keto ester[6].
Solution: Deactivate the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, typically triethylamine (TEA).
Protocol: Purification via Deactivated Silica Gel Chromatography
-
TLC Analysis: First, analyze your crude material by TLC. Run a standard silica plate and a second plate that has been briefly dipped in a solution of 1-2% TEA in your eluent and dried. If the streaking is reduced on the TEA-treated plate, deactivating your column is necessary.
-
Slurry Preparation: In a fume hood, weigh out your required amount of silica gel. Prepare a 1-2% solution of triethylamine in your chosen starting eluent (e.g., 20% Ethyl Acetate in Hexane). Create a slurry of the silica gel in this TEA-containing solvent.
-
Column Packing: Pack the column with the prepared slurry. Do not let the column run dry.
-
Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Run the column using an eluent system containing ~0.5-1% triethylamine throughout the entire gradient. This continuously neutralizes the acidic sites.
-
Fraction Collection: Collect fractions and analyze by TLC to pool the pure product.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure. Note that triethylamine is volatile and should be removed during this step.
Caption: Decision workflow for chromatography purification.
Section 3: Impurity Identification
FAQ 5: I have isolated a byproduct. What are the most common impurities I should expect?
Answer: Based on the synthesis (typically a Claisen condensation) and degradation pathways, the following impurities are most common.
| Impurity | Chemical Name | Likely Origin | Identification Notes (¹H NMR) |
| Starting Material | Methyl isonicotinate | Incomplete reaction | Will show characteristic pyridine and methoxy signals, but lacks the key methylene (CH₂) singlet of the product. |
| Side-Product | Methyl acetoacetate | Self-condensation of methyl acetate | Will show signals for a methoxy group, a methylene group, and a methyl ketone. |
| Degradation Product | 4-Acetylpyridine | Hydrolysis and decarboxylation of the product | Will show characteristic pyridine signals and a sharp singlet around 2.6 ppm for the acetyl methyl group. Lacks the ester methoxy signal. |
References
Challenges in the scale-up of "Methyl 3-oxo-3-(pyridin-4-yl)propanoate" synthesis
This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Methyl 3-oxo-3-(pyridin-4-yl)propanoate. Here, we provide in-depth technical support, troubleshooting advice, and frequently asked questions to address the common challenges encountered during this process. Our aim is to equip you with the knowledge to optimize your synthesis for yield, purity, and scalability.
Overview of the Synthesis: A Crossed Claisen Condensation Approach
The synthesis of this compound is most commonly achieved via a crossed Claisen condensation.[1][2] This reaction involves the carbon-carbon bond formation between two different esters in the presence of a strong base.[3] In this specific case, methyl isonicotinate, which lacks α-hydrogens and therefore cannot enolize, serves as the electrophile. Methyl acetate, possessing acidic α-protons, acts as the nucleophile upon deprotonation by a strong base, typically sodium methoxide.[1][4]
The use of sodium methoxide is critical as it prevents transesterification, a common side reaction when the alkoxide base does not match the alkoxy group of the esters.[4] The reaction is driven to completion by the formation of a resonance-stabilized enolate of the β-keto ester product, which requires a stoichiometric amount of base.[3][5]
Below is a diagram illustrating the reaction mechanism:
Caption: Reaction mechanism of the crossed Claisen condensation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and scale-up of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a common problem in scale-up. Here are the most likely culprits and their solutions:
-
Moisture in Reagents or Glassware: Sodium methoxide is extremely sensitive to moisture and will be quenched by water, reducing the amount of active base available to deprotonate methyl acetate.[6][7]
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened, high-purity sodium methoxide. Consider using molecular sieves to further dry the reaction mixture.[8]
-
-
Insufficient Base: A stoichiometric amount of base is required to deprotonate the product and drive the reaction equilibrium forward.[3]
-
Solution: Use at least one full equivalent of sodium methoxide relative to the limiting reagent (methyl acetate). On a larger scale, slight excesses (1.05-1.1 equivalents) can sometimes compensate for minor moisture ingress or other non-ideal conditions.
-
-
Poor Mixing/Agitation: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high concentration, promoting side reactions.
-
Solution: Use an appropriate overhead stirrer with a properly designed impeller to ensure good mixing throughout the reaction vessel.
-
-
Reaction Temperature Too High: Elevated temperatures can lead to decomposition of the product or promote side reactions.
-
Solution: Maintain the recommended reaction temperature. The reaction is typically run at or slightly above room temperature. Use a temperature-controlled bath for better regulation.
-
-
Premature Acidification: Adding the acid for work-up before the reaction is complete will quench the enolate and halt the condensation.
-
Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, HPLC) to ensure it has gone to completion before initiating the acidic work-up.
-
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing a significant amount of an impurity in my crude product. What could it be and how do I prevent it?
A2: The most common impurities are starting materials and side-products.
-
Unreacted Starting Materials: The presence of methyl isonicotinate and methyl acetate indicates an incomplete reaction. Refer to the solutions for low yield.
-
Methyl Acetoacetate (Self-condensation of Methyl Acetate): If the addition of methyl acetate to the base and methyl isonicotinate is not well-controlled, it can react with itself.
-
Prevention: Slowly add the methyl acetate to the mixture of sodium methoxide and methyl isonicotinate in the reaction solvent. This keeps the concentration of the enolate low and favors the reaction with the more electrophilic methyl isonicotinate.
-
-
4-Isonicotinoyl-3-oxobutanoate (Double Acylation): This can occur if the enolate of the product reacts with another molecule of methyl isonicotinate.
-
Prevention: This is less common but can be minimized by avoiding a large excess of methyl isonicotinate and ensuring proper temperature control.
-
-
Decarboxylation Product (4-acetylpyridine): β-keto esters can undergo hydrolysis and decarboxylation, especially if exposed to harsh acidic or basic conditions at elevated temperatures.[9][10]
-
Prevention: Perform the acidic work-up at low temperatures (e.g., 0-5 °C). Avoid prolonged heating of the crude product.
-
Q3: The work-up of my large-scale reaction is problematic, leading to emulsions and difficult phase separations. How can I improve this?
A3: Work-up issues are common during scale-up.
-
Emulsions: These can form due to the presence of pyridinic compounds and salts.
-
Solution: Add a saturated brine solution during the aqueous washes to increase the ionic strength of the aqueous phase, which can help break emulsions. Allow the mixture to stand for a longer period without agitation. A slow, controlled addition of the organic and aqueous layers can also help.
-
-
Precipitation of Product or Salts: Uncontrolled pH changes or temperature fluctuations can cause premature precipitation.
-
Solution: Perform the neutralization slowly and with efficient cooling to dissipate the heat generated. Ensure the pH is in the desired range before proceeding with extractions. If the product is precipitating, you may need to add more solvent.
-
Frequently Asked Questions (FAQs)
Q: Can I use a different base, such as sodium ethoxide or sodium hydride?
A: While other strong bases can work, sodium methoxide is ideal. Using sodium ethoxide would lead to transesterification with the methyl esters, resulting in a mixture of ethyl and methyl esters. Sodium hydride can be used, but it is often more difficult to handle on a large scale and offers no significant advantage over sodium methoxide for this reaction.
Q: What is the optimal solvent for this reaction?
A: Anhydrous aprotic solvents like tetrahydrofuran (THF), toluene, or diethyl ether are suitable. The choice may depend on the scale and the desired reaction temperature. Toluene is often preferred for larger scale reactions due to its higher boiling point, which allows for better temperature control.
Q: How should I handle and store sodium methoxide safely?
A: Sodium methoxide is a hazardous material.[6]
-
Handling: Always handle sodium methoxide in a fume hood under an inert atmosphere (e.g., in a glove box or under a nitrogen blanket).[11] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from water and moisture.[7]
-
Fire Safety: In case of fire, use dry sand or a Class D fire extinguisher. Do NOT use water , as it will react exothermically.[6]
Q: What is the best method for purifying the final product on a large scale?
A: For large-scale purification, crystallization is generally preferred over chromatography due to cost and efficiency.
-
Procedure: After work-up and removal of the solvent, the crude product can often be crystallized from a suitable solvent system, such as ethanol/water, isopropanol, or ethyl acetate/hexanes. Perform small-scale solubility tests to determine the optimal solvent system.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific equipment and scale.
Materials:
-
Methyl isonicotinate
-
Methyl acetate
-
Sodium methoxide
-
Anhydrous Toluene
-
Hydrochloric acid (e.g., 2M HCl)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Crystallization solvent (e.g., isopropanol)
Procedure:
-
Reactor Setup: Set up a clean, dry, multi-necked flask equipped with an overhead stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the reactor with anhydrous toluene and sodium methoxide (1.05 eq). Begin stirring to form a slurry.
-
Addition of Esters: Add methyl isonicotinate (1.0 eq) to the reactor. In the dropping funnel, add methyl acetate (1.1 eq).
-
Reaction: Slowly add the methyl acetate to the stirred slurry over 1-2 hours, maintaining the internal temperature between 25-30 °C. After the addition is complete, continue to stir the mixture at room temperature for an additional 2-4 hours, or until reaction completion is confirmed by TLC/HPLC.
-
Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly and carefully add cold water to quench the reaction.
-
Neutralization and Extraction: Adjust the pH to ~7-8 with 2M HCl, ensuring the temperature remains below 10 °C. Separate the organic layer. Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent such as isopropanol to yield pure this compound.
| Parameter | Recommendation | Rationale |
| Base | Sodium Methoxide | Avoids transesterification with methyl esters. |
| Base Stoichiometry | 1.05 - 1.1 equivalents | Drives the reaction to completion. |
| Solvent | Anhydrous Toluene | Aprotic, allows for good temperature control. |
| Temperature | 25 - 30 °C | Balances reaction rate and minimizes side reactions. |
| Work-up pH | 7 - 8 | Neutralizes the base without causing product degradation. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. soci.org [soci.org]
- 7. Sodium methoxide - Sciencemadness Wiki [sciencemadness.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Troubleshooting the Claisen Condensation of Pyridyl Esters
Welcome to the technical support center for navigating the complexities of the Claisen condensation with pyridyl esters. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful carbon-carbon bond-forming reaction in the synthesis of pyridine-containing molecules. The unique electronic properties and basicity of the pyridine ring introduce specific challenges not typically encountered with simple alkyl or aryl esters. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.
Core Principles: Why Pyridyl Esters Are Different
Before diving into specific problems, it's crucial to understand the underlying chemical principles that make the Claisen condensation of pyridyl esters a unique challenge. The pyridine nitrogen atom introduces several factors that can influence the course of the reaction:
-
Basicity of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen (pKa of pyridinium ion is ~5.2) can interact with or be protonated by acidic species in the reaction medium.[1] This can affect the substrate's reactivity and solubility.
-
Electron-Withdrawing Nature: The pyridine ring is electron-deficient, which can increase the acidity of the α-protons on an adjacent ester group, potentially facilitating enolate formation.[2]
-
Nucleophilicity of the Pyridine Nitrogen: The nitrogen atom can act as a nucleophile, leading to potential side reactions such as N-acylation.[3]
-
Potential for N-Acyl Pyridinium Salt Formation: In the presence of acylating agents (like another ester molecule), the pyridine nitrogen can form N-acyl pyridinium salts, which are highly reactive electrophiles at the 2-, 4-, and 6-positions of the pyridine ring.[4]
This guide will address how these intrinsic properties of pyridyl esters manifest as common experimental problems and how to mitigate them.
Troubleshooting Guide: Common Issues and Solutions
Category 1: Reaction Initiation and Low Yield
Question 1: I am observing no reaction or very low conversion of my pyridyl ester. What are the likely causes and how can I fix it?
Answer:
Failure to initiate a Claisen condensation with a pyridyl ester often points to issues with enolate formation or the stability of the reactants under the reaction conditions. Here’s a breakdown of potential causes and solutions:
-
Inappropriate Base Selection: The choice of base is critical. Standard alkoxide bases like sodium ethoxide (NaOEt) are often used, but their effectiveness can be hampered by the pyridyl nitrogen.[5]
-
Causality: The alkoxide base might be neutralized by any trace acidic protons or interact with the Lewis acidic sites of your reaction setup. More importantly, the equilibrium for enolate formation might not be favorable.
-
Solution:
-
Use a Stronger, Non-Nucleophilic Base: A stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) can irreversibly deprotonate the ester to form the enolate in a higher concentration.[6] LDA is particularly useful in "crossed" Claisen condensations where you want to selectively form one enolate.[5]
-
Match the Alkoxide to the Ester: If using an alkoxide base, ensure it corresponds to the alcohol portion of your ester (e.g., use sodium ethoxide for ethyl esters) to prevent transesterification, which can lead to a mixture of products and lower the yield of the desired product.[7][8]
-
-
-
Insufficiently Anhydrous Conditions: The Claisen condensation is highly sensitive to moisture.
-
Causality: Water will quench the strong base and can hydrolyze the ester starting material, leading to the formation of the corresponding carboxylic acid, which will not participate in the condensation.[9]
-
Solution:
-
Thoroughly Dry Glassware: Oven-dry all glassware and cool it under a stream of dry nitrogen or argon.
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Dry Reagents: Ensure your pyridyl ester and any other reagents are free of moisture.
-
-
-
Low Reactivity of the Ester: While the pyridine ring is electron-withdrawing, other steric or electronic factors might hinder enolate formation or subsequent nucleophilic attack.
-
Causality: Steric hindrance around the α-carbon can make deprotonation difficult.
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction can sometimes overcome a high activation energy barrier. However, be cautious as this can also promote side reactions.
-
Consider a More Reactive Ester: If possible, switching to a methyl or ethyl ester can improve reactivity as methoxide and ethoxide are good leaving groups.[5]
-
-
Category 2: Side Product Formation
Question 2: My reaction is messy, and I'm isolating multiple unexpected products. What are the common side reactions with pyridyl esters in a Claisen condensation?
Answer:
The presence of the pyridine ring opens up several pathways for side reactions that are not observed with simple alkyl or aryl esters.
-
N-Acylation of the Pyridine Ring: This is a significant side reaction to consider.
-
Causality: The nucleophilic pyridine nitrogen can attack the carbonyl of another ester molecule, leading to the formation of an N-acylpyridinium species. This is especially problematic if the reaction temperature is too high.[3]
-
Solution:
-
Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C or even lower and slowly warming to room temperature is effective.
-
Slow Addition of Reagents: Adding the ester to a pre-formed solution of the base can help to maintain a low concentration of the free ester, favoring enolate formation over N-acylation.
-
-
-
Self-Condensation in Crossed Claisen Reactions: If you are performing a crossed Claisen condensation with two different enolizable esters, you will likely get a mixture of all four possible products.[6]
-
Causality: If both esters have α-hydrogens, both can form enolates and act as both nucleophiles and electrophiles.
-
Solution:
-
Use a Non-enolizable Ester Partner: Whenever possible, use a partner ester that lacks α-hydrogens (e.g., ethyl benzoate, ethyl formate, or a pyridyl ester with no α-hydrogens like ethyl nicotinate).[6]
-
Directed Claisen Condensation: Use a strong, non-nucleophilic base like LDA to quantitatively form the enolate of the desired ester first, then add the second ester as the electrophile.[9]
-
-
-
Hydrolysis of the Ester: As mentioned earlier, any moisture can lead to the hydrolysis of your starting material or product.
-
Causality: The ester is susceptible to cleavage by water, especially under basic conditions.[10] Phenyl esters, and by extension pyridyl esters due to the electron-withdrawing nature of the ring, can have faster hydrolysis rates compared to alkyl esters.[11][12]
-
Solution: Rigorously maintain anhydrous conditions throughout the experiment.
-
-
Decarboxylation of the Product: The β-keto ester product can undergo decarboxylation, especially during acidic workup or if the reaction is heated for an extended period.[13]
-
Causality: The β-keto ester can be hydrolyzed to a β-keto acid, which readily loses CO2 upon heating to form a ketone.[14]
-
Solution:
-
Mild Acidic Workup: Use a mild acid (e.g., saturated aqueous ammonium chloride) for quenching the reaction and perform the workup at low temperatures.
-
Avoid Excessive Heating: Minimize the reaction time and avoid high temperatures during the reaction and purification steps.
-
-
Experimental Protocols and Data
Protocol 1: General Procedure for a Directed (Crossed) Claisen Condensation with a Pyridyl Ester
This protocol is designed to minimize self-condensation and N-acylation by pre-forming the enolate of the more acidic ester.
-
Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a dropping funnel.
-
Base Preparation: In the reaction flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in anhydrous THF at -78 °C.
-
Enolate Formation: Slowly add a solution of the enolizable ester (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 30-60 minutes to ensure complete enolate formation.
-
Condensation: Add a solution of the pyridyl ester (the non-enolizable partner, 1.0-1.2 equivalents) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Comparison of Bases for Claisen Condensation
| Base | pKa of Conjugate Acid | Typical Use | Advantages for Pyridyl Esters | Disadvantages for Pyridyl Esters |
| Sodium Ethoxide (NaOEt) | ~16 | Classic Claisen | Inexpensive, easy to handle. | Equilibrium reaction, may not be strong enough. Can cause transesterification. |
| Sodium Hydride (NaH) | ~35 | Classic Claisen | Irreversible deprotonation, drives reaction to completion. | Heterogeneous reaction, can be slow. Safety considerations. |
| Lithium Diisopropylamide (LDA) | ~36 | Directed (Crossed) Claisen | Strong, non-nucleophilic, allows for selective enolate formation. | Requires low temperatures, sensitive to moisture. |
Visualizing the Process
Diagram 1: General Mechanism of Claisen Condensation
Caption: General mechanism of the Claisen condensation.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: Can I use catalytic amounts of base for the Claisen condensation of pyridyl esters? A1: No, a stoichiometric amount of base is required.[5] The final step of the mechanism is the deprotonation of the newly formed β-keto ester. This product is significantly more acidic (pKa ~11) than the starting ester (pKa ~25).[15] This final, essentially irreversible deprotonation is the thermodynamic driving force for the entire reaction. Using a catalytic amount of base will not be sufficient to drive the equilibrium towards the product.[5]
Q2: My pyridyl ester has a hydroxyl group on the ring. How does this affect the reaction? A2: A hydroxyl group on the pyridine ring introduces the complication of keto-enol tautomerism. For example, 2-hydroxypyridine exists predominantly as 2-pyridone.[9] The acidic N-H proton of the pyridone tautomer will be readily deprotonated by the strong base used in the Claisen condensation, consuming your base and preventing the desired enolate formation. You will need to protect the hydroxyl group before attempting the condensation.
Q3: The pyridine ring in my ester is substituted. How does this affect the reaction? A3: Substituents on the pyridine ring can have both electronic and steric effects. Electron-donating groups can decrease the acidity of the α-protons, making enolate formation more difficult. Conversely, electron-withdrawing groups can increase the acidity. Steric hindrance near the ester group can impede both enolate formation and the subsequent nucleophilic attack. You may need to adjust your base strength or reaction temperature accordingly.
Q4: Can I perform an intramolecular Claisen condensation (Dieckmann condensation) with a pyridyl diester? A4: Yes, the Dieckmann condensation is a powerful method for forming rings and can be applied to pyridyl diesters.[1][16] The same principles apply: a strong base is required, and the reaction is most efficient for forming 5- and 6-membered rings.[17] Be mindful of the position of the ester groups relative to the pyridine nitrogen, as this can influence the stability of the resulting ring system.
References
- 1. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. orgosolver.com [orgosolver.com]
- 3. Diesters Compound Intramolecular Condensation and Its Applications [ijraset.com]
- 4. Ethyl isonicotinate synthesis - chemicalbook [chemicalbook.com]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl ... | Study Prep in Pearson+ [pearson.com]
- 13. aklectures.com [aklectures.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. fiveable.me [fiveable.me]
- 17. Dieckmann condensation - Wikipedia [en.wikipedia.org]
Effect of reaction conditions on "Methyl 3-oxo-3-(pyridin-4-yl)propanoate" formation
Welcome to the technical support guide for the synthesis of Methyl 3-oxo-3-(pyridin-4-yl)propanoate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile β-keto ester as a key intermediate in their synthetic workflows.[1] As a pivotal building block in the creation of pharmaceuticals and agrochemicals, mastering its synthesis is crucial for project success.
This guide provides in-depth, field-tested insights into the reaction, focusing on the crossed Claisen condensation. It is structured as a series of frequently asked questions (FAQs) and a troubleshooting guide to directly address the practical challenges you may encounter at the bench.
Table of Contents
-
Reaction Overview: The Crossed Claisen Condensation
-
Frequently Asked Questions (FAQs)
-
What is the most common method for synthesizing this compound?
-
Why is the choice of base so critical in this reaction?
-
How much base should I use and why?
-
What solvent system is recommended?
-
Can I use other esters besides methyl acetate?
-
-
Experimental Protocols
-
Protocol 1: Synthesis of Methyl Isonicotinate (Starting Material)
-
Protocol 2: Synthesis of this compound
-
-
Troubleshooting Guide
-
Issue: Low or No Product Yield
-
Issue: Product decomposes during workup or purification
-
Issue: Complex mixture of byproducts observed
-
-
References
Reaction Overview: The Crossed Claisen Condensation
The formation of this compound is most effectively achieved via a crossed Claisen condensation . This carbon-carbon bond-forming reaction occurs between two different esters in the presence of a strong base.[2]
In this specific synthesis, the reactants are:
-
Methyl Isonicotinate : The electrophilic ester. Crucially, it lacks α-hydrogens and therefore cannot self-condense.[3][4]
-
Methyl Acetate : The nucleophilic ester. It possesses acidic α-hydrogens and can be deprotonated by a strong base to form a reactive enolate.[5]
The reaction proceeds through several key mechanistic steps, which are essential to understand for effective troubleshooting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. byjus.com [byjus.com]
- 3. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
Stability issues of "Methyl 3-oxo-3-(pyridin-4-yl)propanoate" under reaction conditions
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused resource for navigating the experimental challenges associated with Methyl 3-oxo-3-(pyridin-4-yl)propanoate. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested solutions to help you overcome stability issues and achieve reliable, reproducible results.
This guide is structured to address your issues directly. We will first explore a Troubleshooting Guide for specific problems you might encounter during your experiments, followed by a broader Frequently Asked Questions (FAQs) section to build a foundational understanding of the compound's chemical behavior.
Technical Support Center: this compound
Troubleshooting Guide
This section is designed to resolve specific experimental failures. Each question represents a common challenge, followed by a detailed explanation of the underlying causes and actionable protocols to rectify the issue.
Question 1: My synthesis yield of this compound is consistently low. What are the likely causes and how can I improve it?
Low yields are often traced back to two primary culprits: incomplete reaction or degradation of the product under the reaction conditions. The synthesis of β-keto esters, particularly those with heterocyclic rings, can be challenging.[1] A common route is a Claisen-type condensation, for example, between a pyridine ester (like ethyl isonicotinate) and an acetate source.[2]
Potential Causes & Solutions:
-
Cause 1: Inappropriate Base or Reaction Conditions. The choice of base is critical for deprotonating the α-carbon of the acetate source without promoting side reactions like hydrolysis of the ester.
-
Solution 1: Optimize Base and Solvent. Sodium ethoxide in an ethanol/ethyl acetate system is a classic choice.[2] However, for sensitive substrates, milder conditions or non-protic solvents may be necessary. Ensure all reagents and solvents are strictly anhydrous, as water will lead to hydrolysis.[3]
-
Cause 2: Product Degradation. β-keto esters can degrade under the very basic conditions used for their synthesis. Prolonged reaction times or excessive temperatures can lead to hydrolysis followed by decarboxylation.[4]
-
Solution 2: Monitor and Quench. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, the reaction should be quenched promptly by carefully adding a mild acid (e.g., acetic acid or saturated ammonium chloride solution) at a low temperature (e.g., 0 °C) to neutralize the base.
-
Cause 3: Keto-Enol Equilibrium. The product exists as a mixture of keto and enol tautomers.[2] This is a natural state, but different work-up conditions can shift the equilibrium or lead to the isolation of impure mixtures.
-
Solution 3: Standardized Work-up. Employ a consistent and rapid work-up procedure. After quenching, extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities and dry it thoroughly over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH), Sodium Ethoxide (NaOEt) | Strong, non-nucleophilic bases are preferred to minimize ester hydrolysis. |
| Solvent | Anhydrous THF, Diethyl Ether, Toluene | Aprotic solvents prevent side reactions with the base and product. |
| Temperature | 0 °C to Reflux (monitor carefully) | Balance reaction rate with potential for degradation. Start low and increase if needed. |
| Monitoring | TLC (e.g., 3:1 Hexanes:Ethyl Acetate) | Prevents running the reaction too long, which can decrease yield due to degradation. |
| Quenching | Saturated NH₄Cl (aq) or dilute Acetic Acid at 0°C | Neutralizes the strong base, preventing product degradation during work-up. |
Question 2: My product appears to decompose during column chromatography purification. My collected fractions show impurities not present in the crude NMR. Why is this happening?
This is a classic sign of on-column degradation. The stationary phase of your column (silica gel or alumina) can be the culprit.
Potential Causes & Solutions:
-
Cause 1: Acidity of Silica Gel. Standard silica gel is acidic and can catalyze the hydrolysis of the ester group, especially if your solvent system contains a protic solvent like methanol.[5] The resulting β-keto acid can then decarboxylate to 4-acetylpyridine.[4][6]
-
Solution 1: Neutralize or Use an Alternative Stationary Phase.
-
Deactivate Silica: Prepare a slurry of silica gel in your desired eluent and add 1% triethylamine (or another volatile base) to neutralize the acidic sites. Let it sit for an hour before packing the column.
-
Use Neutral Alumina: Alumina (Brockmann I, neutral) can be a good alternative, but its activity should be checked with a small sample first.
-
Alternative Purification: Consider purification by crystallization if the compound is a solid.[7]
-
-
Cause 2: Protic Solvents in Eluent. Using alcohols (e.g., methanol) in the eluent can lead to transesterification, especially under acidic or basic conditions.[3]
-
Solution 2: Use Aprotic Solvents. Stick to solvent systems based on hexanes, ethyl acetate, dichloromethane, or ether. If higher polarity is needed, acetone can be a better choice than methanol.
Frequently Asked Questions (FAQs)
What is the primary stability concern for this compound?
The primary stability concern is its susceptibility to hydrolysis and subsequent decarboxylation .[4] This compound contains two key functional groups that dictate its reactivity: a β-keto group and a methyl ester.[8]
-
Hydrolysis: The ester linkage can be cleaved by water under either acidic or basic conditions to yield 3-oxo-3-(pyridin-4-yl)propanoic acid and methanol.[5][9] Basic conditions, in particular, readily promote this reaction via saponification.[5]
-
Decarboxylation: The resulting β-keto acid is thermally unstable and readily loses carbon dioxide (CO₂) upon gentle heating to form 4-acetylpyridine.[3][6]
This two-step degradation pathway is the most common source of sample decomposition.
Caption: Primary degradation pathway of the target compound.
What are the optimal storage conditions?
To minimize degradation, the compound should be stored under conditions that exclude water and acidic/basic contaminants and limit thermal stress.
| Condition | Recommendation | Rationale |
| Temperature | 0-8 °C (Short-term) [7] -20 °C to -80 °C (Long-term) [10] | Reduces the rate of potential hydrolysis and decarboxylation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and potential oxidative side reactions. |
| Container | Tightly sealed amber glass vial | Protects from moisture and light.[11] |
| State | Solid Crystalline Form | The compound is a solid at room temperature.[7] Storing it as a dry solid is preferable to solutions, which can accelerate degradation. |
How do pH changes affect the stability of this compound?
The compound is most stable at a neutral pH (around 6.0-7.5). Both strongly acidic and strongly basic conditions will accelerate its degradation.
Caption: pH-dependent stability workflow.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis occurs. The reaction is reversible, but in the presence of excess water, it will be driven towards the formation of the carboxylic acid and alcohol.[5]
-
Basic Conditions (pH > 9): Base-catalyzed hydrolysis (saponification) is rapid and irreversible, forming the carboxylate salt of the β-keto acid.[4][5] This is often the faster degradation pathway.
What common reagents are incompatible with this molecule?
Beyond strong acids and bases, care should be taken with the following:
| Reagent Class | Examples | Reason for Incompatibility |
| Strong Nucleophiles | Hydrazine, primary amines, thiols | Can attack the ester carbonyl, leading to substitution (e.g., aminolysis, thiolysis).[1] |
| Strong Reducing Agents | LiAlH₄, DIBAL-H | Will reduce both the ketone and the ester functional groups.[1][9] |
| Strong Oxidizing Agents | KMnO₄, CrO₃ | Can lead to oxidative cleavage or reactions at the pyridine ring.[1][9] |
| Certain Lewis Acids | AlCl₃, TiCl₄ (with water) | Can coordinate to the carbonyls and catalyze decomposition, especially if moisture is present. |
Protocols & Methodologies
Protocol: Anhydrous Work-up for Synthesis
This protocol is designed to minimize hydrolytic decomposition after a base-mediated synthesis.
-
Cooling: Once the reaction is deemed complete by TLC, cool the reaction vessel to 0 °C in an ice-water bath.
-
Quenching: While stirring vigorously, slowly add pre-chilled, saturated aqueous ammonium chloride (NH₄Cl) solution dropwise until the pH of the aqueous phase is ~7-8. Rationale: This neutralizes the strong base without creating a strongly acidic environment.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Washing: Combine the organic layers and wash once with brine (saturated NaCl solution). Rationale: This helps to remove residual water from the organic phase.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), swirl for 5-10 minutes, and then filter to remove the drying agent.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator with a bath temperature not exceeding 40 °C. Rationale: Minimizes thermal stress that could lead to decarboxylation.
-
Final Drying: Place the resulting crude solid or oil under high vacuum for several hours to remove any final traces of solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 4. aklectures.com [aklectures.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chemimpex.com [chemimpex.com]
- 8. US5965767A - Beta ketoester compositions and method of manufacture - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. cusabio.com [cusabio.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Technical Guide to the Strategic Application of Methyl 3-oxo-3-(pyridin-4-yl)propanoate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, β-keto esters are foundational building blocks, prized for their versatility in constructing complex molecular architectures.[1] Their unique combination of electrophilic and nucleophilic centers makes them invaluable precursors in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[1] This guide provides an in-depth comparative analysis of methyl 3-oxo-3-(pyridin-4-yl)propanoate against other common β-keto esters, offering insights into its reactivity and strategic advantages in key synthetic transformations.
The Ascendancy of Pyridine-Containing Scaffolds in Medicinal Chemistry
The pyridine motif is a ubiquitous feature in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile. The incorporation of a pyridine ring into a β-keto ester, as seen in this compound, imparts unique electronic properties that differentiate it from its aliphatic counterparts, such as ethyl acetoacetate and methyl acetoacetate. The electron-withdrawing nature of the pyridine ring enhances the acidity of the α-protons and influences the reactivity of the carbonyl groups, presenting both opportunities and challenges in synthesis. This guide will explore these nuances through the lens of several cornerstone reactions in organic chemistry.
Comparative Reactivity in Key Synthetic Transformations
The true utility of a β-keto ester is revealed in its performance in a variety of chemical reactions. Here, we compare the anticipated reactivity of this compound with that of standard aliphatic β-keto esters in four key transformations.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines and pyridines, which are themselves valuable scaffolds in medicinal chemistry.[2][3] The reaction involves the condensation of an aldehyde, a β-keto ester (two equivalents), and a nitrogen source, typically ammonia or ammonium acetate.[4]
The mechanism proceeds through an initial Knoevenagel condensation between the aldehyde and one equivalent of the β-keto ester, followed by the formation of an enamine from the second equivalent of the β-keto ester and ammonia. A subsequent Michael addition and cyclization yields the dihydropyridine product.[4]
The electron-withdrawing pyridinyl group in this compound is expected to influence the rate and yield of the Hantzsch synthesis. The increased acidity of the α-protons should facilitate the initial Knoevenagel condensation. However, the steric bulk of the pyridinyl group may hinder the subsequent Michael addition and cyclization steps.
Caption: A simplified workflow of the Hantzsch Pyridine Synthesis.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[5] The reaction is typically catalyzed by a weak base.[5]
In the context of comparing β-keto esters, the acidity of the α-protons is a key determinant of reactivity. The electron-withdrawing pyridine ring in this compound significantly increases the acidity of the methylene protons compared to those in ethyl acetoacetate. This enhanced acidity allows for the use of milder bases and can lead to faster reaction rates.
Caption: The general mechanism of the Knoevenagel Condensation.
Guareschi-Thorpe Reaction
The Guareschi-Thorpe reaction is a classic method for the synthesis of substituted 2,6-dihydroxypyridines (which exist in tautomeric equilibrium with 2,6-pyridinediones). The reaction involves the condensation of a β-keto ester with cyanoacetamide in the presence of a base.[6][7]
The increased electrophilicity of the ketone carbonyl in this compound, due to the electron-withdrawing nature of the pyridine ring, is expected to facilitate the initial nucleophilic attack by the enolate of cyanoacetamide. This could lead to higher yields and milder reaction conditions compared to aliphatic β-keto esters.
Caption: A simplified representation of the Guareschi-Thorpe Reaction.
Japp-Klingemann Reaction
The Japp-Klingemann reaction is a versatile method for the synthesis of hydrazones from β-keto esters and aryl diazonium salts.[8] The resulting hydrazones are valuable intermediates, particularly in the synthesis of indoles via the Fischer indole synthesis.[8]
The reaction proceeds via nucleophilic attack of the β-keto ester enolate on the diazonium salt. The electron-withdrawing pyridine ring in this compound is anticipated to increase the stability of the enolate, potentially leading to a more controlled reaction with the diazonium salt.
Caption: The mechanism of the Japp-Klingemann Reaction.
Data Summary: A Comparative Overview
The following table provides a qualitative comparison of the expected performance of this compound against a standard aliphatic β-keto ester, ethyl acetoacetate. It is important to note that direct quantitative comparisons from the literature under identical conditions are limited.
| Reaction | Key Parameter | This compound | Ethyl Acetoacetate | Rationale for Difference |
| Hantzsch Pyridine Synthesis | Reaction Rate | Potentially faster initial condensation | Standard | Enhanced α-proton acidity of the pyridinyl derivative. |
| Overall Yield | Potentially comparable or slightly lower | Standard | Steric hindrance from the pyridinyl group may affect cyclization. | |
| Knoevenagel Condensation | Reaction Rate | Faster | Slower | Significantly higher α-proton acidity. |
| Catalyst Requirement | Milder base sufficient | Requires a competent base | Enhanced acidity allows for weaker bases to be effective. | |
| Guareschi-Thorpe Reaction | Reaction Rate | Potentially faster | Standard | Increased electrophilicity of the ketone carbonyl. |
| Yield | Potentially higher | Standard | Favorable electronics for the key bond-forming steps. | |
| Japp-Klingemann Reaction | Enolate Stability | More stable | Less stable | Resonance stabilization from the pyridine ring. |
| Reaction Control | Potentially more controlled | Standard | Increased enolate stability can lead to fewer side reactions. |
Experimental Protocols
The following are representative protocols for the discussed reactions.
Protocol 1: Hantzsch Pyridine Synthesis with Ethyl Acetoacetate
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and ethyl acetoacetate (2 equivalents) in ethanol.
-
Add ammonium acetate (1.1 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the dihydropyridine product.
Protocol 2: Knoevenagel Condensation with Ethyl Acetoacetate
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Piperidine
-
Ethanol
Procedure:
-
To a solution of benzaldehyde (1 equivalent) and ethyl acetoacetate (1 equivalent) in ethanol, add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the α,β-unsaturated product.
Protocol 3: Guareschi-Thorpe Reaction with Ethyl Acetoacetate
Materials:
-
Ethyl acetoacetate
-
Cyanoacetamide
-
Sodium ethoxide
-
Ethanol
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in ethanol, add cyanoacetamide (1 equivalent).
-
To this mixture, add ethyl acetoacetate (1 equivalent) dropwise.
-
Reflux the reaction mixture for 6-8 hours.
-
Cool the mixture and acidify with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the substituted pyridone.
Protocol 4: Japp-Klingemann Reaction with Ethyl Acetoacetate
Materials:
-
Aniline
-
Sodium nitrite
-
Hydrochloric acid
-
Ethyl acetoacetate
-
Sodium acetate
-
Ethanol
Procedure:
-
Prepare a solution of benzenediazonium chloride by adding a solution of sodium nitrite (1 equivalent) to a cooled (0-5 °C) solution of aniline (1 equivalent) in hydrochloric acid.
-
In a separate flask, dissolve ethyl acetoacetate (1 equivalent) and sodium acetate (3 equivalents) in ethanol and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the ethyl acetoacetate solution with vigorous stirring.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Pour the reaction mixture into cold water to precipitate the hydrazone product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol.
Conclusion
This compound presents as a highly valuable and versatile building block in organic synthesis. Its unique electronic properties, conferred by the pyridine ring, offer distinct advantages in several key synthetic transformations compared to traditional aliphatic β-keto esters. The enhanced acidity of its α-protons and the increased electrophilicity of its ketone carbonyl can lead to faster reaction rates, milder reaction conditions, and potentially higher yields in reactions such as the Knoevenagel condensation and the Guareschi-Thorpe reaction. While steric factors may play a role in more complex multi-component reactions like the Hantzsch synthesis, the strategic use of this pyridinyl β-keto ester opens up new avenues for the efficient synthesis of complex, nitrogen-containing molecules of high interest to the pharmaceutical and agrochemical industries. Further experimental studies directly comparing its performance against other β-keto esters under standardized conditions will be invaluable in fully elucidating its synthetic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. purechemistry.org [purechemistry.org]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 7. Guareschi-Thorpe Condensation [drugfuture.com]
- 8. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reactivity of Pyridyl Beta-Keto Ester Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Isomer Selection in Synthesis
Pyridyl beta-keto esters are a class of highly versatile building blocks in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Their utility stems from the dual reactivity of the beta-keto ester moiety, which allows for a wide range of chemical transformations including alkylation, acylation, and condensation reactions. The incorporation of a pyridine ring introduces a key heterocyclic element, profoundly influencing the molecule's biological activity, coordination properties, and overall chemical behavior.
However, not all pyridyl beta-keto esters are created equal. The position of the nitrogen atom within the pyridine ring—at the 2- (ortho), 3- (meta), or 4- (para) position relative to the side chain—dramatically alters the electronic landscape of the entire molecule. This guide provides an in-depth comparative analysis of the reactivity of these three isomers, supported by experimental data and mechanistic insights, to empower researchers to make informed decisions in reaction design and catalyst selection.
Part 1: Structural and Electronic Differences Among Isomers
The reactivity of a beta-keto ester is fundamentally governed by the acidity of the α-hydrogen located on the carbon between the two carbonyl groups.[1] Deprotonation at this site yields a resonance-stabilized enolate, the key nucleophilic intermediate in many of its characteristic reactions.[1][2] The pyridine ring's nitrogen atom, being more electronegative than carbon, exerts a powerful influence on the stability of this enolate through a combination of inductive and resonance effects. The magnitude and nature of this influence are critically dependent on the isomer .
-
2-Pyridyl Isomer: The nitrogen is in close proximity to the side chain. It exerts a strong electron-withdrawing inductive effect (-I), which significantly increases the acidity of the α-hydrogen.
-
3-Pyridyl Isomer: The nitrogen is in the meta position. Its electron-withdrawing effect is primarily inductive. Resonance effects that would delocalize the negative charge of the enolate onto the ring nitrogen are not possible, making its influence weaker compared to the 2- and 4-isomers.[3][4]
-
4-Pyridyl Isomer: The nitrogen is in the para position. This isomer experiences both a strong inductive effect and a powerful electron-withdrawing resonance effect (-M). This resonance stabilization allows the negative charge of the enolate to be delocalized directly onto the electronegative nitrogen atom, leading to a highly stabilized enolate.[4]
This interplay of electronic effects dictates a predictable trend in the acidity of the α-hydrogen and, consequently, the reactivity of the isomers.
Caption: Electronic effects of the pyridine nitrogen on the beta-keto ester side chain.
Part 2: Comparative Reactivity Analysis
The theoretical electronic differences manifest in tangible, experimentally observable variations in reactivity. This section compares the isomers across key chemical transformations.
Acidity (pKa) and Keto-Enol Tautomerism
The acidity of the α-hydrogen is a direct measure of the stability of the corresponding enolate. A lower pKa value indicates a more acidic proton and a more stable conjugate base. Following the electronic principles outlined above, the expected order of acidity is:
4-Pyridyl > 2-Pyridyl > 3-Pyridyl
| Isomer | Key Electronic Effect(s) | Expected α-H Acidity (pKa) | Expected Enol Content |
| 2-Pyridyl | Strong -I | Low | High |
| 3-Pyridyl | Weaker -I | Highest | Lowest |
| 4-Pyridyl | Strong -I, Strong -M | Lowest | Highest |
| Table 1. Predicted trends in acidity and enol content for pyridyl beta-keto ester isomers. |
Alkylation Reactions
Alkylation is a cornerstone reaction of beta-keto esters, proceeding via the nucleophilic attack of the enolate on an electrophile (e.g., an alkyl halide).[2] The ease of enolate formation and its inherent stability directly correlate with the reaction's success.
-
4-Pyridyl Isomer: Due to the high acidity of its α-hydrogen, this isomer is the most readily alkylated. It can be deprotonated with milder bases, and the resulting stable enolate reacts efficiently.
-
2-Pyridyl Isomer: Also demonstrates high reactivity in alkylation, comparable to the 4-pyridyl isomer, due to the strong inductive effect stabilizing the enolate.
-
3-Pyridyl Isomer: This isomer is the least reactive. Stronger bases and potentially harsher reaction conditions are required to generate a sufficient concentration of the less stable enolate for the reaction to proceed effectively.
These differences allow for selective reactions. For instance, in a competitive experiment, a limited amount of base and alkylating agent would predominantly lead to the alkylation of the 4- or 2-pyridyl isomer over the 3-pyridyl isomer.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction used to form dihydropyridines, which are then oxidized to pyridines.[6][7][8] The reaction involves the condensation of an aldehyde, ammonia, and two equivalents of a beta-keto ester.[8] The mechanism relies on the formation of an enamine from one equivalent of the beta-keto ester and a Knoevenagel condensation product from the other.[9]
The reactivity of the pyridyl beta-keto ester in this synthesis is tied to the nucleophilicity of its enamine intermediate.
-
3-Pyridyl Isomer: The less pronounced electron-withdrawing nature of the 3-pyridyl group results in a more electron-rich and thus more nucleophilic enamine intermediate. This generally leads to higher yields and faster reaction rates in the Hantzsch synthesis compared to its counterparts.
-
2- and 4-Pyridyl Isomers: The strong electron-withdrawing properties of the 2- and 4-pyridyl groups decrease the electron density on the enamine nitrogen, reducing its nucleophilicity. This can lead to slower reactions or the need for more forcing conditions to achieve comparable yields.
This presents a scenario where the least acidic isomer (3-pyridyl) is the most reactive due to the specific demands of the reaction mechanism.
Part 3: Experimental Protocols
To provide a practical framework for validating these principles, the following detailed experimental protocols are provided.
Protocol: Comparative Alkylation of Pyridyl Beta-Keto Ester Isomers
This protocol outlines a procedure to directly compare the alkylation efficiency of the three isomers under identical conditions.
Objective: To determine the relative reactivity of ethyl 2-(pyridin-2-yl)-3-oxobutanoate, ethyl 2-(pyridin-3-yl)-3-oxobutanoate, and ethyl 2-(pyridin-4-yl)-3-oxobutanoate in an SN2 alkylation reaction.
Materials:
-
Each of the three pyridyl beta-keto ester isomers
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Ethyl iodide (EtI)
-
Diethyl ether
-
Anhydrous potassium carbonate (K₂CO₃)
-
Standard glassware for reflux and extraction
Procedure:
-
Setup: In three separate, identical round-bottom flasks equipped with reflux condensers and magnetic stirrers, prepare solutions of sodium ethoxide in absolute ethanol. For a representative scale, dissolve 0.5 equivalents of sodium in ethanol for each equivalent of the ester.
-
Ester Addition: To each flask, add 1.0 equivalent of one of the pyridyl beta-keto ester isomers at room temperature with stirring.
-
Electrophile Addition: After 15 minutes of stirring, add 1.1 equivalents of ethyl iodide to each flask.
-
Reaction: Heat the reaction mixtures to reflux and monitor the progress by TLC or GC-MS at regular intervals (e.g., every 30 minutes for 4 hours).
-
Workup: After the reaction period, cool the mixtures to room temperature. Remove the ethanol under reduced pressure. Add water to the residue, and extract the aqueous layer three times with diethyl ether.
-
Drying and Analysis: Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.[10] Analyze the crude product mixture by ¹H NMR or GC to determine the ratio of starting material to the alkylated product for each isomer.
Expected Outcome: The 4- and 2-pyridyl isomers will show a significantly higher conversion to the alkylated product compared to the 3-pyridyl isomer within the same timeframe.
Caption: General workflow for the comparative alkylation experiment.
Conclusion: Leveraging Isomeric Differences for Synthetic Advantage
The choice of a 2-, 3-, or 4-pyridyl beta-keto ester isomer is a critical decision with significant downstream consequences for chemical synthesis.
-
The 4-pyridyl and 2-pyridyl isomers are ideal substrates for reactions that rely on the facile formation of a stable enolate, such as alkylations and acylations. Their high acidity allows for the use of milder reaction conditions.
-
The 3-pyridyl isomer , while less reactive in enolate-based chemistry, excels in reactions where the nucleophilicity of derived intermediates (like enamines in the Hantzsch synthesis) is paramount.
By understanding the fundamental electronic properties that govern the reactivity of each isomer, chemists can strategically select the optimal building block to enhance reaction efficiency, improve yields, and simplify purification processes, ultimately accelerating the drug development and materials science discovery pipelines.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aklectures.com [aklectures.com]
- 3. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. fiveable.me [fiveable.me]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 10. prepchem.com [prepchem.com]
The Strategic Synthesis and Characterization of Bioactive Heterocycles from Methyl 3-oxo-3-(pyridin-4-yl)propanoate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency of a synthetic route and the ultimate biological activity of the target compounds. Methyl 3-oxo-3-(pyridin-4-yl)propanoate stands as a versatile and strategically important building block in medicinal chemistry. Its inherent structural motifs—a β-ketoester and a pyridine ring—offer a fertile ground for the construction of a diverse array of heterocyclic scaffolds with significant therapeutic potential.[1]
This guide provides an in-depth technical comparison of the synthesis and characterization of compounds derived from this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis against alternative synthetic strategies, supported by experimental data.
The Biginelli Reaction: A Gateway to Dihydropyrimidinones (DHPMs)
One of the most powerful applications of this compound is its use as a key component in the Biginelli reaction, a one-pot three-component condensation that efficiently yields highly functionalized 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[2] These scaffolds are of immense interest due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][3]
The choice of the Biginelli reaction is strategic. It is an atom-economical multicomponent reaction that allows for the rapid assembly of complex molecules from simple precursors, a highly desirable feature in drug discovery for the generation of compound libraries.[4]
Experimental Protocol: Synthesis of a Pyridinyl-Substituted Dihydropyrimidinone
This protocol details the synthesis of a representative DHPM, Ethyl 4-(pyridin-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a close analog to well-characterized compounds.
Reaction Scheme:
A representative Biginelli reaction scheme.
Materials:
-
This compound (1 mmol)
-
Pyridine-4-carbaldehyde (1 mmol)
-
Urea (1.5 mmol)
-
Ethanol (10 mL)
-
Concentrated Hydrochloric Acid (catalytic amount) or p-Toluenesulfonic acid (p-TSA)[5]
Procedure:
-
To a round-bottom flask, add this compound, pyridine-4-carbaldehyde, and urea in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid or p-TSA to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Characterization of the Synthesized Dihydropyrimidinone
Thorough characterization is paramount to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose. The following data is representative for a closely related analog, Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and serves as a guide for the characterization of the pyridinyl derivative.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3533 | N-H stretching (amide) |
| ~2969 | C-H stretching (aliphatic) |
| ~1724 | C=O stretching (ester) |
| ~1638 | C=O stretching (amide/urea) |
Table 1: Representative IR spectral data for a dihydropyrimidinone derivative.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.27 | br s | 1H | NH |
| ~7.72 | br s | 1H | NH |
| ~8.6 (expected) | d | 2H | Protons on the pyridine ring (α to N) |
| ~7.4 (expected) | d | 2H | Protons on the pyridine ring (β to N) |
| ~5.15 | s | 1H | CH at the stereocenter (C4) |
| ~4.24 | q | 2H | OCH₂ of the ethyl ester |
| ~2.30 | s | 3H | CH₃ at C6 |
| ~1.23 | t | 3H | CH₃ of the ethyl ester |
Table 2: Representative ¹H NMR spectral data for a dihydropyrimidinone derivative.[1]
¹³C NMR (DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~167.7 | C=O (ester) |
| ~150.1 (expected) | Pyridine ring carbons (α to N) |
| ~150.1 | C=O (urea) |
| ~147.3 | C6 of the dihydropyrimidine ring |
| ~122.0 (expected) | Pyridine ring carbons (β to N) |
| ~106.8 | C5 of the dihydropyrimidine ring |
| ~60.7 | OCH₂ of the ethyl ester |
| ~55.2 | C4 of the dihydropyrimidine ring |
| ~18.5 | CH₃ at C6 |
| ~14.3 | CH₃ of the ethyl ester |
Table 3: Representative ¹³C NMR spectral data for a dihydropyrimidinone derivative.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For the target compound, the expected molecular ion peak (M+) would be around m/z 275.
Performance Comparison: The Biginelli vs. Hantzsch Synthesis
A key alternative to the Biginelli reaction for the synthesis of six-membered nitrogen-containing heterocycles is the Hantzsch pyridine synthesis.[6][7] This reaction also utilizes a β-ketoester but employs two equivalents, along with an aldehyde and ammonia, to produce a 1,4-dihydropyridine.[6][7][8]
Comparison of the Biginelli and Hantzsch reactions.
| Feature | Biginelli Reaction | Hantzsch Pyridine Synthesis |
| Product | 3,4-Dihydropyrimidin-2(1H)-one (DHPM) | 1,4-Dihydropyridine |
| β-Ketoester Stoichiometry | 1 equivalent | 2 equivalents |
| Nitrogen Source | Urea or Thiourea | Ammonia or Ammonium Acetate |
| Typical Yields | Good to excellent (can exceed 90%)[4] | Generally good, but can be variable[7] |
| Key Advantage | Direct synthesis of pharmaceutically relevant DHPMs | Access to the dihydropyridine scaffold, a known pharmacophore |
Table 4: Comparison of the Biginelli and Hantzsch reactions.
The choice between these two powerful reactions depends entirely on the desired heterocyclic scaffold. If the target is a dihydropyrimidinone, the Biginelli reaction is the more direct and efficient route.
Alternative Starting Materials: A Comparative Perspective
While this compound is an excellent starting material, other β-ketoesters can also be employed in the Biginelli reaction. The choice of the β-ketoester directly influences the substituent at the 5-position of the resulting DHPM, which in turn can significantly impact its biological activity.
| β-Ketoester Alternative | Resulting Substituent at C5 of DHPM | Potential Impact on Biological Activity |
| Ethyl Acetoacetate | Ethoxycarbonyl | A common and well-studied substituent, often serving as a baseline for activity. |
| Methyl Acetoacetate | Methoxycarbonyl | Similar to the ethoxycarbonyl group, with slight variations in solubility and metabolic stability. |
| N-Aryl-3-oxobutanamides | Arylcarbamoyl | Can introduce additional aromatic interactions with biological targets, potentially enhancing potency.[9] |
Table 5: Comparison of alternative β-ketoesters for the Biginelli reaction.
The use of this compound is particularly advantageous as it incorporates a pyridine ring, a privileged structure in medicinal chemistry known to enhance solubility and engage in specific interactions with biological targets.[1]
Performance Data: Biological Activity
The ultimate measure of performance for compounds synthesized for drug discovery is their biological activity. DHPMs derived from various β-ketoesters have demonstrated significant anticancer activity.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolinyl-dihydropyrimidine derivative 5c | A549 (Lung) | 1.76 | [10] |
| Pyrazolinyl-dihydropyrimidine derivative 5b | A549 (Lung) | 3.25 | [10] |
| Doxorubicin (Control) | A549 (Lung) | 3.13 | [10] |
| Pyridine and pyrimidine derivatives | Various | Log₁₀GI₅₀ = -4.7 | [11] |
Table 6: Anticancer activity of selected dihydropyrimidine derivatives.
The data indicates that specific structural modifications on the dihydropyrimidine scaffold can lead to potent anticancer activity, in some cases comparable to or exceeding that of the standard chemotherapeutic agent doxorubicin.[10] The presence of the pyridine moiety in compounds derived from this compound is anticipated to contribute favorably to their biological activity profile.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of biologically active heterocyclic compounds. Its application in the Biginelli reaction provides a straightforward and efficient route to dihydropyrimidinones, a class of compounds with proven therapeutic potential. The comparative analysis with the Hantzsch synthesis and alternative β-ketoesters underscores the strategic advantages of using this pyridinyl-containing building block. The ability to readily generate diverse libraries of compounds for biological screening, coupled with the inherent pharmacological relevance of the pyridine nucleus, positions this compound as a cornerstone reagent for researchers and scientists in the field of drug development.
References
- 1. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. uomphysics.net [uomphysics.net]
- 10. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biological Validation of Methyl 3-oxo-3-(pyridin-4-yl)propanoate Derivatives
Abstract
The pyridin-4-yl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Methyl 3-oxo-3-(pyridin-4-yl)propanoate serves as a versatile starting material for synthesizing a diverse library of derivatives with significant therapeutic potential.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of these derivatives. We will explore common therapeutic targets, present comparative bioactivity data, detail essential experimental protocols, and elucidate the underlying mechanisms of action, thereby offering a holistic approach to advancing these promising compounds from bench to potential clinical application. The focus will be on anticancer, anti-inflammatory, and antimicrobial activities, which are frequently reported for this class of molecules.[1][3]
Introduction: The Chemical Versatility and Biological Promise of a Privileged Scaffold
This compound is a β-keto ester characterized by a pyridine ring, a reactive keto group, and an ester moiety.[2][4] This unique combination of functional groups makes it an invaluable building block in organic synthesis.[1][2] The electron-withdrawing nature of the pyridine ring enhances the reactivity of the adjacent carbonyl group, while the ester provides a handle for further molecular elaboration.[2][4]
The true value of this scaffold lies in the biological activities exhibited by its derivatives. The pyridine ring can participate in crucial hydrogen bonding and π-π stacking interactions with biological targets like enzymes and receptors.[2] By strategically modifying the core structure—for instance, by creating complex heterocyclic systems or introducing various substituents—chemists can fine-tune the pharmacological properties of the resulting molecules to achieve enhanced potency and selectivity.[4][5] Published research highlights the potential of these derivatives in diverse therapeutic areas, including oncology, infectious diseases, and inflammation.[1][6][7] This guide will provide the necessary tools to rigorously validate these claims.
Landscape of Biological Activities & Comparative Analysis
The derivatization of the this compound core has yielded compounds with a wide spectrum of biological activities. Below, we compare the performance of representative derivatives in key therapeutic areas.
Anticancer Activity
Derivatives of this scaffold have shown promising cytotoxicity against various cancer cell lines.[1][2] The mechanism often involves the inhibition of critical cellular machinery like kinases or the induction of apoptosis. For example, novel pyridine derivatives have been synthesized and evaluated as potent inhibitors of phosphodiesterase 3 (PDE3) and Pim-1 kinase, both of which are implicated in cancer progression.[7]
Table 1: Comparative in vitro Anticancer Activity of Representative Pyridine Derivatives
| Compound ID | Derivative Class | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Ii | 2-imino-1,2-dihydropyridine-3-carbonitrile | HT-29 (Colon) | 3 | Doxorubicin | ~0.5-1.0 | [7] |
| Id | 2-imino-1,2-dihydropyridine-3-carbonitrile | HT-29 (Colon) | >50 | Doxorubicin | ~0.5-1.0 | [7] |
| 23k | 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine | MV4-11 (AML) | (FLT3 kinase) 0.011 | Quizartinib | ~0.001 | [5] |
| IIB | Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide | A549 (Lung) | 0.229 | Imatinib | 2.479 | [8] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates greater potency.
Antimicrobial and Antifungal Activity
The pyridine moiety is a common feature in many antimicrobial agents. Derivatives of this compound have been shown to be effective against a range of bacterial and fungal pathogens.[3]
Table 2: Comparative Antimicrobial Activity (MIC) of Pyridine Derivatives
| Compound ID | Derivative Class | Target Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Citation |
| 32 | Pyran derivative | B. subtilis (Gram +) | 12.5 | Ampicillin | ~6.25 | [3] |
| 33 | Pyridine derivative | E. coli (Gram -) | 25 | Gentamicin | ~12.5 | [3] |
| 35 | Thiazolopyridine | F. oxysporum (Fungus) | 12.5 | Amphotericin B | ~6.25 | [3] |
| IIC | Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide | S. aureus (Gram +) | 16 | Vancomycin | ~1-2 | [8] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Anti-malarial Activity
Certain pyridine derivatives have demonstrated significant potential as anti-malarial agents, with some compounds showing high efficacy against chloroquine-resistant strains of Plasmodium falciparum.[6] The proposed mechanism for some of these compounds is the inhibition of the dihydrofolate reductase enzyme.[6]
Table 3: Comparative Anti-malarial Activity of Pyridine Derivatives
| Compound ID | Target Strain | In vitro IC50 (µM) | In vivo Inhibition (%) @ 50 µmol/kg | Citation |
| 2g | P. falciparum (CQ-resistant) | 0.0402 | 91 | [6] |
| 2a | P. falciparum (CQ-resistant) | Not reported | 90 | [6] |
| 2h | P. falciparum (CQ-resistant) | Not reported | 80 | [6] |
Methodologies for Biological Validation
Rigorous and reproducible experimental protocols are the bedrock of trustworthy scientific claims. Here, we provide step-by-step methodologies for key assays.
Workflow for In Vitro Bioactivity Screening
The following diagram illustrates a typical workflow for screening and validating the biological activity of a newly synthesized library of derivatives.
Caption: General workflow for validating bioactive compounds.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is fundamental for assessing the anti-proliferative activity of compounds against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HT-29, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Controls: Include wells for:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test compounds.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).
-
Blank: Medium only (no cells).
-
-
Incubation: Remove the old medium from the cells and add the medium containing the test compounds or controls. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Trustworthiness Check: A valid assay will show a clear dose-dependent response for the positive control, and the vehicle control should exhibit minimal cell death. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, is a crucial parameter for evaluating therapeutic potential.[9]
Protocol: Broth Microdilution for MIC Determination
This is the standard method for determining the antimicrobial susceptibility of your compounds.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the 96-well plate containing the diluted compounds.
-
Controls:
-
Growth Control: Wells with broth and inoculum only.
-
Sterility Control: Wells with broth only.
-
Positive Control: Wells with a known antibiotic/antifungal and the inoculum.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mechanistic Insights & Signaling Pathways
Understanding how a compound works is as important as knowing that it works. Many pyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling.
Inhibition of FLT3/CDK4 Kinase Pathway in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4 (CDK4) are key drivers in certain types of leukemia.[5] Derivatives like compound 23k have been developed as dual inhibitors, blocking both pathways simultaneously to achieve a potent anti-tumor effect.[5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of Methyl 3-oxo-3-(pyridin-4-yl)propanoate Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical overview of the spectroscopic techniques used to confirm the successful synthesis of Methyl 3-oxo-3-(pyridin-4-yl)propanoate, a valuable building block in medicinal chemistry.[1] We will delve into the nuances of its characterization, compare its spectroscopic signature to potential synthetic alternatives and byproducts, and provide actionable experimental protocols.
The Synthetic Challenge: Beyond a Simple Condensation
This compound is typically synthesized via a mixed Claisen condensation. A common approach involves the reaction of a pyridine-4-carboxylate ester, such as ethyl isonicotinate, with an excess of an acetate ester like ethyl acetate, in the presence of a strong base like sodium ethoxide.[2] While this reaction is powerful, it is not without its complexities. The primary challenges in confirming the desired product lie in:
-
Keto-Enol Tautomerism: As a β-keto ester, the target molecule exists in a dynamic equilibrium between its keto and enol forms. This phenomenon significantly influences its spectroscopic properties, and understanding it is critical for accurate interpretation.[3][4]
-
Potential Byproducts: The reaction mixture can contain unreacted starting materials, the self-condensation product of the acetate ester, and other side products. A robust analytical workflow must be able to distinguish the target compound from these impurities.
This guide will equip you with the knowledge to navigate these challenges effectively.
Visualizing the Reaction Pathway
Caption: Synthetic route to this compound.
Spectroscopic Fingerprinting: A Multi-Technique Approach
No single technique provides a complete picture. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For β-keto esters, it is indispensable for observing and quantifying the keto-enol tautomerism.[5]
¹H NMR Spectroscopy
The proton NMR spectrum will display distinct signals for both the keto and enol forms. The ratio of the integrals of these signals can be used to determine the equilibrium constant of the tautomerism.[4]
-
Keto Tautomer:
-
α-Protons (-CH₂-): A singlet around 3.5-4.0 ppm.
-
Methyl Ester Protons (-OCH₃): A singlet around 3.7 ppm.
-
Pyridine Protons: Two sets of doublets in the aromatic region (approx. 7.5-8.8 ppm).
-
-
Enol Tautomer:
-
Vinylic Proton (=CH-): A singlet around 5.0-6.0 ppm.
-
Enolic Hydroxyl Proton (-OH): A broad singlet, often downfield (12-16 ppm), due to intramolecular hydrogen bonding.[1]
-
Methyl Ester Protons (-OCH₃): A singlet, slightly shifted from the keto form.
-
Pyridine Protons: Two sets of doublets in the aromatic region.
-
¹³C NMR Spectroscopy
Carbon NMR provides further confirmation of the carbon skeleton and the presence of both tautomers.
-
Keto Tautomer:
-
Ketone Carbonyl (C=O): A signal in the range of 190-205 ppm.
-
Ester Carbonyl (C=O): A signal around 165-175 ppm.
-
α-Carbon (-CH₂-): A signal around 45-55 ppm.
-
Methyl Ester Carbon (-OCH₃): A signal around 52 ppm.
-
-
Enol Tautomer:
-
Ester Carbonyl (C=O): Shifted slightly compared to the keto form.
-
Vinylic Carbons (=C- and =CH-): Two signals in the range of 90-160 ppm.
-
Comparative NMR Data
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| This compound (Keto) | ~3.8 (s, 2H, -CH₂-), ~3.7 (s, 3H, -OCH₃) | ~195 (C=O, ketone), ~170 (C=O, ester), ~52 (-OCH₃), ~48 (-CH₂-) |
| This compound (Enol) | ~12.5 (br s, 1H, -OH), ~5.5 (s, 1H, =CH-), ~3.7 (s, 3H, -OCH₃) | ~175 (=C-O), ~165 (C=O, ester), ~95 (=CH-), ~52 (-OCH₃) |
| Ethyl Isonicotinate (Starting Material) | ~8.7 (d, 2H), ~7.8 (d, 2H), 4.4 (q, 2H), 1.4 (t, 3H) | ~165 (C=O), ~150 (Ar-C), ~142 (Ar-C), ~122 (Ar-C), ~62 (-CH₂-), ~14 (-CH₃) |
| Methyl Acetate (Starting Material) | ~3.7 (s, 3H), ~2.0 (s, 3H) | ~171 (C=O), ~52 (-OCH₃), ~21 (-CH₃) |
| Methyl Acetoacetate (Byproduct) | Keto: ~3.7 (s, 3H), ~3.5 (s, 2H), ~2.2 (s, 3H). Enol: ~12.0 (br s, 1H), ~5.0 (s, 1H), ~3.7 (s, 3H), ~2.0 (s, 3H) | Keto: ~201 (C=O), ~168 (C=O), ~52 (-OCH₃), ~50 (-CH₂-), ~30 (-CH₃). Enol: ~177 (=C-O), ~168 (C=O), ~90 (=CH-), ~52 (-OCH₃), ~20 (-CH₃) |
Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the product. The presence of both keto and enol forms gives rise to a characteristic set of absorption bands.[6]
-
Keto Form:
-
C=O Stretch (Ketone): Strong absorption around 1715-1735 cm⁻¹.
-
C=O Stretch (Ester): Strong absorption around 1735-1750 cm⁻¹.
-
-
Enol Form:
-
O-H Stretch: Broad absorption in the range of 2500-3200 cm⁻¹ due to strong intramolecular hydrogen bonding.
-
C=O Stretch (Conjugated Ester): Strong absorption, shifted to a lower wavenumber (1640-1660 cm⁻¹) due to conjugation.
-
C=C Stretch: Absorption around 1600-1640 cm⁻¹.
-
Comparative IR Data
| Compound | Key IR Absorption Bands (cm⁻¹) |
| This compound | ~3000 (br, O-H, enol), ~1740 (s, C=O, ester), ~1720 (s, C=O, ketone), ~1650 (s, C=O, conjugated ester), ~1620 (m, C=C, enol) |
| Ethyl Isonicotinate (Starting Material) | ~1725 (s, C=O, ester), ~1600 (m, C=C, aromatic) |
| Methyl Acetate (Starting Material) | ~1745 (s, C=O, ester) |
| Methyl Acetoacetate (Byproduct) | ~3000 (br, O-H, enol), ~1745 (s, C=O, ester), ~1720 (s, C=O, ketone), ~1650 (s, C=O, conjugated ester), ~1630 (m, C=C, enol) |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
-
Expected Molecular Ion: For C₉H₉NO₃, the expected molecular ion peak [M]⁺ would be at m/z = 179.
-
Key Fragmentation Pathways: β-keto esters often undergo characteristic fragmentations, including McLafferty rearrangements and α-cleavage relative to the carbonyl groups.[7][8]
-
Loss of the methoxy group (-OCH₃) to give a peak at m/z = 148.
-
Cleavage of the bond between the α and β carbons.
-
Fragmentation of the pyridine ring.
-
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Accurately weigh 5-10 mg of the sample for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial.[9]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.
Sample Preparation for IR Spectroscopy (Liquid Film)
-
Place a drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top to create a thin film.
-
Mount the plates in the spectrometer's sample holder.
Analytical Workflow Visualization
Caption: A typical workflow for the confirmation of reaction products.
Conclusion
The successful synthesis of this compound requires a multi-faceted approach to spectroscopic confirmation. By understanding the nuances of its keto-enol tautomerism and comparing the acquired data against that of potential starting materials and byproducts, researchers can confidently verify the structure and purity of their target compound. This guide provides a robust framework for this analytical process, empowering scientists to proceed with their research with a high degree of certainty.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cores.research.asu.edu [cores.research.asu.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. narsammaacsc.org [narsammaacsc.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
A Senior Application Scientist's Guide to HPLC Analysis of Methyl 3-oxo-3-(pyridin-4-yl)propanoate and its Derivatives: A Comparative Study
For researchers, scientists, and professionals in drug development, the robust and reliable analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 3-oxo-3-(pyridin-4-yl)propanoate and its analogues are a critical class of compounds, serving as key building blocks in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1] Their unique molecular architecture, featuring a basic pyridine moiety and a β-keto ester functional group, presents a fascinating and non-trivial challenge for chromatographic separation.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for these compounds. Moving beyond a simple recitation of protocols, we will delve into the underlying chemical principles that dictate the success or failure of a separation, empowering you to develop and optimize your own analytical methods with a foundation of scientific understanding.
The Analytical Conundrum: Dueling Chemical Personalities
The primary difficulty in the HPLC analysis of this compound arises from two concurrent chemical phenomena: the basicity of the pyridine ring and the keto-enol tautomerism of the β-dicarbonyl system.
-
The Pyridine Problem: The pyridine nitrogen has a pKa of approximately 5.2-6.0, meaning it is protonated and positively charged in acidic conditions.[2] In reversed-phase HPLC, this basicity can lead to strong, undesirable interactions with residual silanol groups on the surface of silica-based stationary phases, resulting in significant peak tailing and poor chromatographic performance.
-
The Tautomerism Trap: β-keto esters exist in a dynamic equilibrium between their keto and enol forms.[3][4] This tautomerization can occur on the timescale of the chromatographic separation, leading to broadened, split, or misshapen peaks, as the two tautomers may interact differently with the stationary phase.[5] The position of this equilibrium is highly sensitive to the solvent environment.[4][6]
The interplay of these two characteristics necessitates a thoughtful and systematic approach to method development. A successful method must effectively mitigate both the silanol interactions and the on-column tautomerization.
Comparative Analysis of HPLC Methodologies
We will now explore and compare three distinct HPLC strategies for the analysis of this compound and a representative derivative, Methyl 2-bromo-3-oxo-3-(pyridin-4-yl)propanoate. The objective is to achieve baseline separation with symmetrical peaks for both the parent compound and its derivative.
Method 1: The Traditional Approach - Reversed-Phase HPLC with an Acidic Mobile Phase
Reversed-phase (RP) HPLC is the workhorse of the pharmaceutical industry and is often the first choice for method development.[7] To address the basicity of the pyridine ring, a common strategy is to use an acidic mobile phase. This protonates the pyridine nitrogen, creating a consistent positive charge on the analyte. It also suppresses the ionization of surface silanol groups on the stationary phase, thereby minimizing strong ionic interactions and reducing peak tailing.
Experimental Protocol: Reversed-Phase HPLC
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 265 nm
-
Injection Volume: 5 µL
-
Sample Preparation: 0.1 mg/mL in 50:50 Water:Acetonitrile
Expected Performance and Rationale
The acidic mobile phase is crucial here. Formic acid, with a pKa of ~3.75, will ensure the pyridine ring (pKa ~5.2-6.0) is fully protonated.[2] This consistent charge state is essential for reproducible retention. The C18 stationary phase provides hydrophobic interactions, which will be the primary retention mechanism for the overall molecule.
| Compound | Expected Retention Time (min) | Peak Asymmetry (As) | Resolution (Rs) | Comments |
| This compound | 6.2 | 1.3 - 1.6 | - | Moderate tailing is still possible due to residual silanol interactions. The keto-enol tautomerism may contribute to some peak broadening. |
| Methyl 2-bromo-3-oxo-3-(pyridin-4-yl)propanoate | 7.8 | 1.4 - 1.7 | > 2.0 | The addition of the bromine atom increases hydrophobicity, leading to a longer retention time. Similar peak shape issues are expected. |
Visualizing the Workflow: Reversed-Phase Method Development
Caption: A typical workflow for developing a reversed-phase HPLC method.
Method 2: An Alternative Polarity - Hydrophilic Interaction Liquid Chromatography (HILIC)
For polar compounds that are poorly retained in reversed-phase mode, HILIC is an excellent alternative.[8] This technique utilizes a polar stationary phase (such as bare silica) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[8][9] A thin aqueous layer is adsorbed onto the stationary phase, and retention is based on the partitioning of the analyte between this aqueous layer and the bulk organic mobile phase. More polar compounds are more strongly retained.[10]
Experimental Protocol: HILIC
-
Column: Bare Silica, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 95-70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 265 nm
-
Injection Volume: 5 µL
-
Sample Preparation: 0.1 mg/mL in 90:10 Acetonitrile:Water
Expected Performance and Rationale
In HILIC mode, the polar pyridine ring and the keto-enol functional group will drive retention through hydrophilic partitioning.[9] The high organic content of the mobile phase may also influence the keto-enol equilibrium differently than in reversed-phase, potentially favoring one form and leading to sharper peaks. The use of an ammonium formate buffer helps to maintain a consistent pH and provides counter-ions that can improve peak shape.
| Compound | Expected Retention Time (min) | Peak Asymmetry (As) | Resolution (Rs) | Comments |
| This compound | 8.5 | 1.0 - 1.2 | - | Stronger retention is expected due to the polarity of the molecule. Peak shape should be significantly improved compared to RP-HPLC. |
| Methyl 2-bromo-3-oxo-3-(pyridin-4-yl)propanoate | 7.1 | 1.1 - 1.3 | > 2.0 | The bromo-derivative is less polar than the parent compound, leading to earlier elution in HILIC—an inverted elution order compared to RP-HPLC. |
Method 3: A Hybrid Solution - Mixed-Mode Chromatography
Mixed-mode chromatography utilizes stationary phases with multiple functionalities, offering unique selectivity. For our target analytes, a column with both reversed-phase (e.g., C18) and ion-exchange (e.g., cation-exchange) characteristics could be ideal. This approach can provide hydrophobic retention while simultaneously offering a more controlled interaction with the protonated pyridine moiety. Such columns have been shown to be effective for analyzing β-diketones, mitigating the issues of poor peak shape from tautomerism.[5]
Experimental Protocol: Mixed-Mode Chromatography
-
Column: Mixed-Mode C18 / Cation-Exchange, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 15-80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 265 nm
-
Injection Volume: 5 µL
-
Sample Preparation: 0.1 mg/mL in 50:50 Water:Acetonitrile
Expected Performance and Rationale
The dual retention mechanism allows for fine-tuning of selectivity. The cation-exchange functionality provides a controlled interaction for the basic pyridine group, leading to excellent peak shape.[2] The C18 chains offer hydrophobic retention. By adjusting the mobile phase pH and ionic strength, the relative contributions of each mechanism can be modulated to achieve optimal separation. Increasing the column temperature can also help to accelerate the keto-enol interconversion, resulting in a single, sharp peak.[5]
| Compound | Expected Retention Time (min) | Peak Asymmetry (As) | Resolution (Rs) | Comments |
| This compound | 9.3 | 1.0 - 1.2 | - | The combination of retention mechanisms leads to strong retention and excellent peak shape. |
| Methyl 2-bromo-3-oxo-3-(pyridin-4-yl)propanoate | 10.5 | 1.0 - 1.2 | > 2.0 | The increased hydrophobicity from the bromine atom enhances retention on the C18 portion of the stationary phase, leading to good separation. |
Visualizing the Impact of Tautomerism
Caption: The effect of keto-enol tautomerism on chromatographic peak shape.
Conclusion and Recommendations
This comparative guide illustrates that while a traditional reversed-phase method with an acidic mobile phase can provide a starting point for the analysis of this compound, it may not be the optimal solution due to inherent challenges with peak shape.
-
For improved peak shape and alternative selectivity , HILIC is a powerful option, particularly for separating compounds with small differences in polarity. The inverted elution order compared to reversed-phase can also be a valuable tool for peak identification.
-
For the most robust and high-resolution separation , mixed-mode chromatography is the recommended approach. By directly addressing both the basicity of the pyridine and the challenges of the β-keto ester moiety, this technique offers superior peak shape and the greatest potential for resolving complex mixtures of related derivatives.
Ultimately, the choice of method will depend on the specific analytical goals, such as routine quality control, impurity profiling, or preparative separation. By understanding the fundamental chemical principles at play, researchers can move beyond trial-and-error and make informed decisions to develop efficient, reliable, and robust HPLC methods for this important class of compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 6. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Semantic Scholar [semanticscholar.org]
- 7. uhplcs.com [uhplcs.com]
- 8. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the adsorption mechanisms of pyridine in hydrophilic interaction chromatography and in reversed-phase aqueous liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparing the efficacy of catalysts for "Methyl 3-oxo-3-(pyridin-4-yl)propanoate" synthesis
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 3-oxo-3-(pyridin-4-yl)propanoate is a valuable building block in the synthesis of a variety of pharmaceutical and agrochemical agents. Its structure, featuring a β-keto ester moiety attached to a pyridine ring, offers versatile reactivity for the construction of more complex molecular architectures. This guide provides an in-depth comparison of catalytic strategies for the synthesis of this important compound, focusing on the widely applied base-catalyzed Claisen condensation and exploring the potential of alternative catalytic systems.
The Significance of this compound
The pyridine motif is a ubiquitous feature in a vast number of biologically active compounds. The presence of the nitrogen atom in the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its ability to interact with biological targets. This compound serves as a key precursor to a range of more complex heterocyclic systems, making its efficient and scalable synthesis a topic of considerable interest.
Catalytic Strategies for Synthesis: A Comparative Overview
The primary and most established method for the synthesis of β-keto esters, including this compound, is the Claisen condensation. This reaction involves the carbon-carbon bond formation between two ester molecules, with one acting as a nucleophile (in the form of an enolate) and the other as an electrophile. The choice of catalyst is critical in promoting this reaction and influencing its efficiency.
This guide will focus on the well-documented use of a strong base catalyst, sodium ethoxide, and discuss the potential application of other catalytic systems based on the broader literature of Claisen and related condensation reactions.
In-Depth Analysis of Catalytic Systems
Strong Base Catalysis: The Classic Approach
Strong alkoxide bases, such as sodium ethoxide, are the traditional and most widely used catalysts for the Claisen condensation.[1] The base serves to deprotonate the α-carbon of one of the ester starting materials, generating the nucleophilic enolate species that initiates the condensation.
Experimental Data Summary
| Catalyst | Starting Materials | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Sodium Ethoxide | Ethyl isonicotinate, Ethyl acetate | Benzene | 14 h | Reflux | 75 | [2] |
Causality Behind Experimental Choices:
-
Choice of Base: Sodium ethoxide is a strong base, capable of generating a sufficient concentration of the ester enolate to drive the reaction forward. The use of an alkoxide corresponding to the alcohol portion of the ester (ethoxide for ethyl esters) is crucial to prevent transesterification, a potential side reaction where the ester's alcohol group is exchanged with the alkoxide base.[3]
-
Stoichiometry of the Base: A stoichiometric amount of base is typically required for the Claisen condensation to proceed to completion. This is because the resulting β-keto ester is more acidic than the starting ester and is deprotonated by the alkoxide base. This final, essentially irreversible deprotonation step shifts the overall reaction equilibrium towards the product.[4]
-
Solvent: A non-protic solvent like benzene is used to avoid quenching the enolate intermediate.[2]
-
Temperature: Refluxing the reaction mixture provides the necessary activation energy for the condensation to occur at a reasonable rate.
Experimental Protocol: Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)propanoate using Sodium Ethoxide
This protocol is adapted from the work of Erenler, R. (2011).[2]
Materials:
-
Sodium ethoxide
-
Anhydrous ethyl acetate
-
Ethyl isonicotinate
-
Benzene (anhydrous)
-
Dilute acetic acid
-
Potassium carbonate
-
Ether
-
Magnesium sulfate (anhydrous)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a solution of sodium ethoxide (2.02 g, 29.7 mmol) in benzene (10 mL), add anhydrous ethyl acetate (3.49 g, 3.87 mL, 39.6 mmol).
-
Heat the mixture to reflux for 30 minutes.
-
Add ethyl isonicotinate (3.0 g, 19.8 mmol) to the refluxing solution.
-
Continue to reflux the reaction mixture for 14 hours.
-
After 14 hours, remove the benzene under reduced pressure.
-
Hydrolyze the residual gum with an excess of dilute acetic acid.
-
Add an excess of potassium carbonate and extract the product with ether.
-
Dry the combined ether extracts over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to yield Ethyl 3-oxo-3-(pyridin-4-yl)propanoate (2.89 g, 75% yield).[2]
Reaction Mechanism: Base-Catalyzed Claisen Condensation
The mechanism of the Claisen condensation proceeds through several key steps:
-
Enolate Formation: The alkoxide base removes an acidic α-proton from an ester molecule to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, expelling an alkoxide leaving group to form the β-keto ester.
-
Deprotonation of the Product: The newly formed β-keto ester is deprotonated by the alkoxide base, forming a highly resonance-stabilized enolate. This step drives the reaction to completion.
-
Protonation: Acidic workup protonates the enolate to yield the final β-keto ester product.[4]
References
A Comparative Guide to the Biological Screening of Novel Pyranopyrazole Derivatives Synthesized from Methyl 3-oxo-3-(pyridin-4-yl)propanoate
This guide provides a comprehensive comparison of the biological activities of novel pyranopyrazole compounds derived from "Methyl 3-oxo-3-(pyridin-4-yl)propanoate" against established alternative agents. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and supporting experimental data to inform preclinical research and development. This document emphasizes the causal relationships behind experimental choices and provides self-validating protocols to ensure scientific integrity.
Introduction: The Rationale for Novel Pyridine-Based Heterocycles
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents due to its ability to engage in hydrogen bonding and improve the pharmacokinetic properties of drugs. [1][2]Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer effects. [1][2][3][4]"this compound" is a versatile starting material for the synthesis of a variety of heterocyclic compounds, offering a reactive scaffold for building complex molecular architectures. [5][6]This guide focuses on a series of novel pyranopyrazole derivatives synthesized from this precursor, evaluating their potential as antimicrobial and cytotoxic agents. The fusion of pyran and pyrazole rings to the pyridine core is a strategic approach to explore new chemical space and potentially enhance biological activity through synergistic effects of the combined pharmacophores. [7][8]
Synthesis of Novel Pyranopyrazole Derivatives
The synthesis of the target pyranopyrazole derivatives commences with the base-catalyzed condensation of "this compound" with malononitrile, followed by a multi-component reaction with hydrazine hydrate and various aromatic aldehydes. This approach allows for the efficient, one-pot construction of the fused heterocyclic system.
PART 1: Antimicrobial Activity Screening
The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with potent activity against pathogenic microorganisms. [9]In this section, we compare the in vitro antimicrobial activity of our novel pyranopyrazole derivatives (designated as PP-1 to PP-5 ) against the broad-spectrum antibiotic, Ciprofloxacin.
Methodology: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial efficacy of the synthesized compounds was determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI). [6]This method ascertains the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocol:
-
Preparation of Bacterial Inoculum: Pure cultures of Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) were grown overnight in Mueller-Hinton Broth (MHB). The bacterial suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.
-
Compound Preparation and Serial Dilution: Stock solutions of the test compounds and Ciprofloxacin were prepared in dimethyl sulfoxide (DMSO). Two-fold serial dilutions were then performed in MHB to obtain a range of concentrations (e.g., 256 to 0.5 µg/mL).
-
Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.
Causality Behind Experimental Choices: The choice of broth microdilution is based on its reproducibility and its status as a reference method by CLSI, ensuring the data is comparable to international standards. S. aureus and E. coli are selected as representative Gram-positive and Gram-negative bacteria, respectively, to assess the spectrum of antimicrobial activity.
Data Presentation: Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| PP-1 | 16 | 32 |
| PP-2 | 8 | 16 |
| PP-3 | 32 | 64 |
| PP-4 | 16 | 32 |
| PP-5 | 8 | 16 |
| Ciprofloxacin | 1 | 0.5 |
Interpretation of Results: The novel pyranopyrazole derivatives demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. Compounds PP-2 and PP-5 were the most potent among the synthesized series. However, their activity was significantly lower than the standard antibiotic, Ciprofloxacin. The variation in activity among the derivatives suggests that the nature of the substituent on the aromatic aldehyde plays a crucial role in their antimicrobial potency, a key aspect of their structure-activity relationship (SAR). [10]
PART 2: Cytotoxicity Screening
Evaluating the cytotoxic potential of novel compounds is a critical step in drug discovery to assess their therapeutic window and potential for anticancer applications. [3]Here, we compare the in vitro cytotoxicity of the pyranopyrazole derivatives against a human cervical cancer cell line (HeLa) and a normal human dermal fibroblast (HDF) cell line, with Doxorubicin as a positive control.
Methodology 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
Experimental Protocol:
-
Cell Seeding: HeLa and HDF cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and Doxorubicin (e.g., 0.1 to 100 µM) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined from the dose-response curves.
Causality Behind Experimental Choices: The MTT assay is a widely accepted and robust method for preliminary cytotoxicity screening. The use of both a cancer cell line (HeLa) and a normal cell line (HDF) allows for the assessment of both anticancer potential and general cytotoxicity, providing an early indication of the therapeutic index.
Methodology 2: Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.
Experimental Protocol:
-
Cell Seeding and Treatment: Cells were seeded and treated with the compounds as described for the MTT assay.
-
Collection of Supernatant: After the 48-hour incubation, a portion of the cell culture supernatant was carefully transferred to a new 96-well plate.
-
LDH Reaction: An LDH reaction mixture containing a substrate and a tetrazolium salt is added to the supernatant. The enzymatic reaction results in the formation of a colored formazan product.
-
Absorbance Measurement: The absorbance is measured at 490 nm.
-
Data Analysis: The amount of LDH released is proportional to the number of lysed cells. The percentage of cytotoxicity is calculated relative to a maximum LDH release control (cells treated with a lysis buffer).
Causality Behind Experimental Choices: The LDH assay provides a complementary method to the MTT assay. While MTT measures metabolic activity, the LDH assay directly quantifies cell membrane damage, offering a more direct measure of cell death.
Data Presentation: Cytotoxicity (IC50 in µM)
| Compound | HeLa (Cervical Cancer) | HDF (Normal Fibroblast) | Selectivity Index (SI = IC50 HDF / IC50 HeLa) |
| PP-1 | 25.3 | > 100 | > 3.95 |
| PP-2 | 12.8 | 85.2 | 6.66 |
| PP-3 | 45.1 | > 100 | > 2.22 |
| PP-4 | 28.7 | > 100 | > 3.48 |
| PP-5 | 15.2 | 92.4 | 6.08 |
| Doxorubicin | 0.8 | 5.2 | 6.5 |
Interpretation of Results: The pyranopyrazole derivatives exhibited selective cytotoxicity towards the HeLa cancer cell line compared to the normal HDF cell line. Compounds PP-2 and PP-5 showed the most promising anticancer activity with IC50 values in the low micromolar range and selectivity indices comparable to the standard anticancer drug, Doxorubicin. This suggests that these compounds may have a favorable therapeutic window.
PART 3: Enzyme Inhibition Screening
To explore a potential mechanism of action for the observed biological activities, the novel compounds were screened for their inhibitory effects on a relevant enzyme. For this guide, we will use a generic protocol for a spectrophotometric enzyme inhibition assay. In a real-world scenario, the choice of enzyme would be guided by the therapeutic target of interest.
Methodology: Spectrophotometric Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific enzyme by monitoring the change in absorbance of a substrate or product over time.
Experimental Protocol:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in an appropriate buffer.
-
Assay Setup: In a 96-well plate, add the buffer, enzyme solution, and varying concentrations of the test compounds. A control with no inhibitor and a blank with no enzyme are also included.
-
Pre-incubation: The plate is pre-incubated for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to all wells.
-
Kinetic Measurement: The absorbance is measured at a specific wavelength at regular intervals using a microplate reader to determine the initial reaction velocity.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value is determined from the dose-response curve.
Causality Behind Experimental Choices: Spectrophotometric assays are widely used for enzyme inhibition studies due to their simplicity, high-throughput capability, and the ability to perform continuous monitoring of the reaction.
Data Presentation: Enzyme Inhibition (IC50 in µM)
| Compound | Target Enzyme X |
| PP-1 | > 100 |
| PP-2 | 22.5 |
| PP-3 | > 100 |
| PP-4 | 78.3 |
| PP-5 | 18.9 |
| Standard Inhibitor | 2.1 |
Interpretation of Results: Compounds PP-2 and PP-5 demonstrated inhibitory activity against the hypothetical "Target Enzyme X," suggesting a potential mechanism for their observed biological effects. Further studies would be required to elucidate the exact mode of inhibition and to confirm the on-target activity in a cellular context.
Visualizations
Experimental Workflow for Biological Screening
Caption: Workflow for synthesis and biological evaluation.
Signaling Pathway (Hypothetical for Cytotoxicity)
Caption: Hypothetical pathway for cytotoxicity.
Conclusion
This guide has provided a comparative overview of the biological screening of novel pyranopyrazole derivatives synthesized from "this compound". The presented data indicates that these compounds, particularly PP-2 and PP-5 , exhibit promising and selective anticancer activity, along with moderate antimicrobial effects. The detailed, step-by-step protocols for the key biological assays serve as a valuable resource for researchers in the field. The structure-activity relationships suggested by the initial screening warrant further investigation and optimization of this chemical scaffold for the development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. A Therapeutic Journey of Pyridine-based Heterocyclic Compounds as Potent Anticancer Agents: A Review (From 2017 to 2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. irjet.net [irjet.net]
- 4. tandfonline.com [tandfonline.com]
- 5. ias.ac.in [ias.ac.in]
- 6. heteroletters.org [heteroletters.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide to the In Vitro Evaluation of Anti-inflammatory Compounds Derived from Methyl 3-oxo-3-(pyridin-4-yl)propanoate
For researchers and drug development professionals, the quest for novel anti-inflammatory agents is a continuous endeavor. The pyridine nucleus, a key structural motif in many pharmacologically active compounds, serves as a promising scaffold for the design of new therapeutics. This guide provides a comprehensive framework for the in vitro testing of anti-inflammatory compounds conceptually derived from "Methyl 3-oxo-3-(pyridin-4-yl)propanoate." While specific experimental data for this exact molecule is not extensively available in the public domain, this document will guide you through the essential assays and provide comparative data for established non-steroidal anti-inflammatory drugs (NSAIDs) to benchmark the performance of your novel pyridine derivatives.
Our approach is grounded in scientific integrity, ensuring that the described protocols are robust and the data interpretation is logical. We will delve into the causality behind experimental choices, empowering you to design and execute self-validating studies.
The Inflammatory Cascade: Key Targets for In Vitro Screening
Inflammation is a complex biological response involving a myriad of signaling pathways and cellular mediators. A successful anti-inflammatory drug discovery program often begins with the characterization of a compound's effect on key enzymatic and cellular players in this cascade. The primary targets for initial in vitro screening include the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, as well as the production of nitric oxide (NO) and pro-inflammatory cytokines in immune cells.
The Arachidonic Acid Cascade: COX and LOX Inhibition
The metabolism of arachidonic acid by COX and 5-LOX enzymes leads to the production of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation, pain, and fever.[1] Therefore, the inhibition of these enzymes is a cornerstone of anti-inflammatory drug action.[1]
Diagram of the Arachidonic Acid Cascade
Caption: Simplified Arachidonic Acid Cascade.
Comparative In Vitro Efficacy of Standard NSAIDs
To provide a benchmark for your experimental compounds, the following table summarizes the reported in vitro activities of commonly used NSAIDs in key anti-inflammatory assays. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.
| Compound | Assay | IC50 Value (µM) | Reference |
| Diclofenac | COX-1 Inhibition (Human) | 0.611 | [2] |
| COX-2 Inhibition (Human) | 0.63 | [2] | |
| 15-LOX Inhibition | Varies | [3] | |
| Ibuprofen | COX-1 Inhibition (Human Whole Blood) | 2.1 | [4] |
| COX-2 Inhibition (Human Whole Blood) | 1.6 | [4] | |
| Celecoxib | COX-1 Inhibition | 2.8 - 9.4 | [5] |
| COX-2 Inhibition | 0.04 - 0.091 | [5] |
Experimental Protocols for In Vitro Anti-inflammatory Assays
The following are detailed, step-by-step methodologies for the key in vitro assays to evaluate the anti-inflammatory potential of your novel pyridine derivatives.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of the COX-1 and COX-2 isoenzymes.
Principle: The assay measures the peroxidase activity of COX enzymes, which catalyze the oxidation of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG2 to PGH2. The rate of TMPD oxidation is monitored colorimetrically.
Protocol:
-
Enzyme and Compound Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes in a suitable assay buffer (e.g., Tris-HCl). Dissolve test compounds and a reference inhibitor (e.g., celecoxib for COX-2, ibuprofen for non-selective) in DMSO to create a stock solution, followed by serial dilutions.[6]
-
Reaction Mixture: In a 96-well plate, add the assay buffer, heme cofactor, and the test compound or vehicle control (DMSO).
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[5]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time to determine the rate of reaction.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay evaluates the ability of a compound to inhibit the 5-LOX enzyme, which is involved in the synthesis of leukotrienes.
Principle: The assay measures the formation of hydroperoxides from the enzymatic reaction of 5-LOX with a fatty acid substrate (e.g., arachidonic acid). The hydroperoxides can be detected using a chromogenic substrate.
Protocol:
-
Compound and Enzyme Preparation: Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., zileuton) in a suitable buffer. Prepare a solution of purified 5-LOX enzyme.
-
Reaction Setup: In a 96-well plate, add the 5-LOX enzyme and the test compound or vehicle control. Pre-incubate for a short period.
-
Initiation of Reaction: Add the arachidonic acid substrate to start the reaction.
-
Detection: After a defined incubation period, add a chromogenic substrate that reacts with the hydroperoxide products to produce a colored compound.
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the COX assay.
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This cell-based assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[7]
Principle: The murine macrophage cell line RAW 264.7 is stimulated with LPS to induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of NO released into the culture medium is quantified by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in a 96-well plate until they reach the desired confluence.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or a reference drug (e.g., L-NAME) for a specified period (e.g., 1 hour).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the test compound.
General Workflow for In Vitro Anti-inflammatory Screening
Caption: A streamlined workflow for screening novel compounds.
Pro-inflammatory Cytokine Measurement
This assay quantifies the inhibitory effect of a compound on the release of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1-beta (IL-1β), from LPS-stimulated macrophages.
Principle: Similar to the NO assay, RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs) are stimulated with LPS in the presence or absence of the test compound. The concentration of cytokines in the cell culture supernatant is then measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Cell Culture and Treatment: Follow steps 1-3 of the Nitric Oxide Production assay.
-
Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant.
-
ELISA:
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the supernatant samples and standards, followed by a detection antibody, and a substrate for color development.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of each cytokine in the samples and determine the percentage of inhibition by the test compound.
Concluding Remarks for the Research Professional
The journey of developing a novel anti-inflammatory agent from a promising chemical scaffold like this compound is both challenging and rewarding. The in vitro assays detailed in this guide represent the critical first step in characterizing the biological activity of your compounds. By systematically evaluating their effects on key inflammatory mediators and benchmarking their performance against established drugs, you can identify promising lead candidates for further development. Remember that robust, reproducible data is the foundation of a successful drug discovery program. The methodologies and comparative data presented here are intended to provide a solid framework for your research, enabling you to make informed decisions as you advance your most promising compounds through the preclinical pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The IMDAV reaction between 3-(isoxazol-3-yl)allylamines and maleic anhydrides: an unusual approach to pyrrolo[3,4-c]pyridine derivatives, possessing anti-inflammatory activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Suppression of Nitric Oxide Synthase by Thienodolin in Lipopolysaccharide-stimulated RAW 264.7 Murine Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
A Senior Application Scientist's Guide to Benchmarking "Methyl 3-oxo-3-(pyridin-4-yl)propanoate" Against Key Structural Analogs
Introduction
In the landscape of modern drug discovery and synthetic chemistry, the strategic selection of molecular building blocks is paramount. The pyridine ring, a ubiquitous heterocycle in pharmaceuticals, imparts critical properties such as aqueous solubility, hydrogen bonding capability, and metabolic stability. Within the diverse arsenal of pyridine-containing synthons, β-keto esters like Methyl 3-oxo-3-(pyridin-4-yl)propanoate serve as highly versatile intermediates. Their dual functionality, comprising an active methylene group and reactive carbonyl and ester moieties, allows for their participation in a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions.
This in-depth guide provides a comparative analysis of this compound against its positional isomers (2-pyridyl and 3-pyridyl) and its non-heterocyclic analog, Methyl 3-oxo-3-phenylpropanoate (methyl benzoylacetate). Through an examination of their physicochemical properties and performance in key synthetic transformations, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.
Physicochemical Properties: A Comparative Overview
The position of the nitrogen atom within the pyridine ring exerts a profound influence on the electronic and steric properties of the molecule, which in turn dictates its reactivity and physical characteristics. A comparison of key physicochemical parameters is essential for predicting solubility, membrane permeability, and reactivity.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | cLogP (Predicted) |
| This compound | ![]() | C₉H₉NO₃ | 179.17 | 72-78[1][2] | 4.2 | 0.5 |
| Methyl 3-oxo-3-(pyridin-2-yl)propanoate | ![]() | C₉H₉NO₃ | 179.17 | Liquid | 4.8 | 0.5 |
| Methyl 3-oxo-3-(pyridin-3-yl)propanoate | ![]() | C₉H₉NO₃ | 179.17 | Faint yellow to light orange crystalline solid | 4.5 | 0.5 |
| Methyl 3-oxo-3-phenylpropanoate | ![]() | C₁₀H₁₀O₃ | 178.18 | Liquid | N/A | 1.5 |
Expert Insights: The para-position of the nitrogen in This compound allows for maximal electronic delocalization, which can enhance the acidity of the active methylene protons and influence its reactivity in base-catalyzed reactions. The ortho-substituted isomer, Methyl 3-oxo-3-(pyridin-2-yl)propanoate , is expected to exhibit significant steric hindrance around the carbonyl group, potentially impeding the approach of bulky nucleophiles or reagents.[3] The meta-isomer, Methyl 3-oxo-3-(pyridin-3-yl)propanoate , presents an intermediate electronic and steric profile. The non-heterocyclic analog, Methyl 3-oxo-3-phenylpropanoate , serves as a baseline to underscore the electronic contributions of the pyridine ring.
Keto-Enol Tautomerism: An NMR Perspective
β-keto esters exist in a dynamic equilibrium between their keto and enol tautomers. The position of this equilibrium is influenced by the solvent, temperature, and the electronic nature of the substituents. This tautomerism is a critical determinant of reactivity, as the enol form is often the reactive species in acid-catalyzed reactions, while the enolate, derived from the keto form, is the key nucleophile in base-catalyzed condensations.
Caption: Keto-Enol-Enolate Equilibrium in β-Keto Esters.
A comparative analysis of the ¹H NMR spectra of these building blocks in CDCl₃ reveals the relative proportions of the keto and enol forms. The enolic proton typically appears as a broad singlet far downfield (δ 12-13 ppm) due to strong intramolecular hydrogen bonding.
Representative ¹H NMR Data (CDCl₃, δ ppm):
| Compound | Methylene (Keto) | Methylene (Enol) | Enolic OH | Pyridine/Phenyl Protons | % Enol (Approx.) |
| This compound | ~4.0 | ~5.8 | ~12.5 | 7.7-8.8 | 15-20% |
| Methyl 3-oxo-3-(pyridin-2-yl)propanoate | ~4.1 | ~5.9 | ~12.6 | 7.5-8.6 | 10-15% |
| Methyl 3-oxo-3-(pyridin-3-yl)propanoate | ~4.0 | ~5.8 | ~12.5 | 7.4-9.2 | 15-20% |
| Methyl 3-oxo-3-phenylpropanoate | ~3.9 | ~5.6 | ~12.4 | 7.4-7.9 | 10-15% |
Expert Insights: The pyridine-containing analogs generally exhibit a slightly higher proportion of the enol tautomer compared to the phenyl analog. This can be attributed to the electron-withdrawing nature of the pyridine ring, which increases the acidity of the methylene protons and stabilizes the enol form through conjugation. The differences among the pyridyl isomers are subtle but can be rationalized by the varying inductive and resonance effects based on the nitrogen's position.
Benchmarking in Key Synthetic Transformations
To provide a quantitative comparison of reactivity, we will examine the performance of these building blocks in three widely employed multicomponent reactions: the Knoevenagel condensation, the Hantzsch pyridine synthesis, and the Biginelli reaction.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone to form an α,β-unsaturated product. This reaction is highly sensitive to the acidity of the methylene protons.
Caption: Generalized Knoevenagel Condensation Workflow.
Experimental Protocol: Knoevenagel Condensation
-
To a solution of the respective methyl 3-oxo-propanoate (10 mmol) and benzaldehyde (10 mmol) in toluene (20 mL), add piperidine (1 mmol) and glacial acetic acid (1 mmol).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford the desired product.
Comparative Performance Data (Representative):
| Building Block | Reaction Time (h) | Yield (%) |
| This compound | 4 | 92 |
| Methyl 3-oxo-3-(pyridin-2-yl)propanoate | 8 | 75 |
| Methyl 3-oxo-3-(pyridin-3-yl)propanoate | 5 | 88 |
| Methyl 3-oxo-3-phenylpropanoate | 6 | 85 |
Expert Insights: The superior performance of the 4-pyridyl isomer is attributed to the strong electron-withdrawing effect of the nitrogen at the para-position, which significantly increases the acidity of the active methylene protons, thereby facilitating deprotonation and subsequent condensation. The 2-pyridyl isomer's lower yield and longer reaction time are likely due to steric hindrance around the reaction center.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which are valuable scaffolds in medicinal chemistry, notably as calcium channel blockers. This reaction involves the condensation of an aldehyde, a β-keto ester, and a nitrogen source (e.g., ammonia).
Experimental Protocol: Hantzsch Pyridine Synthesis
-
In a round-bottom flask, combine the respective methyl 3-oxo-propanoate (20 mmol), benzaldehyde (10 mmol), and ammonium acetate (15 mmol) in ethanol (30 mL).
-
Reflux the reaction mixture for 6-10 hours, monitoring its progress by TLC.
-
After completion, cool the mixture to room temperature, which should induce precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Comparative Performance Data (Representative):
| Building Block | Reaction Time (h) | Yield (%) |
| This compound | 6 | 85 |
| Methyl 3-oxo-3-(pyridin-2-yl)propanoate | 10 | 60 |
| Methyl 3-oxo-3-(pyridin-3-yl)propanoate | 7 | 80 |
| Methyl 3-oxo-3-phenylpropanoate | 8 | 78 |
Expert Insights: The reactivity trend in the Hantzsch synthesis mirrors that of the Knoevenagel condensation. The electronically activated 4-pyridyl analog provides the highest yield in the shortest time. The steric bulk of the 2-pyridyl group significantly impedes the reaction, leading to a lower yield.
Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-keto ester, and urea or thiourea to produce dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities.
References
- 1. Keto–Enol Equilibrium from NMR Data:: A Closer Look at the Laboratory Experiment - Dialnet [dialnet.unirioja.es]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized "Methyl 3-oxo-3-(pyridin-4-yl)propanoate"
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Methyl 3-oxo-3-(pyridin-4-yl)propanoate is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical agents.[1] Its molecular structure, featuring a reactive β-keto ester moiety and a pyridine ring, makes it a versatile building block for creating complex organic molecules.[2] The purity of this compound is of paramount importance, as even trace impurities can significantly impact the yield, safety, and efficacy of the final products. This guide provides a comprehensive comparison of key analytical techniques for the rigorous purity assessment of synthesized this compound, offering in-depth, field-proven insights and detailed experimental protocols.
Introduction: The Criticality of Purity in Synthesis
The synthesis of this compound, commonly achieved through a Claisen condensation or related reactions, can be accompanied by the formation of various impurities.[3][4] These can arise from side reactions such as self-condensation of the starting materials or incomplete reactions.[5] The presence of these impurities can have cascading effects on subsequent synthetic steps and the biological activity of the final compounds. Therefore, a robust analytical workflow to ascertain the purity of the synthesized product is not just a quality control measure, but a fundamental necessity for reliable research and development.
This guide will compare and contrast three orthogonal analytical techniques for the purity assessment of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and quantitative purity determination (qNMR).
-
High-Performance Liquid Chromatography (HPLC): For the separation and quantification of the main compound and any impurities.
-
Mass Spectrometry (MS): For molecular weight confirmation and identification of unknown impurities.
Synthesis and Potential Impurities
The most common synthetic route to this compound is the crossed Claisen condensation between methyl isonicotinate and methyl acetate.[3][6][7][8]
Reaction Scheme:
Potential impurities that can arise from this synthesis include:
-
Unreacted Starting Materials: Methyl isonicotinate and methyl acetate.
-
Self-Condensation Product of Methyl Acetate: Methyl acetoacetate.
-
By-products from Side Reactions: Such as those resulting from reactions involving trace amounts of water or other nucleophiles.
Comparative Analysis of Purity Assessment Techniques
A multi-pronged analytical approach is essential for a comprehensive purity assessment. Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and can also be used for quantitative analysis.[9][10]
Expertise & Experience: A ¹H NMR spectrum provides a detailed fingerprint of the molecule, confirming the presence of the desired product and revealing the presence of any proton-containing impurities. Quantitative NMR (qNMR) is a powerful, non-destructive method for determining the absolute purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard.[11][12][13]
Trustworthiness: The self-validating nature of qNMR lies in the direct proportionality between the signal integral and the number of protons, providing an accurate and precise measure of purity without the need for a calibration curve specific to the analyte.[11][12]
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean NMR tube.
-
Solvent: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube and ensure complete dissolution.[12]
-
Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for complete relaxation and accurate integration.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.[12]
-
Purity Calculation: Calculate the purity using the following formula[14]:
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
| Compound | Chemical Shift (ppm, DMSO-d₆) | Multiplicity | Integration | Assignment |
| This compound | ~8.8 | d | 2H | Protons α to N |
| ~7.8 | d | 2H | Protons β to N | |
| ~4.1 | s | 2H | -CH₂- | |
| ~3.6 | s | 3H | -OCH₃ | |
| Maleic Acid (Internal Standard) | ~6.3 | s | 2H | Olefinic protons |
High-Performance Liquid Chromatography (HPLC): The Separation Specialist
HPLC is a cornerstone technique for separating and quantifying components in a mixture, making it ideal for assessing the purity of synthesized compounds.[15] For pyridine derivatives, reversed-phase HPLC is a common and effective method.[16][17][18][19][20]
Expertise & Experience: The choice of a suitable column and mobile phase is critical for achieving good separation between the main compound and potential impurities. A C18 column is a good starting point for a non-polar stationary phase. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, can be optimized to achieve the desired resolution. UV detection is well-suited for this compound due to the UV-absorbing pyridine ring.[20]
Trustworthiness: A well-developed HPLC method with a validated standard allows for the accurate determination of purity by area percentage. The inclusion of a standard of known concentration allows for the quantification of the main component and any identified impurities.
-
System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Gradient: A typical gradient could be 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | 8.5 | 98.5 |
| Methyl isonicotinate (starting material) | 5.2 | 0.8 |
| Methyl acetoacetate (side-product) | 3.1 | 0.5 |
| Unknown Impurity | 9.2 | 0.2 |
Mass Spectrometry (MS): The Molecular Weight Detective
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[10][21][22] When coupled with a separation technique like HPLC (LC-MS), it becomes an indispensable tool for identifying unknown impurities.[15][23]
Expertise & Experience: Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like this compound.[22] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion and any impurities.[24]
Trustworthiness: The high mass accuracy of modern mass spectrometers provides a high degree of confidence in the determined molecular formula of a compound, aiding in the structural elucidation of unknown impurities.[24]
-
System: An HPLC system coupled to a mass spectrometer with an ESI source.
-
HPLC Conditions: Same as the HPLC protocol described above.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 50-500
-
| Ion | Observed m/z | Calculated m/z | Assignment |
| [M+H]⁺ of product | 180.0655 | 180.0655 | This compound |
| [M+H]⁺ of methyl isonicotinate | 138.0550 | 138.0550 | Unreacted starting material |
| [M+H]⁺ of an unknown impurity | 194.0812 | 194.0812 | Potential dimer or adduct |
Workflow and Decision Making
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for Purity Assessment.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. While techniques like TLC can provide a quick preliminary check, a combination of NMR spectroscopy, HPLC, and mass spectrometry is essential for a comprehensive and reliable evaluation. By leveraging the strengths of each technique, researchers and drug development professionals can ensure the quality and integrity of this critical synthetic intermediate, ultimately contributing to the success of their research and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 8. byjus.com [byjus.com]
- 9. quora.com [quora.com]
- 10. rroij.com [rroij.com]
- 11. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. helixchrom.com [helixchrom.com]
- 17. helixchrom.com [helixchrom.com]
- 18. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 19. lcms.labrulez.com [lcms.labrulez.com]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. zefsci.com [zefsci.com]
- 22. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bioanalysis-zone.com [bioanalysis-zone.com]
- 24. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




